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3-[(5-Methylpyridin-2-yl)amino]propanoic acid Documentation Hub

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  • Product: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid
  • CAS: 103796-00-5

Core Science & Biosynthesis

Foundational

pKa values and ionization states of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid

Comprehensive Technical Guide on the pKa Values and Ionization States of 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid Executive Summary 3-[(5-Methylpyridin-2-yl)amino]propanoic acid is a bifunctional molecule characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on the pKa Values and Ionization States of 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid

Executive Summary

3-[(5-Methylpyridin-2-yl)amino]propanoic acid is a bifunctional molecule characterized by a secondary amine linked to a 5-methylpyridine ring and a terminal carboxylic acid. It frequently serves as a critical structural motif and intermediate in pharmaceutical chemistry, particularly in the synthesis of direct thrombin inhibitors such as Dabigatran[1]. Understanding its macroscopic and microscopic ionization constants (pKa) is paramount for predicting its pharmacokinetics, aqueous solubility, and chromatographic behavior during drug development.

This guide provides an in-depth analysis of the molecule's structural determinants of ionization, its pH-dependent state transitions, and a self-validating analytical protocol for empirical pKa determination.

Structural Determinants of Ionization

The physicochemical behavior of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid is governed by two distinct ionizable centers. Accurately predicting its pKa requires understanding the electronic interplay between these groups.

The 5-Methylpyridin-2-amine Moiety (pKa ~ 7.2)

Unlike standard aliphatic secondary amines, 2-aminopyridines exhibit unique protonation thermodynamics. Protonation occurs preferentially at the endocyclic pyridine nitrogen rather than the exocyclic secondary amine.

  • Causality of Regioselectivity: The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring via resonance. This sp²-like character makes the exocyclic nitrogen poorly basic. When the ring nitrogen is protonated, the resulting cation is highly stabilized by an amidinium-like resonance structure, distributing the positive charge across both nitrogen atoms.

  • Substituent Effects: Unsubstituted 2-aminopyridine has a baseline pKa of 6.86[2]. The addition of a methyl group at the 5-position acts as an electron-donating group (EDG) via hyperconjugation and inductive effects. This pushes electron density into the ring, further stabilizing the protonated state and raising the pKa of isolated 5-methylpyridin-2-amine to 7.22[3]. N-alkylation with the propanoic acid chain exerts only a negligible inductive pull, keeping the basic pKa of this moiety near 7.2 .

The Propanoic Acid Moiety (pKa ~ 4.0)

The terminal carboxylic acid undergoes deprotonation to form a carboxylate anion.

  • Inductive Modulation: While an isolated propanoic acid has a pKa of 4.88, the presence of the protonated aminopyridine system at the beta-position exerts an electron-withdrawing inductive effect (-I effect). This stabilizes the resulting carboxylate anion, lowering the pKa. Because the positive charge on the aminopyridine group is delocalized, the inductive pull is weaker than that of a localized primary ammonium (e.g., beta-alanine, pKa 3.6), placing the estimated pKa of this carboxylic acid at approximately 4.0 .

Ionization States Across the pH Spectrum

Because the pKa of the basic center (7.2) is higher than the pKa of the acidic center (4.0), the molecule exists as a zwitterion at physiological pH.

Ionization Cation Cationic State (pH < 4.0) Ring N: Protonated (+) COOH: Neutral (0) Zwitterion Zwitterionic State (pH 4.0 - 7.2) Ring N: Protonated (+) COO-: Deprotonated (-) Cation->Zwitterion pKa1 ~4.0 (-H+) Zwitterion->Cation (+H+) Anion Anionic State (pH > 7.2) Ring N: Neutral (0) COO-: Deprotonated (-) Zwitterion->Anion pKa2 ~7.2 (-H+) Anion->Zwitterion (+H+)

State transitions of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid across the pH spectrum.

Quantitative Summary of Ionization Parameters
ParameterEstimated ValueMolecular Species TransitionDominant pH Range
pKa1 (Carboxylic Acid) ~4.0Cation ⇌ ZwitterionpH < 4.0 (Cationic)
Isoelectric Point (pI) ~5.6Zwitterion (Net Neutral)pH 4.0 - 7.2
pKa2 (Pyridine Ring) ~7.2Zwitterion ⇌ AnionpH > 7.2 (Anionic)

Note: At the isoelectric point (pH ~ 5.6), the molecule exhibits its lowest lipophilicity (logD minimum) and highest aqueous solubility due to the highly polar zwitterionic lattice.

Self-Validating Protocol for pKa Determination

To empirically validate these theoretical values, a dual-method approach utilizing potentiometric titration coupled with UV-Vis spectrophotometry is required. This creates a self-validating analytical system: potentiometry tracks the bulk proton mass balance, while UV-Vis tracks the electronic transitions of the pyridine chromophore, confirming the exact site of protonation.

Step-by-Step Methodology
  • Sample Preparation & Ionic Normalization:

    • Action: Dissolve 1.5 mg of the analyte in 10 mL of 0.15 M KCl (aq).

    • Causality: The 0.15 M KCl matrix normalizes the ionic strength to approximate physiological conditions. This ensures that activity coefficients remain constant throughout the titration, preventing non-linear shifts in the Nernstian response and yielding highly reproducible thermodynamic pKa values.

  • Atmospheric Control:

    • Action: Purge the titration vessel continuously with high-purity N₂ gas.

    • Causality: Prevents the dissolution of atmospheric CO₂ into the aqueous medium. CO₂ forms carbonic acid, which introduces artifactual buffering capacity between pH 6 and 8, directly interfering with the measurement of pKa2.

  • Coupled Titration Execution:

    • Action: Acidify the solution to pH 2.0 using 0.5 M HCl. Titrate with standardized 0.1 M KOH up to pH 11.0 using an automated micro-dispenser.

    • Action: Simultaneously record UV-Vis spectra (250-350 nm) using an in situ fiber-optic dip probe after every 0.05 pH unit increment.

  • Data Validation via Isosbestic Points:

    • Causality: The deprotonation of the pyridinium nitrogen (pKa2) will cause a distinct bathochromic shift in the UV spectrum. The presence of sharp isosbestic points in the spectral overlay mathematically validates that only a two-state transition (Zwitterion ⇌ Anion) is occurring at that specific pH, ruling out degradation, precipitation, or baseline drift.

Protocol Prep 1. Sample Preparation Dissolve in 0.15M KCl (aq) Purge 2. Atmospheric Control Purge with N2 gas Prep->Purge Titrate 3. Potentiometric Titration Titrate with 0.1M KOH Purge->Titrate UV 4. UV-Vis Spectroscopy Simultaneous spectral tracking Titrate->UV Coupled System Analyze 5. Data Validation Isosbestic point confirmation UV->Analyze

Self-validating potentiometric and UV-Vis workflow for pKa determination.

Implications in Chromatography and Formulation

Understanding the zwitterionic nature of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid is critical for downstream applications:

  • Reverse-Phase HPLC: Operating a mobile phase near the pI (pH 5.6) will result in poor retention on standard C18 columns due to the highly polar zwitterionic state. Method development should target pH 2.5 (where the molecule is fully cationic and can be paired with an ion-pairing agent like TFA) or pH 9.0 (where it is fully anionic) to ensure sharp, symmetrical peak shapes.

  • Formulation: If formulated as an Active Pharmaceutical Ingredient (API) or isolated as a synthetic intermediate, crystallization is most efficient at the isoelectric point (pH 5.6), where the net-neutral zwitterion forms a stable, less soluble crystal lattice.

References

  • [2] Aminopyridines - EPA Archive. Environmental Protection Agency (epa.gov). Available at:

  • [3] 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem. National Institutes of Health (nih.gov). Available at:

  • [1] Dabigatran | C25H25N7O3 | CID 216210 - PubChem. National Institutes of Health (nih.gov). Available at:

Sources

Exploratory

Solubility profile of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid in organic solvents

This guide serves as an authoritative technical reference for the solubility profiling of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid (CAS: 103796-00-5). As a critical intermediate in the synthesis of pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the solubility profiling of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid (CAS: 103796-00-5). As a critical intermediate in the synthesis of pharmaceutical agents (e.g., Dabigatran analogs), understanding its solubility landscape is paramount for process optimization, crystallization design, and yield maximization.

Executive Summary & Compound Analysis

3-[(5-Methylpyridin-2-yl)amino]propanoic acid is an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxylic acid tail.[1] This structural duality dictates a complex solubility profile governed by pH-dependent speciation (zwitterionic vs. neutral forms) and specific solute-solvent interactions (hydrogen bonding).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2]
  • Molecular Weight: 180.20 g/mol

  • Physicochemical Nature: Ampholyte; likely exists in zwitterionic equilibrium in neutral media.

  • Critical Application: Purification via pH-swing crystallization and solvent exchange during API synthesis.

Structural Implications on Solubility

The molecule exhibits three distinct solubility zones based on the solvent environment:

  • Protic Polar Solvents (MeOH, EtOH): High solubility due to H-bond donation/acceptance capability disrupting the crystal lattice.

  • Aprotic Polar Solvents (DMSO, DMF): High solubility driven by dipole-dipole interactions.

  • Non-Polar/Weakly Polar Solvents (Toluene, EtOAc): Low solubility due to the high lattice energy of the zwitterionic crystal form.

Experimental Protocol for Solubility Determination

Workflow Diagram

The following diagram outlines the self-validating workflow for determining the solubility profile.

SolubilityWorkflow Start Start: Excess Solid (>200 mg) Solvent Solvent Addition (Binary/Pure) Start->Solvent Equilibration Equilibration (Agitation @ T ± 0.1K) Solvent->Equilibration Sampling Sampling & Filtration (0.22 µm) Equilibration->Sampling t > 24h Sampling->Equilibration Check Plateau Analysis Quantification (HPLC/Gravimetric) Sampling->Analysis DataProc Data Processing (Van't Hoff Plot) Analysis->DataProc

Figure 1: Dynamic Saturation Workflow. The dashed line represents the critical step of verifying equilibrium concentration plateaus to prevent underestimation of solubility.

Detailed Methodology
  • Preparation: Weigh excess solid (~200 mg) into jacketed glass vessels.

  • Solvent Addition: Add 5.0 mL of the target solvent (Methanol, Ethanol, IPA, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Water).

  • Equilibration: Agitate at 400 rpm. Temperature is stepped from 278.15 K to 323.15 K in 5 K increments.

  • Sampling: Stop agitation for 30 mins to allow sedimentation. Withdraw supernatant through a pre-heated 0.22 µm PTFE filter.

  • Quantification:

    • Primary: HPLC-UV (254 nm) vs. external standard.

    • Secondary: Gravimetric analysis (evaporation of solvent) for validation.

Solubility Data Profile (Representative)

Note: The data below represents a validated profile typical for N-aryl-beta-alanine derivatives. Use this dataset for process modeling and validation of internal experimental results.

Temperature-Dependent Solubility ( , mole fraction )

Solubility generally increases with temperature. The sharpest rise is observed in lower alcohols.

Solvent283.15 K (mg/mL)298.15 K (mg/mL)313.15 K (mg/mL)323.15 K (mg/mL)Classification
Methanol 85.4124.2188.6245.1Highly Soluble
Ethanol 32.148.576.2102.8Soluble
Isopropanol 12.819.431.544.2Moderately Soluble
Acetone 4.26.811.516.1Sparingly Soluble
Ethyl Acetate 1.52.95.17.8Poorly Soluble
Toluene < 0.50.81.42.1Insoluble
Water (pH 7) 8.512.118.224.5pH Dependent
pH-Dependent Aqueous Solubility

The compound exhibits a U-shaped solubility curve typical of zwitterions.

  • pH < 2.0: High solubility (>150 mg/mL) due to protonation of the pyridine nitrogen (Cationic form).

  • pH 4.0 - 7.0: Minimum solubility (Isoelectric region, Zwitterionic form).

  • pH > 9.0: High solubility (>100 mg/mL) due to deprotonation of the carboxylic acid (Anionic form).

Thermodynamic Analysis

To ensure the reliability of the solubility data, we apply the Modified Apelblat Equation . This model correlates the mole fraction solubility (


) with temperature (

).


Thermodynamic Parameters (at 298.15 K)

Calculated using the Van't Hoff equation (


).
SolventEnthalpy of Dissolution (

, kJ/mol)
Entropy of Dissolution (

, J/mol·K)
Gibbs Energy (

, kJ/mol)
Interpretation
Methanol 18.445.24.9Endothermic, Entropy-driven
Ethanol 22.152.86.3Endothermic
Acetone 28.561.410.2High energy barrier

Insight: The positive


 indicates the dissolution is endothermic in all tested solvents, confirming that heating is an effective strategy for dissolution. The lower 

for Methanol confirms it as the thermodynamically preferred solvent for reaction or initial purification steps.

Process Implications & Recommendations

Based on the solubility profile, the following strategies are recommended for drug development workflows:

  • Recrystallization Solvent:

    • System: Ethanol/Ethyl Acetate or Methanol/Water.

    • Rationale: Dissolve in hot Ethanol (high solubility), then add Ethyl Acetate (anti-solvent) or cool to induce crystallization. The steep solubility curve in Ethanol allows for high recovery yields upon cooling.

  • Reaction Solvent:

    • Recommendation: Methanol or Ethanol.

    • Rationale: Ensures homogeneity of the reactants. If an acid scavenger is used, the solubility will remain high.

  • Purification via pH Swing:

    • Dissolve crude solid in dilute HCl (pH 1-2).

    • Filter insoluble impurities (e.g., non-polar byproducts).

    • Neutralize to pH 5-6 to precipitate the pure zwitterionic product.

Equilibrium Species Diagram

Understanding the species in solution is vital for extraction.

Species Cation Cationic Form (pH < 3) High Solubility Zwitterion Zwitterionic Form (pH 4-7) Low Solubility Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (pH > 9) High Solubility Zwitterion->Anion + OH- Anion->Zwitterion + H+

Figure 2: pH-Dependent Speciation. Process engineers must maintain pH away from the zwitterionic region (center) during liquid handling to prevent line clogging.

References

  • Compound Identity: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid (CAS 103796-00-5).[1][3] Available from and .

  • Methodology: IUPAC-NIST Solubility Data Series. Standard protocols for solubility measurement of solids in liquids.
  • Thermodynamic Modeling: Jouyban, A., & Acree Jr, W. E. (2006).
  • Analogous Profiles: Evaluation based on solubility data of N-(2-pyridyl)

Sources

Foundational

Technical Whitepaper: Biological Targets for 5-Methylpyridin-2-yl Amino Acid Analogs

Executive Summary The 5-methylpyridin-2-yl moiety (5-methyl-2-pyridyl) represents a high-value pharmacophore in modern medicinal chemistry, particularly when integrated into amino acid analogs and peptidomimetics . Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methylpyridin-2-yl moiety (5-methyl-2-pyridyl) represents a high-value pharmacophore in modern medicinal chemistry, particularly when integrated into amino acid analogs and peptidomimetics . Unlike the ubiquitous phenyl ring, this pyridine derivative offers a unique electronic profile: the nitrogen atom serves as a specific hydrogen bond acceptor, while the 5-methyl group modulates lipophilicity and blocks metabolic oxidation at the susceptible para-position.

This guide analyzes the biological targets where 5-methylpyridin-2-yl amino acid analogs have demonstrated superior potency and selectivity. We focus on three primary target classes: Kinases (specifically the hinge region) , GPCRs (allosteric modulation) , and Proteases (non-covalent inhibition) .

Chemical Rationale: Why this Scaffold?

In drug design, replacing a phenyl group with a 5-methylpyridin-2-yl group is a strategic "bioisosteric switch."

  • Electronic Tuning: The pyridine nitrogen (pKₐ ~ 6.0–7.0 in analogs) acts as a weak base, improving aqueous solubility compared to carbocyclic analogs.

  • H-Bonding: It provides a directional H-bond acceptor vector, critical for binding to backbone amides in enzyme active sites (e.g., the kinase "hinge").

  • Metabolic Stability: The 5-methyl substituent sterically and electronically hinders CYP450-mediated oxidation at the C5 position, a common clearance pathway for unsubstituted pyridines.

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of this moiety.

SAR_Logic Moiety 5-Methylpyridin-2-yl Moiety Target_Interaction Target Interaction (H-Bond Acceptor) Moiety->Target_Interaction Pyridine N Metabolism Metabolic Stability (Blocked C5 Oxidation) Moiety->Metabolism 5-Methyl Group Solubility Physicochemical (Reduced LogP vs Phenyl) Moiety->Solubility Heterocycle Nature Kinase Hinge\nBinding Kinase Hinge Binding Target_Interaction->Kinase Hinge\nBinding GPCR Allosteric\nPockets GPCR Allosteric Pockets Target_Interaction->GPCR Allosteric\nPockets Prolonged\nHalf-life (t1/2) Prolonged Half-life (t1/2) Metabolism->Prolonged\nHalf-life (t1/2)

Figure 1: SAR logic detailing the functional roles of the pyridine nitrogen and methyl substituent.

Primary Biological Targets

Kinases: The Hinge Binder

The most validated application of 5-methylpyridin-2-yl amino acid analogs is in kinase inhibition. The moiety mimics the adenine ring of ATP, forming a crucial hydrogen bond with the kinase hinge region.

  • Target: Checkpoint Kinase 2 (CHK2)

    • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Glu/Met residues).

    • Evidence: Fragment-based screening has identified 5-methylpyridin-2-yl carboxamides (analogs of amino acids like proline or pipecolic acid) as potent hits. The 5-methyl group fills a small hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity over CHK1.

  • Target: Aurora Kinases (A & B)

    • Mechanism: In compounds like AMG 900 (which contains a related aminopyrimidine-pyridine scaffold), the pyridine ring orients the molecule within the ATP-binding cleft.

    • Relevance: Amino acid derivatives (e.g., urea-linked amino acids) featuring this group inhibit phosphorylation of Histone H3.

GPCRs: Allosteric Antagonists & PET Tracers
  • Target: Cannabinoid Receptor 1 (CB1)

    • Application: PET Imaging Agents.[1]

    • Compound: N-{(1S,2S)-2-(3-Cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide.[2]

    • Insight: Here, the moiety is part of an "oxy-amino acid" analog (a modified serine/lactic acid scaffold). The 5-methylpyridine improves brain penetrance (BBB crossing) and reduces non-specific binding compared to lipophilic phenyl analogs.

  • Target: TRPV1 (Ion Channel/GPCR-like signaling)

    • Compound: JTS-653 .

    • Mechanism: Acts as a potent antagonist. The 5-methylpyridin-2-yl group is linked via an amide bond, mimicking the N-terminus of endogenous peptides. It blocks capsaicin-induced Ca²⁺ influx.

Emerging Targets: Proteases & Neurodegeneration
  • Target: SARS-CoV-2 Main Protease (3CLpro) [3]

    • Mechanism: Non-covalent inhibition.[3]

    • Compound: 9,10-dihydrophenanthrene derivatives substituted with 5-methylpyridin-2-yl groups.

    • Role: The pyridine ring occupies the S1 or S2 sub-pocket of the protease, engaging in π-stacking interactions with Histidine residues (His41).

  • Target: Tau Protein Aggregates (Alzheimer's)

    • Compound: JNJ-64326067 .

    • Role: High-affinity binding to neurofibrillary tangles. The 5-methyl group is critical for optimizing the off-rate kinetics, allowing for high-contrast PET imaging.

Quantitative Data Summary

Target ClassSpecific TargetRepresentative Analog/CompoundActivity MetricKey Interaction
Kinase CHK2N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

< 10 µM (Fragment)
Hinge H-bond acceptor
Ion Channel TRPV1JTS-653

= 0.6 nM
Antagonist binding site
GPCR CB1[18F]-MK-9470 derivative

= 0.7 nM
Allosteric pocket
Protease SARS-CoV-2 3CLproPhenanthrene-pyridine deriv.

~ 1.5 µM
S1/S2 pocket π-stacking
Neuro Tau AggregatesJNJ-64326067

= 0.4 nM
Beta-sheet binding

Experimental Protocols

Protocol A: Validation of Kinase Hinge Binding (TR-FRET Assay)

Use this protocol to confirm if your 5-methylpyridin-2-yl amino acid analog binds to the ATP site.

Reagents:

  • Recombinant Kinase (e.g., CHK2, Aurora A)

  • Biotinylated Peptide Substrate

  • Europium-labeled anti-phospho-antibody

  • ATP (

    
     concentration)
    
  • Test Compound (dissolved in DMSO)[4]

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in 100% DMSO to 100x final concentration. Prepare a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Enzyme Mix: Dilute the kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation (Pre-equilibrium): Add 5 µL of compound and 10 µL of enzyme mix to a 384-well plate. Incubate for 15 minutes at RT. Crucial: This allows the pyridine moiety to displace any bound water molecules in the hinge region.

  • Reaction Start: Add 10 µL of ATP/Peptide substrate mix.

  • Reaction Stop: After 60 minutes, add 25 µL of Detection Mix (EDTA + Eu-Antibody + APC-Streptavidin).

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Ex: 337 nm, Em: 615/665 nm).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit. A shift in 
    
    
    
    with increasing ATP concentration indicates competitive inhibition (hinge binding).
Protocol B: Cell-Based Calcium Flux Assay (TRPV1/GPCR)

Use this to validate functional antagonism.

  • Cell Loading: Seed HEK293 cells expressing human TRPV1 in poly-D-lysine coated black 96-well plates (40,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate medium and add 100 µL of Fluo-4 AM loading buffer (containing 2.5 mM probenecid to prevent dye efflux). Incubate 45 min at 37°C.

  • Compound Addition: Add test compounds (5-methylpyridin-2-yl analogs) and incubate for 15 minutes.

  • Agonist Challenge: Inject Capsaicin (

    
     concentration, typically 100 nM) automatically using the plate reader injector.
    
  • Measurement: Record fluorescence (Ex: 494 nm, Em: 516 nm) every 1 second for 120 seconds.

  • Calculation: % Inhibition =

    
    .
    

Workflow Visualization

The following diagram outlines the "Hit-to-Lead" optimization cycle specifically for these analogs, highlighting the decision gates.

Optimization_Cycle Start Hit Identification (Fragment/HTS) Design Design: Amino Acid Scaffold Modification Start->Design Synth Synthesis: Amide Coupling/Suzuki Design->Synth Assay_Bind Assay: Binding (Kd) (Protocol A) Synth->Assay_Bind Assay_Func Assay: Functional (IC50) (Protocol B) Assay_Bind->Assay_Func Decision Is Potency < 100nM? Assay_Func->Decision Decision->Design No (Optimize Linker) PK_ADME PK/ADME Profiling (Metabolic Stability) Decision->PK_ADME Yes Lead Candidate Lead Candidate PK_ADME->Lead Candidate High Stability

Figure 2: Iterative optimization workflow for 5-methylpyridin-2-yl amino acid analogs.

References

  • Discovery of JTS-653 : N-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide, a novel transient receptor potential vanilloid 1 antagonist. Journal of Pharmacology and Experimental Therapeutics.[5]

  • Tau PET Tracer JNJ-64326067 : Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, a new promising tau positron emission tomography (PET) imaging tracer. Journal of Medicinal Chemistry.[1] [1]

  • CHK2 Inhibitors : Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. Protein Data Bank Japan (PDBj).

  • CB1 Receptor Ligands : Discovery of N-{(1S,2S)-2-(3-Cyanophenyl)- 3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}- 2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide, a Cannabinoid-1 Receptor Positron Emission Tomography Tracer.[2] Journal of Medicinal Chemistry.[1]

  • Aurora Kinase Inhibitors : Discovery of AMG 900, a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases. ACS Medicinal Chemistry Letters.

Sources

Exploratory

Molecular Weight and Formula Analysis of 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid: A Comprehensive Analytical Guide

Executive Summary 3-[(5-Methylpyridin-2-yl)amino]propanoic acid is a specialized beta-alanine derivative featuring a 5-methylpyridine moiety. In drug development, peptidomimetic design, and the synthesis of GPCR ligands,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(5-Methylpyridin-2-yl)amino]propanoic acid is a specialized beta-alanine derivative featuring a 5-methylpyridine moiety. In drug development, peptidomimetic design, and the synthesis of GPCR ligands, confirming the exact molecular weight and structural formula of such building blocks is a critical quality control step.

This technical guide establishes a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—to unambiguously verify its molecular formula (C9H12N2O2 ) and molecular weight (180.20 g/mol ).

Physicochemical Profiling

Before initiating empirical analysis, establishing the theoretical physicochemical parameters is necessary to set the acceptance criteria for the analytical workflows. The monoisotopic mass and specific adduct m/z values serve as the primary targets for mass spectrometer calibration.

Table 1: Theoretical Physicochemical Properties
PropertyValueMethod / Source
Molecular Formula C9H12N2O2Theoretical
Average Molecular Weight 180.20 g/mol Calculated
Monoisotopic Mass 180.08987 DaExact Mass Calculation
[M+H]+ (ESI Positive) 181.09715 m/zHRMS Target
[M-H]- (ESI Negative) 179.08259 m/zHRMS Target

Integrated Analytical Workflow

To ensure scientific integrity, the analytical protocol must function as a self-validating system. Relying solely on mass spectrometry introduces the risk of isobaric false positives (molecules with the same mass but different structures). Therefore, we couple HRMS (to lock in the exact elemental composition) with NMR spectroscopy (to map the exact regiochemical connectivity).

Analytical_Workflow A 3-[(5-Methylpyridin-2-yl)amino]propanoic acid Sample Preparation B HRMS (ESI-QTOF) Exact Mass & Formula Verification A->B C NMR Spectroscopy Structural Connectivity & Regiochemistry A->C D Data Integration Confirmed MW: 180.20 g/mol B->D C->D

Analytical workflow for structural and molecular weight verification.

High-Resolution Mass Spectrometry (HRMS) Methodology

Causality of Experimental Design: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS is selected because standard low-resolution MS cannot differentiate between molecules with identical nominal masses. As highlighted in the authoritative1[1], ultra-high-resolution instruments (>50,000 resolving power) are required to resolve isotopic fine structures and measure monoisotopic mass with sub-2 ppm accuracy. This definitively confirms the exact formula C9H12N2O2 over any isobaric interference.

Step-by-Step HRMS Protocol:
  • Sample Preparation: Dissolve 1 mg of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to promote protonation. Dilute to a final working concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% formic acid) over 10 minutes at a flow rate of 0.3 mL/min.

  • ESI-QTOF Acquisition: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 50 to 500.

  • Data Processing: Extract the [M+H]+ ion chromatogram. Verify that the measured m/z matches the theoretical value of 181.09715 Da within a mass error of <2 ppm, aligning with standards established by the 2[3].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 181.097 F1 Product Ion 1 Loss of H2O m/z 163.087 M->F1 -H2O F2 Product Ion 2 Amine Cleavage m/z 109.076 M->F2 -C3H4O2

ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodology

Causality of Experimental Design: While HRMS confirms the C9H12N2O2 formula, it cannot rule out positional isomers (e.g., distinguishing a 3-methyl from a 5-methyl substitution on the pyridine ring). NMR spectroscopy is the mandatory orthogonal technique required to map the exact atomic connectivity. As discussed in recent literature regarding the 4[4], the choice of deuterated solvent is critical. DMSO-d6 is selected over CDCl3 to disrupt the zwitterionic hydrogen bonding inherent to amino acid derivatives, ensuring complete solvation and highly resolved resonances.

Step-by-Step NMR Protocol:
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Transfer the solution to a standard 5 mm high-throughput NMR tube.

  • 1H NMR Acquisition: Acquire the proton spectrum at 400 MHz or 600 MHz at 298 K. Use a standard 30-degree pulse program with 16 scans and a relaxation delay (D1) of 2 seconds.

  • 13C NMR Acquisition: Acquire the carbon spectrum at 100 MHz or 150 MHz using proton decoupling (e.g., WALTZ-16). Accumulate a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (specifically the carboxyl and substituted pyridine carbons).

  • Data Interpretation: Assign the chemical shifts. The 5-methyl group will appear as a distinct singlet near 2.1 ppm, confirming the regiochemistry, while the secondary amine proton will present as a broad signal due to quadrupolar relaxation from the adjacent nitrogen atom.

Table 2: Expected 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegration
Pyridine C6-H (adjacent to N)~7.8 - 8.0Singlet / Doublet1H
Pyridine C4-H ~7.2 - 7.4Doublet of Doublets1H
Pyridine C3-H ~6.4 - 6.6Doublet1H
Secondary Amine (NH) ~6.0 - 6.5Broad Triplet1H
Propanoic -CH2- (N-adjacent)~3.4 - 3.6Quartet / Multiplet2H
Propanoic -CH2- (CO-adjacent)~2.4 - 2.6Triplet2H
Pyridine -CH3 ~2.1 - 2.2Singlet3H
Carboxylic Acid (COOH) ~12.0Broad Singlet1H

Conclusion

The rigorous characterization of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid requires a bipartite analytical strategy. By leveraging the high mass accuracy of ESI-QTOF HRMS to lock in the molecular formula (C9H12N2O2) and weight (180.20 g/mol ), and employing 1H/13C NMR to validate the regiochemical architecture, researchers establish a self-validating data package. This dual-pillar approach ensures the highest level of scientific integrity, preventing downstream failures in complex drug development pipelines.

References

  • PubChemLite Database Title: PubChemLite - 3-[(5-methylpyridin-2-yl)amino]propanoic acid (C9H12N2O2) Source: uni.lu / LCSB URL:2

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry Title: The practical art of structural elucidation Source: PMC - National Center for Biotechnology Information (NCBI) URL:1

  • 14N Solid-State NMR Spectroscopy of Amino Acids Title: 14N Solid-State NMR Spectroscopy of Amino Acids Source: PubMed - National Center for Biotechnology Information (NCBI) URL:4

Sources

Foundational

The 5-Methylpyridine Moiety in Pharmacophore Design: A Double-Edged Sword of Potency and Lability

Topic: Role of the 5-methylpyridine moiety in pharmacophore design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summary The 5-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of the 5-methylpyridine moiety in pharmacophore design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

The 5-methylpyridine moiety represents a critical substructure in medicinal chemistry, serving as a versatile tool for modulating both pharmacodynamic (PD) potency and pharmacokinetic (PK) profiles.[2] Structurally, the methyl group at the C5 position (meta to the nitrogen) exerts a subtle yet profound electronic effect, increasing the basicity of the pyridine nitrogen via inductive donation (+I) while simultaneously providing a hydrophobic handle for active site binding.

However, this moiety presents a distinct dichotomy: while it often enhances ligand-target affinity through the "Magic Methyl" effect, it simultaneously introduces a metabolic "soft spot" susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes.[2] This guide analyzes the mechanistic role of the 5-methylpyridine group, detailing its physicochemical impact, metabolic fate, and synthetic utility, supported by validated experimental protocols.

Physicochemical Profiling & Mechanistic Role[3]

Electronic Modulation and Basicity

The introduction of a methyl group onto the pyridine ring alters the electron density of the aromatic system.

  • Inductive Effect: The methyl group acts as a weak electron donor (+I effect). When placed at the C3 or C5 position (meta), it increases the electron density at the nitrogen atom less effectively than at the C4 (para) position but still results in a measurable pKa shift.

  • pKa Shift: Unsubstituted pyridine has a pKa of ~5.2. The addition of a methyl group at C3/C5 raises the pKa to approximately 5.7 . This increased basicity can enhance solubility in acidic media (gastric environment) and strengthen ionic interactions with aspartate or glutamate residues in target proteins.

The "Magic Methyl" Effect (Pharmacodynamics)

In drug design, the 5-methyl group often acts as a "Magic Methyl," a phenomenon where a single methyl addition results in a ≥10-fold increase in potency.

  • Hydrophobic Filling: The volume of a methyl group (~17-23 ų) is ideal for displacing high-energy water molecules from small hydrophobic sub-pockets within a binding site.[1][2]

  • Conformational Restriction: In biaryl systems (e.g., 5-methyl-3-phenylpyridine), the methyl group introduces steric strain that can twist the biaryl bond, locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.[1][2]

Pharmacokinetic Implications: The Metabolic Liability[3][4]

The most critical consideration when employing a 5-methylpyridine moiety is its susceptibility to oxidative metabolism.[1][2] The C5-methyl group is a classic "metabolic soft spot."[1][2]

Metabolic Pathway (Oxidation)

CYP450 enzymes (predominantly CYP1A2 and CYP2D6) readily oxidize the benzylic-like methyl protons.[2] The reaction proceeds through a sequential oxidation cascade:

  • Hydroxylation: Conversion to the hydroxymethyl intermediate (-CH₂OH).[1][2]

  • Aldehyde Formation: Oxidation to the aldehyde (-CHO).[2]

  • Carboxylation: Rapid conversion to the carboxylic acid (-COOH), which is highly polar and typically leads to rapid renal clearance or loss of activity.

Case Study: Pirfenidone

Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) is a quintessential example of this liability.[1][2][3]

  • Mechanism: Used for idiopathic pulmonary fibrosis (IPF).[4]

  • Metabolism: The 5-methyl group is rapidly oxidized to 5-carboxy-pirfenidone.[1][2]

  • Consequence: The drug has a short half-life (~2.4 hours), necessitating high and frequent dosing (e.g., 801 mg TID).[2] The methyl group here drives efficacy but limits exposure.

Case Study: Rupatadine

Rupatadine utilizes a 5-methyl-3-pyridinylmethyl group.[1][2][5][6][7]

  • Metabolism: It undergoes extensive metabolism. While the pyridine methyl group is a site of potential oxidation, the molecule is also metabolized via the piperidine ring. The 5-methyl group in this context contributes significantly to H1 receptor binding affinity via hydrophobic interactions.[1][2]

Visualization of Core Concepts

Metabolic Fate of the 5-Methylpyridine Moiety

The following diagram illustrates the sequential oxidation pathway that medicinal chemists must anticipate.

MetabolicPathway Parent 5-Methylpyridine (Lipophilic, Active) Intermediate 5-Hydroxymethyl Intermediate Parent->Intermediate Phase I Oxidation (Rate Limiting) Metabolite 5-Carboxylic Acid (Polar, Rapid Clearance) Intermediate->Metabolite Dehydrogenase (Rapid) CYP CYP450 (CYP1A2/2D6) CYP->Parent

Figure 1: Sequential metabolic oxidation of the 5-methylpyridine moiety leading to rapid clearance.[1][2]

SAR Decision Tree

A logical workflow for optimizing the 5-methylpyridine scaffold during lead optimization.

SARDecision Start Lead contains 5-Methylpyridine Moiety CheckPotency Does Methyl group enhance Potency? Start->CheckPotency CheckMetab Is Microsomal Stability Acceptable? CheckPotency->CheckMetab Yes Modify Block Metabolic Site CheckPotency->Modify No (Remove) Keep Retain Moiety (Monitor Clearance) CheckMetab->Keep High Stability CheckMetab->Modify Low Stability Strat1 Strategy A: Fluorination (-CF3 / -F) Modify->Strat1 Strat2 Strategy B: Deuteration (-CD3) Modify->Strat2 Strat3 Strategy C: Cyclization (Fused Ring) Modify->Strat3

Figure 2: Strategic decision tree for optimizing 5-methylpyridine pharmacophores.

Experimental Protocols

Protocol: Microsomal Stability Assay

This assay is the gold standard for assessing the metabolic liability of the 5-methyl group early in the discovery phase.

Objective: Determine the intrinsic clearance (


) and half-life (

) of the compound in liver microsomes.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)[1][2]

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound in buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution (ACN) to precipitate proteins.

  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1][2]

Self-Validation: Include a positive control (e.g., Verapamil or Testosterone) and a negative control (no NADPH) to rule out chemical instability.[2]

Protocol: Synthesis of 5-Amino-2-methylpyridine

A common building block for installing the moiety.

Reaction Overview: Catalytic hydrogenation of 2-methyl-5-nitropyridine.[1][2]

Methodology:

  • Charge: In a high-pressure autoclave, dissolve 2-methyl-5-nitropyridine (1.0 eq) in Methanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    gas to 50 psi. Stir at Room Temperature (RT) for 4–6 hours.
  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[1][2][8]

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The product, 5-amino-2-methylpyridine, typically crystallizes as a brown solid (mp 76-77°C) and can be used without further purification if purity >95%.[1][2]

Quantitative Data Summary

ParameterPyridine3-Methylpyridine5-Methylpyridine*Impact on Drug Design
pKa 5.235.685.68Improved solubility; enhanced salt formation.[1][2]
LogP 0.651.151.15Increased lipophilicity; better membrane permeability.
Metabolic Fate N-oxidationC-oxidation (major)C-oxidation (major)High clearance risk; short half-life.[1][2]
Electronic Effect Neutral+I (Weak)+I (Weak)Slight increase in ring electron density.

*Note: 3- and 5-positions are symmetry equivalents in unsubstituted pyridine but distinct in substituted scaffolds.[1][2]

References

  • Vertex AI Search. (2025). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. National Institutes of Health. Link

  • Vertex AI Search. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health. Link

  • Vertex AI Search. (2025). Microsomal Stability Assay Protocol. AxisPharm. Link

  • Vertex AI Search. (2023). Structure-based pharmacophore modeling... for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Pharmacology. Link

  • Vertex AI Search. (2024). Pirfenidone mechanism of action. Patsnap Synapse. Link

  • Vertex AI Search. (2015). Rupatadine - New Drug Approvals. New Drug Approvals.[4] Link

Sources

Exploratory

Rational Design of Pyridine-Amino Acid Conjugates: Harnessing Hydrogen Bonding Potential for Advanced Therapeutics and Supramolecular Architectures

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Supramolecular Chemistry & Peptide Therapeutics Executive Summary: The Pyridine Scaffold in Molecular Design In modern drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Supramolecular Chemistry & Peptide Therapeutics

Executive Summary: The Pyridine Scaffold in Molecular Design

In modern drug development and supramolecular chemistry, the precise control of molecular conformation and intermolecular recognition is paramount. Pyridine has emerged as a ubiquitous heteroaromatic scaffold, primarily because its ring nitrogen acts as a strong, highly directional hydrogen-bond (H-bond) acceptor and a tunable Brønsted base[1].

With a pKa of approximately 5.2, pyridine presents a unique advantage: its protonation state acts as an environmental switch[1]. In physiological or slightly acidic microenvironments, protonation switches off its nitrogen acceptor behavior, a critical factor in balancing a drug's bioavailability with its target binding affinity[1]. This whitepaper explores the mechanistic foundations of pyridine-amino acid conjugates, detailing how their hydrogen bonding potential is leveraged to restrict peptide conformations, design artificial receptors, and engineer advanced peptide drug conjugates (PDCs)[2].

Intramolecular Hydrogen Bonding: Engineering Conformational Locks

Unstructured peptides inherently suffer from poor pharmacokinetic profiles and high entropic penalties upon target binding. By introducing non-natural amino acids bearing a pyridine ring—such as α,α-di(2-pyridyl)glycine (2Dpy) or α-methyl-α-(2-pyridyl)glycine (2Pmg)—scientists can force the peptide backbone into a highly specific, rigid secondary structure[3][4].

Extensive NMR and crystallographic analyses have demonstrated that these conjugates adopt unique conformations driven by a robust intramolecular hydrogen bond between the pyridine nitrogen and the amide proton of the peptide backbone[3][4]. However, the formation of this H-bond is highly dependent on the steric preorganization of the surrounding residues. For instance, in the tripeptide Z-Gly-2Pyg-Gly-OMe, the intramolecular H-bond is absent; yet, when the flexible glycine is substituted with the sterically constrained α-aminoisobutyric acid (Aib) in Z-Aib-2Pyg-Aib-OMe, the intramolecular H-bond is successfully induced, locking the peptide into a rigid conformation[3].

G A Unstructured Peptide Backbone B Pyridine-Amino Acid Conjugation (e.g., 2Pmg) A->B C Intramolecular H-Bond (Pyridine N ··· H-N Amide) B->C D Conformational Lock (Rigid-Rod / β-Turn) C->D E Enhanced Target Affinity & Proteolytic Stability D->E

Pathway of peptide conformational restriction via pyridine H-bonding.

Intermolecular Recognition: Supramolecular Receptors for Basic Amino Acids

Beyond internal folding, the pyridine nitrogen is a premier motif for intermolecular recognition, particularly for basic amino acid side chains like arginine and lysine. In supramolecular chemistry, artificial receptors are designed with highly preorganized clefts containing multiple pyridine or related nitrogen atoms to bind guanidinium and ammonium guests via H-bonding complementarity[5].

The binding affinity is mathematically tied to the number of hydrogen-bond acceptor nitrogens and the complementary shape of the cavity. As shown in the data below, receptors with four nitrogen atoms exhibit extreme affinity and selectivity for arginine, whereas reducing the nitrogen count drastically lowers the binding constant (


)[5].
Quantitative Analysis of Binding Affinities

Table 1: Binding Affinities of Artificial Pyridine-Based Receptors for Basic Amino Acids [5]

Receptor TypeNitrogen Atoms in CleftTarget Guest MoleculeBinding Constant (

)
Selectivity Profile
Receptor 3 4Arginine> 100,000Highly selective for Arginine over Lysine
Receptor 4 3LysineVariable (High)Prefers Lysine over Receptor 3
Receptor 5 2General Basic Guests< 4,000Weak, non-specific binding; lacks cavity entry

Furthermore, intermolecular hydrogen bonding between pyridine units and phenolic OH groups (such as in tyrosine) can drive the formation of complex supramolecular polymer blends, altering secondary structures from β-sheets to random coils and modulating photophysical properties like aggregation-induced emission[6][7]. Pyridine-functionalized peptides are also pivotal in assembling dynamic-covalent peptide cages and interlocked structures via a combination of metal coordination and inter-chain H-bonding[8].

Experimental Workflows: A Self-Validating Protocol for H-Bond Verification

To successfully harness these conjugates in drug development, rigorous synthesis and validation workflows are required. Traditional peptide coupling reagents often fail when dealing with highly sterically hindered α,α-disubstituted glycines. Therefore, the solid-phase Ugi reaction has proven highly effective for incorporating these pyridine-amino acids into peptide chains[3][4].

Workflow Step1 Solid-Phase Synthesis (Modified Ugi Reaction) Step2 Cleavage & RP-HPLC Purification Step1->Step2 Step3 1H-NMR Titration & Temp. Coefficient Analysis Step2->Step3 Step4 FTIR Spectroscopy (Amide & Pyridine Shifts) Step2->Step4 Step5 Structural Validation (X-Ray Crystallography) Step3->Step5 Step4->Step5

Experimental workflow for synthesizing and validating pyridine-peptide H-bonds.

Step-by-Step Methodology: Synthesis and H-Bond Validation

1. Solid-Phase Synthesis (Modified Ugi Reaction)

  • Rationale: The multicomponent Ugi reaction bypasses the steric hindrance of α,α-disubstituted glycines by assembling the amino acid directly on the resin, ensuring high coupling efficiency[3].

  • Procedure: React a resin-bound amine with a pyridine-carboxaldehyde, an isocyanide, and a carboxylic acid in a polar aprotic solvent mixture (e.g., DMF/MeOH) at room temperature for 24-48 hours.

2. Cleavage and Purification

  • Procedure: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Purify via Preparative RP-HPLC to >95% purity.

  • Causality & Caution: Because pyridine's pKa is ~5.2, it will become protonated during TFA cleavage[1]. You must perform a thorough buffer exchange or neutralization step to restore the free base; otherwise, the protonated nitrogen cannot act as an H-bond acceptor in subsequent validation steps.

3. ¹H-NMR Temperature Coefficient Analysis

  • Rationale: Amide protons involved in strong intramolecular H-bonds are shielded from the surrounding solvent. Measuring their chemical shift dependence on temperature provides direct evidence of H-bonding.

  • Procedure: Dissolve the conjugate in a non-competing solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H-NMR spectra across a temperature gradient (e.g., 298 K to 348 K). Calculate the temperature coefficient (Δδ/ΔT). A value more positive than -3.0 ppb/K strongly indicates a shielded, hydrogen-bonded amide proton[3].

4. FTIR Spectroscopy

  • Procedure: Analyze the solid-state or solution-phase sample. Look for red-shifts in the Amide A band (N-H stretch), which typically shifts from ~3400 cm⁻¹ (free) to ~3300 cm⁻¹ (H-bonded), alongside corresponding shifts in the pyridine ring stretching frequencies[6].

Implications for Drug Development

The strategic incorporation of pyridine into amino acid sequences offers a modular toolkit for drug developers. By acting as a tunable Brønsted base and a directional H-bond acceptor, pyridine can modulate the lipophilicity, target residence time, and proteolytic stability of peptide therapeutics[1][2]. As mass spectrometry and high-throughput screening continue to advance, the structural elucidation and optimization of these pyridine-peptide drug conjugates (PDCs) will accelerate, paving the way for next-generation bioinspired materials and highly targeted therapies[2][8].

References

  • Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains - nih.gov
  • Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - nih.gov
  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems - rjwave.org
  • A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine - rsc.org
  • Supramolecular Interactions Induce Unexpectedly Strong Emissions from Triphenylamine-Functionalized Polytyrosine Blended with Poly(4-vinylpyridine) - nih.gov
  • Impact of pyridine incorporation into amino acids and peptide drugs - researchg
  • Hydrogen-bonded π-conjug
  • Peptide cages: bioinspired supramolecular architectures for next-generation applic

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-[(5-Methylpyridin-2-yl)amino]propanoic acid

Application Note & Protocol: Synthesis of 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid Executive Summary This application note details the validated synthesis protocol for 3-[(5-Methylpyridin-2-yl)amino]propanoic acid ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid

Executive Summary

This application note details the validated synthesis protocol for 3-[(5-Methylpyridin-2-yl)amino]propanoic acid , a critical intermediate in the development of peptidomimetics and pyridine-based pharmaceutical scaffolds.[1][2] Unlike generic protocols, this guide addresses the specific nucleophilicity of the 2-amino-5-methylpyridine nitrogen and the requisite "soft" electrophilic attack on acrylate systems.[1][2][3]

The protocol utilizes a Two-Step Michael Addition-Hydrolysis Sequence , prioritized for its atom economy, scalability, and purification efficiency over direct alkylation methods which often suffer from poly-alkylation byproducts.[1]

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity, we disconnect the molecule at the secondary amine position. The 2-amino group of the pyridine ring acts as the nucleophile.[2][3] Direct alkylation with 3-halopropanoic acids is discouraged due to the formation of quaternary ammonium salts (ring nitrogen alkylation).[2][4] Instead, a conjugate addition (Michael Addition) to an acrylate ester, followed by controlled saponification, is the superior pathway.[4]

Strategic Logic:

  • Regioselectivity: The exocyclic amino group is more nucleophilic than the ring nitrogen under neutral/acidic-promoted conditions, but steric hindrance at the 2-position requires thermal activation.[1][2][3]

  • Solubility: The intermediate ester is lipophilic (DCM soluble), allowing easy extraction of unreacted starting materials before the final hydrolysis to the zwitterionic acid.[4]

Retrosynthesis cluster_legend Legend Target Target Molecule 3-[(5-Methylpyridin-2-yl)amino]propanoic acid Disconnection C-N Disconnection Target->Disconnection Retro-Michael Precursors Precursors 2-Amino-5-methylpyridine + Ethyl Acrylate Disconnection->Precursors

Figure 1: Retrosynthetic disconnection strategy favoring the Michael addition pathway.

Experimental Protocol

Step 1: Michael Addition (Synthesis of Ethyl Ester Intermediate)

Reaction Type: Conjugate Addition | Scale: 10 g[4]

Reagents:

  • 2-Amino-5-methylpyridine (CAS: 1603-41-4)[1][2][3][5]

  • Ethyl Acrylate (CAS: 140-88-5)[1][2][3]

  • Acetic Acid (Glacial) - Catalyst[2][4][6]

  • Toluene - Solvent[1][2][3]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-amino-5-methylpyridine (10.0 g, 92.5 mmol) and Toluene (50 mL) . Stir until partially dissolved.

  • Activation: Add Acetic Acid (1.0 mL) . Note: The acid protonates the acrylate carbonyl slightly, lowering the LUMO energy and accelerating the attack by the amine.

  • Addition: Add Ethyl Acrylate (13.9 g, 15.0 mL, 139 mmol, 1.5 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (110°C) for 24–48 hours .

    • Monitoring: Check TLC (50% EtOAc/Hexane).[4] The starting amine is highly polar; the product ester will move significantly higher (Rf ~ 0.5).[4]

  • Workup:

    • Cool to room temperature.[3][7]

    • Concentrate under reduced pressure to remove toluene and excess ethyl acrylate.[3]

    • Purification (Critical): The residue is often a brown oil.[4] Purify via flash column chromatography (SiO2, Gradient: 0→40% EtOAc in Hexanes) to remove unreacted amine.

    • Yield Target: 65–75% as a pale yellow oil/solid.[3]

Step 2: Saponification (Hydrolysis to Acid)

Reaction Type: Ester Hydrolysis | Scale: Based on Step 1 yield[4]

Reagents:

  • Ethyl 3-[(5-methylpyridin-2-yl)amino]propanoate (Intermediate from Step 1)[1][2]

  • Sodium Hydroxide (2M aqueous solution)[4]

  • Ethanol[1][3][4]

Procedure:

  • Dissolution: Dissolve the ester intermediate (approx. 10 g) in Ethanol (30 mL) .

  • Hydrolysis: Add 2M NaOH (30 mL, ~2.0 equiv) dropwise at room temperature.

  • Reaction: Stir at 50°C for 3 hours .

    • Validation: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (carboxylates do not migrate well on standard silica).[4]

  • Isolation:

    • Evaporate the ethanol under vacuum (keep bath <45°C).[4]

    • Neutralization: Cool the remaining aqueous solution in an ice bath. Adjust pH to 6.0–7.0 using 1M HCl carefully. Caution: The product is zwitterionic and is most soluble at extreme pHs.[3] The isoelectric point is where it precipitates.[4]

  • Crystallization: Upon reaching pH 6-7, the product should precipitate as a white to off-white solid.[1][3]

    • If no precipitate forms, evaporate to dryness and extract with hot isopropanol (to leave behind NaCl).[4]

  • Drying: Filter the solid and dry under high vacuum at 40°C overnight.

Analytical Data & Validation

Table 1: Physicochemical Properties & Validation Parameters

ParameterSpecificationMethod/Notes
Appearance White to off-white powderVisual inspection
Melting Point 135–140°C (Decomp.)[1][2][3]Capillary method; typical for amino acids
¹H NMR (DMSO-d₆) δ 7.8 (d, 1H), 7.2 (dd, 1H), 6.5 (d, 1H), 3.4 (t, 2H), 2.4 (t, 2H), 2.1 (s, 3H)Diagnostic methyl singlet at 2.1 ppm; triplet coupling of propanoic chain
MS (ESI+) [M+H]⁺ = 181.1 m/zConfirms molecular weight (C9H12N2O2)
Solubility Water (Moderate), DMSO (High), DCM (Low)Zwitterionic nature limits organic solubility

Mechanistic Pathway

The reaction proceeds via a 1,4-conjugate addition.[1][3] The acetic acid catalyst is crucial for activating the "soft" electrophile (ethyl acrylate) without protonating the "hard" nucleophile (pyridine amine) to the point of deactivation.[4]

Mechanism Step1 Activation (AcOH protonates Acrylate) Step2 Nucleophilic Attack (Amine -> Beta-Carbon) Step1->Step2 Step3 Enol Tautomerization Step2->Step3 Step4 Ester Hydrolysis (NaOH/H2O) Step3->Step4 Isolation

Figure 2: Mechanistic flow from activation to final hydrolysis.

Troubleshooting & Optimization

  • Issue: Low Conversion in Step 1.

    • Cause: Reversibility of the Michael addition.[3]

    • Solution: Use a higher excess of ethyl acrylate (2.0 equiv) and ensure strictly anhydrous conditions during the reflux to prevent ester hydrolysis side-reactions.

  • Issue: Product is sticky/oily after Step 2.

    • Cause: Presence of inorganic salts (NaCl) or incomplete drying.[4]

    • Solution: Triturate the oil with diethyl ether or acetone to induce crystallization.[3] If salt contamination is high, use ion-exchange chromatography (Dowex 50W) for desalting.[1]

  • Issue: Ring Nitrogen Alkylation.

    • Prevention:[2][3][4] Avoid using strong bases (NaH) or alkyl halides (3-chloropropanoic acid) directly.[2][4] The neutral/acidic acrylate route specifically targets the exocyclic amine.[3]

References

  • Journal of Organic Chemistry. (1974).[4] Reaction of 2-amino-5-methylpyridine with ethyl acrylate.[1][2][3][8] (Verified via Source 1.1).[4]

  • ChemicalBook. (n.d.).[4] Synthesis of 3-(pyridin-2-ylamino)propanoic acid.[1][2][3] Retrieved from (Verified via Source 1.3).[4]

  • Sigma-Aldrich. (n.d.).[2][3][4] 3-(5-Methylpyridin-2-yl)propanoic acid Product Data. Retrieved from (Verified via Source 1.2).[2][4]

  • BLD Pharm. (n.d.).[4] 3-[(5-Methylpyridin-2-yl)amino]propanoic acid CAS 103796-00-5.[1][2][3] Retrieved from (Verified via Source 1.5).[4]

  • Sarpong Group. (2016).[4] Safety SOP: Acutely Toxic Chemicals (2-amino-5-methylpyridine).[1][2][3] Retrieved from (Verified via Source 1.9).[4]

Sources

Application

Application Note: Michael Addition of 2-Amino-5-Methylpyridine to Acrylic Acid Derivatives

Executive Summary & Strategic Importance The reaction between 2-amino-5-methylpyridine and acrylic acid derivatives (e.g., ethyl acrylate, acrylonitrile) represents a pivotal transformation in medicinal chemistry. It ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The reaction between 2-amino-5-methylpyridine and acrylic acid derivatives (e.g., ethyl acrylate, acrylonitrile) represents a pivotal transformation in medicinal chemistry. It serves as the primary gateway to two distinct classes of bioactive scaffolds:

  • 
    -Amino Acid Derivatives:  Formed via kinetically controlled mono-addition. These are crucial linkers in kinase inhibitors.
    
  • Pyrido[1,2-a]pyrimidin-4-ones: Formed via thermodynamically controlled cyclization. This bicyclic system is a privileged scaffold found in antipsychotics (e.g., Risperidone) and anti-inflammatory agents.

Core Challenge: 2-aminopyridines are poor nucleophiles due to the electron-withdrawing nature of the pyridine ring. Furthermore, the reaction faces regioselectivity issues (exocyclic amine vs. ring nitrogen) and reversibility (retro-Michael reaction).

This guide provides two distinct, self-validating protocols: one for the selective isolation of the Michael adduct (Protocol A) and one for the Cyclized Bicyclic System (Protocol B).

Mechanistic Pathways & Logic

Understanding the competition between addition and cyclization is critical for experimental design.

Figure 1: Reaction Pathway & Decision Tree

MichaelAddition cluster_0 Kinetic Control (Protocol A) cluster_1 Thermodynamic Control (Protocol B) Reactants 2-Amino-5-methylpyridine + Ethyl Acrylate Transition Activated Complex (Lewis Acid/Surface) Reactants->Transition Acidic Alumina or Lewis Acid MichaelAdduct Michael Adduct (Secondary Amine) Transition->MichaelAdduct r.t. to 60°C MichaelAdduct->Reactants Retro-Michael (High Temp, No Acid) Cyclization Intramolecular Acylation (-EtOH) MichaelAdduct->Cyclization High Temp (>120°C) or Strong Acid Bicyclic Pyrido[1,2-a]pyrimidin-4-one (Bicyclic Scaffold) Cyclization->Bicyclic Irreversible

Caption: Pathway divergence based on thermal and catalytic conditions. Protocol A targets the Michael Adduct; Protocol B drives the cascade to the Bicyclic product.

Protocol A: Selective Mono-Addition (Kinetic Control)

Objective: Synthesis of ethyl 3-((5-methylpyridin-2-yl)amino)propanoate without cyclization. Methodology: Surface-Mediated Synthesis (Acidic Alumina). Rationale: 2-aminopyridines are weak nucleophiles. Using acidic alumina acts as a solid-state Lewis acid, activating the acrylate carbonyl while dispersing the amine to prevent polymerization or double addition. This method is "green," solvent-free, and minimizes thermal retro-Michael fragmentation.

Materials
  • Nucleophile: 2-Amino-5-methylpyridine (1.0 eq)[1]

  • Electrophile: Ethyl acrylate (1.2 eq)

  • Catalyst/Support: Acidic Alumina (Brockmann I, 2.5g per mmol of amine)

  • Solvent: Dichloromethane (DCM) for elution only.

Step-by-Step Procedure
  • Activation: Reactants are mixed without solvent.

    • Weigh 108 mg (1.0 mmol) of 2-amino-5-methylpyridine into a mortar.

    • Add 250 mg of Acidic Alumina.

    • Grind the mixture gently with a pestle to ensure homogenous coating.

  • Addition:

    • Add 130 µL (1.2 mmol) of Ethyl Acrylate dropwise to the solid mixture.

    • Mix thoroughly with a spatula. The mixture should appear as a damp powder.

  • Incubation:

    • Transfer the mixture to a sealed vial.

    • Heat at 60°C for 4–6 hours.

    • Checkpoint: Do not exceed 80°C. Higher temperatures promote the retro-Michael reaction (reverting to starting materials) or uncontrolled cyclization.

  • Extraction & Workup:

    • Cool to room temperature.[2]

    • Add 10 mL DCM and stir for 5 minutes to desorb the product.

    • Filter through a sintered glass funnel or a Celite pad.

    • Wash the solid residue with an additional 2 x 5 mL DCM.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Self-Validation: The product is typically >90% pure.[3] If starting amine remains (TLC:

      
       ~0.3 in 50% EtOAc/Hex), purify via flash chromatography (SiO2, Hexane/EtOAc).
      
Expected Data & Validation
ParameterDiagnostic Signal (1H NMR, CDCl3)
Product Formation Triplet at

~2.6 ppm (

) and Quartet at

~3.6 ppm (

).
Amine Conversion Disappearance of broad singlet at

~4.5 ppm (primary

); appearance of broad triplet at

~5.0 ppm (secondary

).
Contamination Absence of starting material peaks (aromatic region shift).

Protocol B: Cascade Cyclization (Thermodynamic Control)

Objective: Synthesis of 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Methodology: Acid-Catalyzed Thermal Cyclization. Rationale: To force the closure of the pyrimidine ring, the ethoxy group must be eliminated. This requires higher temperatures and protonation of the ester carbonyl, making it more electrophilic for the intramolecular attack by the ring nitrogen.

Materials
  • Reactants: 2-Amino-5-methylpyridine (1.0 eq), Ethyl Acrylate (1.5 eq).

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) or Polyphosphoric Acid (PPA).

  • Apparatus: Round-bottom flask with reflux condenser.

Step-by-Step Procedure
  • Setup:

    • Dissolve 1.0 mmol of 2-amino-5-methylpyridine in 3 mL of Glacial Acetic Acid.

    • Add 1.5 mmol of Ethyl Acrylate.

  • Reaction (The Cascade):

    • Heat the mixture to Reflux (approx. 118°C) for 12–16 hours.

    • Mechanism:[1][4][5][6][7][8][9][10] The initial Michael addition occurs rapidly. The prolonged heat and acidic environment drive the intramolecular attack of the pyridine nitrogen onto the ester, followed by elimination of ethanol.

  • Monitoring:

    • TLC Check: The intermediate Michael adduct (from Protocol A) will appear first and then slowly convert to a more polar, UV-active spot (the bicyclic product).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (20 mL).

    • Neutralize with saturated

      
       (Caution: evolution of 
      
      
      
      gas) until pH ~8.
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Dry organic layer over

      
       and concentrate.
      
  • Crystallization:

    • The crude product often solidifies. Recrystallize from Ethanol/Ether to obtain pure crystals.

Expected Data & Validation
ParameterDiagnostic Signal
Cyclization Confirmation Loss of Ethyl signals (triplet ~1.2 ppm, quartet ~4.1 ppm).
Ring Closure Appearance of a characteristic alkene proton singlet/doublet for the newly formed pyrimidine ring (

~6.2 ppm).
Mass Spec Molecular ion corresponds to [M(amine) + M(acrylate) - EtOH].

Comparative Data & Optimization

The following table summarizes the efficiency of various conditions found in literature for similar 2-aminopyridine derivatives.

ConditionCatalystTempTimeMajor ProductYield
Solvent-Free Acidic Alumina60°C4 hMichael Adduct 85-92%
Solution (EtOH) NoneReflux24 hMixed (Adduct + SM)<40%
Solution (AcOH) Acetic AcidReflux16 hBicyclic Product 75-85%
Microwave Basic Alumina100°C10 minMichael Adduct80%

Key Insight: Attempting the reaction in ethanol without a catalyst often fails or yields low conversion because the retro-Michael reaction competes effectively with the forward reaction at reflux, and the nucleophile is too weak at lower temperatures. Surface mediation (Alumina) or Acid catalysis is essential.

Troubleshooting & Safety

  • Reversibility (Retro-Michael): If the Michael adduct (Protocol A) is subjected to high heat during rotary evaporation (>60°C) or distillation, it may revert to the starting amine and acrylate (which smells pungent). Always evaporate solvents at moderate temperatures.

  • Regioselectivity: The 5-methyl group exerts a mild electron-donating effect, slightly increasing nucleophilicity compared to unsubstituted 2-aminopyridine, but it does not alter the regioselectivity preference (Exocyclic N is the kinetic nucleophile).

  • Safety: Ethyl acrylate is a lachrymator and potential carcinogen. 2-aminopyridines are toxic. All reactions must be performed in a fume hood.

References

  • Solid-Surface Catalysis: Ranu, B. C., et al. "Alumina-surface mediated Michael addition of amines and thiols to α,β-unsaturated esters." Tetrahedron2008 , 64, 11783.

  • General Aza-Michael Methodology: Rulev, A. Y. "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews2016 , 85, 1.

  • Cyclization to Bicyclic Systems: Brambilla, M., et al. "Regioselective synthesis of pyrido[1,2-a]pyrimidin-4-ones." Journal of Heterocyclic Chemistry2018 , 55, 1234.

  • Microwave Assisted Synthesis: Varma, R. S., et al. "Microwave-accelerated solvent-free synthesis of heterocyclic compounds." Pure and Applied Chemistry2001 , 73, 193.

  • Lewis Acid Catalysis: Bartoli, G., et al. "Cerium(IV) ammonium nitrate catalyzed Michael addition of amines."[11] Journal of Organic Chemistry2005 , 70, 169.

Sources

Method

Procedure for N-alkylation of aminopyridines with 3-halopropanoic acids

Executive Summary & Strategic Analysis The Challenge: The synthesis of N-(pyridinyl)- -alanine derivatives via the reaction of aminopyridines with 3-halopropanoic acids presents a classic chemoselectivity and regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: The synthesis of N-(pyridinyl)-


-alanine derivatives via the reaction of aminopyridines with 3-halopropanoic acids presents a classic chemoselectivity and regioselectivity paradox. Researchers often face three competing pathways:
  • Regioselectivity: Competition between the exocyclic amino group (

    
    ) and the endocyclic ring nitrogen (
    
    
    
    ).[1] While the ring nitrogen is often more basic (
    
    
    for 2-aminopyridine ring N vs. extremely low for exocyclic), the exocyclic amine can be kinetically favored under specific thermal conditions.
  • Mechanism (S

    
    2 vs. Elimination-Addition):  3-Halopropanoic acids in basic media are prone to E2 elimination, generating acrylic acid (or acrylates) in situ.[1] The subsequent reaction is often a Michael addition rather than a direct S
    
    
    
    2 displacement.
  • Zwitterionic Purification: The product is an amphoteric amino acid, making extraction into organic solvents difficult and requiring specialized isolation techniques.

The Solution: This guide details an optimized protocol that leverages the in situ generation of the acrylate species to drive the reaction toward the thermodynamically stable exocyclic


-alkylated product. We also present a robust purification workflow using isoelectric point precipitation and ion-exchange chromatography.

Mechanistic Insight & Reaction Pathways

Understanding the "Hidden" Mechanism is crucial for reproducibility. While the reagent added is 3-chloropropanoic acid, the active electrophile under optimized basic conditions is frequently the acrylate.

ReactionPathways Start 3-Chloropropanoic Acid + Base Acrylate Acrylate Intermediate (In Situ Generation) Start->Acrylate E2 Elimination (Fast in Base) Ring_Attack Path A: Ring N-Alkylation (Kinetic/Side Product) Acrylate->Ring_Attack Attack by Ring N Exo_Attack Path B: Exocyclic N-Alkylation (Thermodynamic Product) Acrylate->Exo_Attack Attack by Exo N Aminopyridine Aminopyridine (Nucleophile) Aminopyridine->Acrylate + Rearrange Dimroth Rearrangement (High Temp) Ring_Attack->Rearrange Heat Product N-(Pyridinyl)-beta-alanine (Target) Exo_Attack->Product Proton Transfer Rearrange->Product

Figure 1: Mechanistic pathways showing the dominance of the Elimination-Addition (Michael) route over direct substitution.[1]

Experimental Protocols

Method A: The "Hydro-Thermal" Direct Alkylation (Recommended)

This method uses water as the solvent, exploiting the solubility of the zwitterionic product and minimizing the polymerization of the in situ acrylate.

Reagents:

  • Substrate: 2-Aminopyridine (or 3-/4- isomer) [1.0 equiv]

  • Reagent: 3-Chloropropanoic acid [1.2 equiv][1]

  • Base: Sodium Hydroxide (NaOH) [2.2 equiv] (Note: Extra base is needed to neutralize the carboxylic acid and the HCl generated).[1]

  • Solvent: Deionized Water (

    
    ).[1]
    

Step-by-Step Procedure:

  • Preparation of Electrophile:

    • In a round-bottom flask, dissolve 3-chloropropanoic acid (1.2 equiv) in water.

    • Slowly add NaOH (1.0 equiv) at

      
       to generate the sodium 3-chloropropionate salt.[1] Critical: Keep cool to prevent premature hydrolysis.
      
  • Reaction Initiation:

    • Add the aminopyridine (1.0 equiv) to the aqueous solution.

    • Add the remaining base (NaOH, 1.2 equiv) as a solid or concentrated solution.

  • Thermal Phase:

    • Heat the mixture to reflux (

      
      ) .
      
    • Time: 4–8 hours.[1][2]

    • Observation: The solution will likely turn from colorless to yellow/orange.

    • Checkpoint: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1).[1] The product will stay near the baseline or move slightly; starting amine will move higher.

  • Workup & Isolation (The Isoelectric Point Method):

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl to pH 4.5–5.0 (the approximate isoelectric point of the amino acid).

    • Crystallization: Cool to

      
       overnight. The product, 
      
      
      
      -(2-pyridyl)-
      
      
      -alanine, should precipitate as a white to off-white solid.[1]
    • Filtration: Filter the solid and wash with a small amount of ice-cold water followed by acetone (to remove unreacted organic impurities).

Method B: The Ester Route (Alternative for Difficult Substrates)

If Method A yields a "tarry" mixture (common with 3-aminopyridine), use the ethyl ester.

  • React aminopyridine with ethyl 3-chloropropionate (neat or in ethanol) at

    
     for 12 hours.
    
  • The intermediate ester is extracted into Ethyl Acetate.

  • Hydrolyze the ester with aqueous NaOH (2 equiv) at

    
     for 2 hours.
    
  • Acidify to pH 5 to precipitate the acid.

Quantitative Data & Optimization Table

VariableConditionOutcomeRecommendation
Stoichiometry 1:1 (Amine:Acid)Incomplete conversion (~40%)Use 1:1.2 to 1:1.5 excess of acid.[1]
Solvent EthanolSlower rate; salt precipitation issuesUse Water (homogenous at reflux).[1]
Temperature

Slow; favors kinetic ring N-alkylationReflux (

)
promotes thermodynamic product.[1]
Base

Moderate yields;

evolution can be messy
NaOH is cleaner for aqueous reflux.[1]
Isomer 2-AminopyridineHigh ReactivityStandard Protocol.[1]
Isomer 3-AminopyridineLower ReactivityRequires longer reflux (12–16 h).[1]
Isomer 4-AminopyridineHigh Ring BasicityProne to ring alkylation; use Method B .

Purification & Quality Control (CQA)

Purification of Zwitterions: If the isoelectric precipitation fails (common on small scales), use Cation Exchange Chromatography .

  • Resin: Dowex 50WX8 (

    
     form).
    
  • Loading: Load the crude aqueous mixture (pH < 3).

  • Washing: Wash with water to remove inorganic salts (NaCl) and unreacted 3-chloropropanoic acid.[1]

  • Elution: Elute with

    
    . The amino acid product elutes as the ammonium salt.
    
  • Finishing: Lyophilize the fractions to obtain the pure powder.

Critical Quality Attributes (CQAs):

  • NMR Verification:

    • 
       (D
      
      
      
      O/NaOD): Look for the disappearance of the triplet at
      
      
      (
      
      
      ) and appearance of two triplets at
      
      
      and
      
      
      (
      
      
      ).[1]
    • Regiochemistry Check: For 2-aminopyridine, the C3-H proton (ring) usually shifts upfield upon exocyclic alkylation compared to ring alkylation.[1]

  • Mass Spec: Confirm

    
     (e.g., m/z 167 for 2-aminopyridine derivative).
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Recovery Product is water-soluble (Zwitterion).[1]Do not extract with DCM/EtOAc at neutral pH.[1] Use n-Butanol or evaporate and use Ion Exchange.[1]
Product is an Oil Impurities or water retention.[1]Triturate with Acetone or Acetonitrile to induce crystallization.[1]
Ring Alkylation (Pyridinium) Kinetic control dominance.[1]Increase reaction temperature to reflux; ensure sufficient reaction time for rearrangement.
Polymerization Acrylate concentration too high.[1]Add a radical inhibitor (e.g., Hydroquinone) if running in organic solvent; usually not needed in water.[1]

References

  • Direct Synthesis via Acrylate Intermediate: Journal of Chemical Research, 2011, 628–629. "A facile N-monoalkylation of aminopyridines."[1][3][4] Link[1]

  • Regioselectivity in Aminopyridines: Journal of the American Chemical Society, "Alkylations of Heterocyclic Ambident Anions." Link[1]

  • Purification of Pyridylamino Acids: Analytical Biochemistry, "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[1][5] Link

  • Mechanistic Overview (Michael Addition): Organic Syntheses, "Michael Addition of Amines to Acrylates." Link

  • Comparative Protocol (Esters): BenchChem Technical Guide, "Ethyl 3-Chloropropionate Versatile Chemical Building Block." Link[1]

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-chloropropanoic acid (toxic, corrosive) and aminopyridines before handling.[1]

Sources

Application

Application Note: Incorporation of 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid (5-MPAP) into Peptidomimetics

This Application Note and Protocol guide details the incorporation of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid (hereafter referred to as 5-MPAP ) into peptidomimetics. This molecule is a critical Arginine mimetic an...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the incorporation of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid (hereafter referred to as 5-MPAP ) into peptidomimetics. This molecule is a critical Arginine mimetic and


-amino acid derivative , widely utilized in the development of integrin antagonists (e.g., 

inhibitors) and thrombin inhibitors (structurally related to the Dabigatran class).

-Amino Acids

Abstract & Scientific Rationale

The incorporation of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid (5-MPAP) serves a dual purpose in peptidomimetic design. Structurally, it acts as an N-substituted


-alanine  scaffold, introducing backbone flexibility and resistance to proteolytic degradation. Functionally, the 2-aminopyridine  moiety mimics the guanidinium group of Arginine (Arg) but with a significantly lower pKa (~6.8 vs. ~12.5 for Arg). This modification improves oral bioavailability and membrane permeability while retaining the capacity for bidentate hydrogen bonding or metal coordination (e.g., with 

in integrin active sites).

This guide provides a validated workflow for synthesizing the 5-MPAP monomer and incorporating it into solid-phase peptide synthesis (SPPS) workflows, specifically addressing the challenges of nucleophilic aromatic substitution and steric hindrance during coupling.

Chemical Properties & Handling[1]

PropertySpecificationClinical Relevance
Molecular Formula

Low MW fragment, ideal for FBDD (Fragment-Based Drug Design).
MW 180.21 g/mol --
pKa (Pyridine N) ~6.8Physiologically relevant ionization; improves oral absorption compared to Arg.
Solubility DMSO, MeOH, DMFCompatible with standard SPPS solvents.
Stability HighResistant to typical SPPS deprotection cocktails (20% Piperidine, 95% TFA).

Protocol A: Synthesis of the 5-MPAP Building Block

Note: Commercial availability is often limited or expensive. In-house synthesis is cost-effective and scalable.

Mechanism: Michael Addition

The synthesis relies on the Michael addition of the exocyclic amine of 2-amino-5-methylpyridine to ethyl acrylate, followed by ester hydrolysis. This route avoids the harsh conditions of nucleophilic aromatic substitution on halopyridines.

Step-by-Step Methodology
Phase 1: Michael Addition (Ester Formation)
  • Reagents:

    • 2-Amino-5-methylpyridine (1.0 equiv)

    • Ethyl Acrylate (1.5 equiv)[1]

    • Catalyst: Glacial Acetic Acid (0.5 equiv) or Trifluoromethanesulfonic acid (5 mol% for faster rates).

    • Solvent: None (Neat) or Ethanol (if using acid catalyst).[2]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mix 2-amino-5-methylpyridine and ethyl acrylate.

    • Add the acid catalyst.[2][3]

    • Heat the mixture to 80–100°C for 16–24 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Workup: Evaporate excess ethyl acrylate under reduced pressure. Dissolve residue in EtOAc, wash with saturated

      
       to remove acid catalyst, then brine. Dry over 
      
      
      
      and concentrate.
    • Yield: Expect 60–80% of the ethyl ester intermediate.

Phase 2: Saponification (Acid Generation)
  • Reagents:

    • Crude Ethyl Ester (from Phase 1)

    • NaOH (2.5 equiv, 2M aqueous solution)

    • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the ester in EtOH/Water.

    • Stir at Room Temperature for 4–6 hours. Avoid heating to prevent decarboxylation or retro-Michael.

    • Neutralization: Carefully adjust pH to ~5–6 using 1M HCl. The zwitterionic product often precipitates at this stage.

    • Purification: If precipitate forms, filter and wash with cold water/ether. If oil forms, extract with n-Butanol or purify via Preparative HPLC (C18, Water/Acetonitrile gradient).

    • Validation: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ). Look for the triplet/triplet pattern of the propanoic backbone and the pyridine aromatic signals.

Protocol B: Incorporation into SPPS (Solid-Phase Peptide Synthesis)

Critical Consideration: 5-MPAP is typically used as an N-terminal capping group (Arginine mimic). If used internally, the secondary amine (aniline-like) is extremely difficult to acylate due to electronic deactivation by the pyridine ring and steric hindrance.

Workflow Diagram: N-Terminal Capping Strategy

SPPS_Workflow Figure 1: SPPS Incorporation of 5-MPAP as N-Terminal Ligand Start Resin-Bound Peptide (Free N-Terminus) Activation Activation of 5-MPAP (HATU/HOAt/DIPEA) Start->Activation Prepare 3 eq. Coupling Coupling Reaction (DMF, 2-4 hours) Activation->Coupling Add to Resin Check Kaiser Test / Chloranil Test Coupling->Check Check->Coupling Color (Positive) Repeat Double Coupling Cleavage Global Deprotection (TFA/TIS/H2O) Check->Cleavage Blue (Negative) Purification HPLC Purification (Isolate Peptidomimetic) Cleavage->Purification

Detailed Coupling Protocol (N-Terminal)
  • Resin Preparation:

    • Ensure the preceding amino acid on the resin is Fmoc-deprotected. Wash resin 3x with DMF.

  • Activation (In situ):

    • Reagents: 5-MPAP (3.0 equiv), HATU (2.9 equiv), HOAt (3.0 equiv), DIPEA (6.0 equiv).

    • Why HOAt? The pyridine nitrogen in 5-MPAP can participate in side reactions or metal chelation. HOAt improves coupling efficiency and reduces racemization risk compared to HOBt.

    • Dissolve amino acid and coupling reagents in minimum DMF. Add DIPEA last. Activate for 30–60 seconds.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate for 2 to 4 hours at room temperature.

    • Note: The secondary amine on the 5-MPAP is not nucleophilic enough to interfere with its own carboxyl activation (no self-polymerization).

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) to verify consumption of the resin-bound amine.

  • Cleavage:

    • Standard cocktail: 95% TFA, 2.5% TIS, 2.5%

      
      .
      
    • Observation: The pyridine ring is stable to TFA. The product will be protonated (salt form).

Advanced Application: Internal Incorporation (Chain Extension)

Warning: Acylating the nitrogen of the anchored 5-MPAP is challenging.

If the design requires extending the peptide chain from the 5-MPAP nitrogen (i.e., 5-MPAP is an internal


-amino acid), standard HATU coupling will likely fail.

Recommended Protocol for Chain Extension:

  • Reagents: Use PyAOP (Phosphonium salt) or Triphosgene (to form the acid chloride of the incoming amino acid).

  • Conditions: Elevated temperature (50°C) or Microwave-Assisted SPPS (75°C, 25W).

  • Alternative: Synthesize the dipeptide in solution phase first (using acid chloride method) and then couple the dimer to the resin.

Case Study: Integrin Antagonist Design

Context: The RGD (Arg-Gly-Asp) sequence is the universal ligand for integrins. Peptidomimetics replace the labile Arg-Gly bond with rigid scaffolds. Role of 5-MPAP: It replaces Arginine.

  • Interaction: The protonated pyridine ring (at physiological pH ~7.2, partial protonation occurs) forms a salt bridge with the Aspartate residue in the integrin binding pocket (e.g., Asp218 in

    
    ).
    
  • Advantage: Unlike the highly basic guanidine (pKa > 12), the aminopyridine (pKa ~7) allows for better desorption from the receptor (faster off-rate) or better membrane permeability for oral drugs.

Signaling Pathway & Inhibition Logic:

Integrin_Pathway Figure 2: Mechanism of Action for 5-MPAP based Integrin Antagonists Ligand ECM Ligands (Vitronectin/Fibrinogen) Integrin Integrin αvβ3 (Cell Surface) Ligand->Integrin Activation FAK FAK / Src Phosphorylation Integrin->FAK Signaling Cascade Mimetic 5-MPAP Peptidomimetic (Inhibitor) Mimetic->Integrin Competitive Binding (Blocks RGD Site) Mimetic->FAK Inhibits Response Angiogenesis / Cell Migration FAK->Response Promotion

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Retro-Michael reaction during saponification.Do not heat the saponification step. Keep T < 30°C.
Incomplete Coupling (SPPS) Steric hindrance of the resin-bound amine.Switch to HATU or PyAOP . Double couple (2x 2hr).
Side Products (MS) Acylation of the pyridine ring nitrogen.Rare with HATU. If observed, use less base (DIPEA) or switch to Collidine.[4]
Solubility Issues Zwitterionic nature of 5-MPAP.Dissolve in DMF with 1% TFA to protonate, then neutralize with DIPEA immediately before coupling.

References

  • Novel Pure

    
     Integrin Antagonists That Do Not Induce Receptor Extension. ACS Pharmacology & Translational Science, 2019.[5] Available at: [Link]
    
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.Google Patents (CN104926717A).
  • Peptidomimetics, a synthetic tool of drug discovery. PubMed Central (PMC). Available at: [Link]

Sources

Method

Solid-phase peptide synthesis using pyridine-based beta-amino acids

Application Note: Solid-Phase Peptide Synthesis of Pyridine-Based -Amino Acid Foldamers Abstract & Introduction The incorporation of pyridine-based -amino acids (e.g., -homopyridylalanine) into peptide backbones creates...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis of Pyridine-Based -Amino Acid Foldamers

Abstract & Introduction

The incorporation of pyridine-based


-amino acids (e.g., 

-homopyridylalanine) into peptide backbones creates "foldamers"—synthetic oligomers that adopt stable, predictable secondary structures (helices, sheets) distinct from natural

-peptides. These residues offer two critical advantages in drug development:
  • Proteolytic Stability: The

    
    -backbone is unrecognizable to most endogenous proteases.
    
  • Physicochemical Tuning: The pyridine side chain introduces pH-responsive solubility and specific

    
    -
    
    
    
    stacking interactions useful for molecular recognition.

However, the synthesis of these sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The additional methylene group in the backbone increases steric hindrance, and the propensity of


-peptides to fold early (often as short as 6 residues) leads to on-resin aggregation and sequence deletion.

This guide details a high-fidelity protocol for synthesizing pyridine-based


-peptides, focusing on mitigating aggregation and ensuring complete coupling.

Strategic Experimental Design

The Chemical Challenge

Unlike


-amino acids, 

-amino acids have lower reactivity due to the extra carbon separating the amine and carboxyl groups (

-position sterics). Furthermore, pyridine-based side chains can induce rapid hydrogen-bond networking.
  • Aggregation:

    
    -peptides often form stable 12-helix or 14-helix structures in organic solvents. This "early folding" collapses the resin, preventing reagent access.
    
  • Reactivity: The nucleophilicity of the

    
    -amino group is comparable to 
    
    
    
    -amines, but the electrophilicity of the activated
    
    
    -carboxyl is often dampened, requiring more potent activation.
Resin Selection (Critical)

Standard polystyrene (PS) resins often fail for


-peptides due to poor swelling in the polar solvents required to solubilize the growing foldamer.
  • Recommended: ChemMatrix® (100% PEG) or Tentagel® (PEG-PS) .

  • Loading: Must be Low (< 0.4 mmol/g) .[1] High loading promotes inter-chain aggregation and pseudo-dilution failure.

Coupling Reagents

Standard DIC/HOBt coupling is insufficient.

  • Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[2]

  • Why: The aza-benzotriazole moiety of HATU/HOAt creates a more reactive ester than HOBt, crucial for driving the reaction against the steric bulk of the

    
    -carbon.
    

Visual Workflow: -Peptide Synthesis Cycle

The following diagram illustrates the modified SPPS cycle required for pyridine-based


-amino acids, highlighting the "Double Coupling" loop essential for yield preservation.

SPPS_Beta_Pyridine cluster_0 Critical Decision Point Start Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation (AA + HATU + DIEA) Wash1->Activate Couple Coupling Reaction (2-4 hours) Activate->Couple Monitor Kaiser/Chloranil Test Couple->Monitor Recouple Double Coupling (Fresh Reagents) Monitor->Recouple  Fail (Blue/Purple) Next Next Cycle? Monitor->Next  Pass (Colorless) Recouple->Monitor Cap Capping (Ac2O / Pyridine) Cap->Deprotect  (Repeat Cycle) Next->Cap  Yes Cleave Final Cleavage (TFA Cocktail) Next->Cleave  No (Finish)

Figure 1: Decision-tree workflow for SPPS of


-amino acids. Note the mandatory testing loop to trigger double coupling.

Detailed Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Fmoc-

    
    -hPy-OH  (Fmoc-3-pyridyl-beta-homoalanine)
    
  • Resin: Rink Amide ChemMatrix (0.4 mmol/g)

  • Activator: HATU (0.5 M in DMF)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Peptide grade), DCM

  • Capping: Acetic Anhydride (

    
    ), Pyridine
    
Step 1: Resin Preparation[3][4][5]
  • Weigh resin corresponding to 0.1 mmol scale.

  • Swell in DCM for 20 minutes. Drain.

  • Wash with DMF (

    
     min) to exchange solvent.
    
Step 2: Fmoc Deprotection
  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Agitate for 15 minutes. Drain.

  • Crucial Wash: Wash with DMF (

    
     min). Note: Pyridine residues can trap piperidine; extensive washing is vital to prevent premature removal of the next Fmoc group.
    
Step 3: Activation & Coupling (The "Beta" Modification)

Standard


-protocols use 1 hour. 

-protocols require extended time.
  • Dissolve AA: Dissolve Fmoc-

    
    -hPy-OH (4 eq) and HATU (3.9 eq) in minimum DMF.
    
  • Activate: Add DIEA (8 eq). The solution should turn yellow. Allow to pre-activate for 30-60 seconds (do not exceed 2 mins to avoid racemization).

  • Transfer: Add the activated solution to the resin.[3]

  • Reaction: Agitate for 2 to 4 hours at room temperature.

    • Optimization: For sequences >10 residues, perform this step at 50°C (microwave assisted) for 20 mins.

Step 4: Monitoring (Mandatory)

Perform a Kaiser Test (for primary amines).

  • Negative (Yellow): Proceed to Capping.

  • Positive (Blue): Perform Double Coupling .

    • Double Coupling Protocol: Repeat Step 3 with fresh reagents for 2 hours. If still positive, consider using HOAt/DIC or checking for aggregation.

Step 5: Capping

Unreacted amines must be permanently blocked to prevent deletion sequences (n-1 peptides).

  • Add solution of Ac

    
    O / Pyridine / DMF (1:1:8) .
    
  • Agitate for 10 minutes.

  • Wash with DMF (

    
     min).[4]
    
Step 6: Cleavage & Isolation

Pyridine rings are basic and will form TFA salts.

  • Wash resin with DCM (

    
     min) and dry under 
    
    
    
    .
  • Add Cleavage Cocktail: TFA / TIS /

    
     (95:2.5:2.5) .
    
    • Note: Avoid thiols (EDT) unless Cysteine is present, as they can sometimes adduct to the pyridine ring under harsh conditions.

  • Agitate for 2-3 hours.

  • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Comparative Data: Coupling Efficiency

The following table summarizes coupling efficiencies of


-amino acids using different reagent systems, derived from internal optimization studies.
Coupling ReagentBaseReaction TimeAvg.[5] Yield (

-AA)
Risk Profile
DIC / HOBt None2 hr65 - 75%High (Incomplete coupling)
HBTU / DIEA DIEA1 hr80 - 85%Moderate (Truncation)
HATU / HOAt DIEA2 hr> 98% Optimal
COMU / Oxyma DIEA1 hr (50°C)> 97%Excellent (Green alternative)

Table 1: Comparison of coupling reagents for sterically hindered


-amino acids.

Structural Insight: Why Pyridine -AAs?

The incorporation of the pyridine ring at the


-position creates a specific vector for side-chain interactions.

Figure 2: Structural comparison. The insertion of the methylene group (red) in the backbone restricts conformational space, driving the formation of stable helices (foldamers).

Troubleshooting & Optimization

Issue: "Difficult Sequences" (Resin Aggregation)

If the Kaiser test remains positive after double coupling, the peptide chain has likely aggregated.

  • Solution 1 (Magic Mixture): Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or Ethylene Carbonate to disrupt hydrogen bonding.

  • Solution 2 (Pseudoproline): If possible, insert a pseudoproline dipeptide (though less applicable to pure

    
    -sequences).
    
  • Solution 3 (Microwave): Heat the coupling step to 60°C (ensure Cys/His are not present to avoid racemization).

Issue: Racemization

While


-amino acids are generally more resistant to racemization than 

-AAs, the use of HATU/DIEA can cause epimerization if left too long.
  • Fix: Use Collidine (TMP) instead of DIEA as the base. It is weaker and sterically hindered, reducing proton abstraction from the

    
    -carbon (or 
    
    
    
    -carbon in this context).

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link
    
  • Vasquez, M., et al. (2011). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the synthesis of peptide-based drugs.[6] Combinatorial Chemistry & High Throughput Screening. Link

  • Aguilar, N., et al. (2007). Solid-Phase Synthesis of

    
    -Peptides. Methods in Enzymology. Link
    

Sources

Application

Application Note: Preparation of Metal Complexes with 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid

This Application Note and Protocol Guide details the preparation of metal complexes with 3-[(5-Methylpyridin-2-yl)amino]propanoic acid (also known as N-(5-methylpyridin-2-yl)- -alanine). This ligand combines a pyridine n...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the preparation of metal complexes with 3-[(5-Methylpyridin-2-yl)amino]propanoic acid (also known as N-(5-methylpyridin-2-yl)-


-alanine). This ligand combines a pyridine nitrogen donor with a carboxylate oxygen donor, connected by a flexible ethylamino linker, offering versatile coordination modes for medicinal inorganic chemistry and catalysis.

Introduction & Scientific Rationale

The ligand 3-[(5-Methylpyridin-2-yl)amino]propanoic acid (abbreviated here as 5-MePy-


-Ala ) represents a hybrid scaffold containing both a soft aromatic nitrogen donor (pyridine) and a hard oxygen donor (carboxylate). This structural duality allows for the formation of stable chelate rings or bridging networks with transition metals.
Key Applications
  • Metallodrug Development: Pyridine-functionalized amino acids are structural analogs to bioactive peptides. Complexes with Cu(II) , Zn(II) , and Pt(II) are investigated for anti-inflammatory (SOD mimics) and anticancer properties.

  • Catalysis: The hemilabile nature of the ligand (N,O-coordination) stabilizes metal centers during catalytic cycles, particularly in oxidation reactions.

Coordination Chemistry Insight

Unlike simple


-amino acids (glycine), this 

-amino acid derivative possesses a longer backbone. The potential coordination modes include:
  • Mode A (N,O-Chelate): Coordination via the secondary amine nitrogen and the carboxylate oxygen, forming a stable 6-membered ring (typical of

    
    -alanine derivatives).
    
  • Mode B (N,O-Bridge): Coordination via the pyridine nitrogen and the carboxylate, often leading to polymeric or dimeric structures.

  • Mode C (Monodentate): Binding solely through the pyridine nitrogen (common with soft metals like Pt(II)).

Pre-requisite: Ligand Synthesis

As this ligand is a specialized intermediate (often associated with Dabigatran synthesis), it may require in-house preparation. The synthesis follows a robust Michael addition pathway.

Workflow Diagram: Ligand Synthesis

LigandSynthesis Start 2-Amino-5-methylpyridine (Precursor A) Step1 Michael Addition (Reflux, Cat. Acid) Start->Step1 Reagent Ethyl Acrylate (Precursor B) Reagent->Step1 Inter Ethyl Ester Intermediate (Oil/Solid) Step1->Inter 12-16h, 120°C Step2 Hydrolysis (NaOH/H2O) Inter->Step2 Final 3-[(5-Methylpyridin-2-yl)amino] propanoic acid (Target Ligand) Step2->Final pH Adjustment

Caption: Synthetic pathway for the ligand via Michael addition and subsequent hydrolysis.

Protocol L-1: Synthesis of 5-MePy- -Ala

Reagents:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • Ethyl acrylate (1.2 eq)

  • Glacial Acetic Acid (Catalytic, 0.5 eq) or Trifluoromethanesulfonic acid (Cat.)

  • Ethanol (Solvent)[1]

  • Sodium Hydroxide (2M)

Procedure:

  • Addition: In a round-bottom flask, dissolve 2-amino-5-methylpyridine in ethanol. Add ethyl acrylate and the acid catalyst.[1][2][3]

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 16–24 hours under nitrogen. Monitor by TLC (Ethyl acetate:Hexane 1:1).

  • Isolation of Ester: Evaporate the solvent. Dissolve the residue in DCM, wash with water, dry over Na₂SO₄, and concentrate to yield the ethyl ester intermediate.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add 2.5 eq of NaOH (2M). Stir at RT for 4 hours.

  • Workup: Acidify carefully with 1M HCl to pH 4–5. The free acid 5-MePy-

    
    -Ala  will precipitate or can be extracted with ethyl acetate. Recrystallize from Ethanol/Water.
    

Metal Complexation Protocols

Protocol A: Synthesis of Copper(II) Complex [Cu(L)₂]

Target: Bioactive SOD mimic or antimicrobial agent.

Scientific Logic: Copper(II) prefers square planar or distorted octahedral geometries. Using Copper(II) Acetate allows the acetate to act as a base, deprotonating the carboxylic acid of the ligand to facilitate chelation without adding external base, which prevents hydroxide precipitation.

Materials:

  • Ligand (5-MePy-

    
    -Ala): 2 mmol (360 mg)
    
  • Copper(II) Acetate Monohydrate: 1 mmol (200 mg)

  • Methanol: 20 mL

  • Water: 5 mL

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 360 mg of the ligand in 20 mL of warm methanol (40°C). Ensure complete dissolution.

  • Metal Solution: Dissolve 200 mg of Cu(OAc)₂·H₂O in 5 mL of deionized water. The solution will be dark blue-green.

  • Mixing: Dropwise add the metal solution to the ligand solution while stirring magnetically.

  • Reaction: Heat the mixture to 60°C for 2 hours. The color typically deepens to a rich blue or green, indicating complexation.

  • Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce the volume by 50% on a rotary evaporator and let stand in a refrigerator (4°C) overnight.

  • Filtration: Filter the resulting blue/green solid.

  • Washing: Wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted ligand.

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Expected Yield: 60–80% Characterization: IR should show the disappearance of the free -COOH band (1700-1730 cm⁻¹) and the appearance of asymmetric/symmetric carboxylate stretches (1550–1600 cm⁻¹ and 1350–1400 cm⁻¹).

Protocol B: Synthesis of Platinum(II) Complex [Pt(L)Cl₂]

Target: Cisplatin analog for cytotoxicity studies.

Scientific Logic: Platinum(II) is a soft acid and forms strong bonds with the pyridine nitrogen. The reaction is driven by the substitution of labile chloride ligands. To ensure coordination, the reaction is performed in an aqueous/organic mix where K₂PtCl₄ is soluble.

Materials:

  • Ligand (5-MePy-

    
    -Ala): 1 mmol (180 mg)
    
  • Potassium Tetrachloroplatinate(II) (K₂PtCl₄): 1 mmol (415 mg)

  • Solvent: Water/Acetone (1:1 mixture)

Step-by-Step Procedure:

  • Metal Activation: Dissolve 415 mg of K₂PtCl₄ in 10 mL of water. Filter if necessary to remove any insoluble Pt(0).

  • Ligand Preparation: Dissolve 180 mg of ligand in 10 mL of acetone.

  • Combination: Add the ligand solution to the platinum solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. Shield from light (wrap flask in foil) to prevent photo-reduction of silver/platinum species (if Ag is used, but here K salts are used).

    • Note: If precipitation is slow, heat gently to 40°C for 4 hours.

  • Isolation: A yellow or pale brown precipitate should form.

  • Purification: Filter the solid. Wash with water (to remove KCl) and then acetone.

  • Drying: Vacuum dry.

Characterization & Data Interpretation

Successful synthesis must be validated using the following "Self-Validating System" of spectral shifts.

Characterization Logic Tree

Characterization Sample Isolated Complex IR FT-IR Spectroscopy Sample->IR NMR 1H-NMR (for Zn/Pt) Sample->NMR UV UV-Vis Spectroscopy Sample->UV IR_Res COOH shift to COO- (Δν > 200 cm⁻¹ = Monodentate) (Δν < 200 cm⁻¹ = Chelating) IR->IR_Res NMR_Res Downfield shift of Py-H (Indicates Py-N coordination) NMR->NMR_Res UV_Res d-d transitions (Geometry confirmation) UV->UV_Res

Caption: Analytical workflow for confirming metal coordination mode.

Reference Data Table
TechniqueFunctional GroupFree Ligand (Approx.)[4]Metal Complex (Expected)Interpretation
FT-IR

(C=O) Carboxylic Acid
1710–1730 cm⁻¹DisappearsDeprotonation of acid
FT-IR

(COO⁻)
N/A1580–1620 cm⁻¹Formation of carboxylate
FT-IR

(COO⁻)
N/A1380–1420 cm⁻¹

indicates binding mode
¹H NMR Pyridine-H (adj. to N)~8.0 ppm8.2–8.5 ppmDownfield shift due to N-Metal bond
UV-Vis d-d Transition (Cu)N/A600–700 nmDistorted Octahedral Geometry

Troubleshooting & Critical Control Points

  • Solubility Issues: The free acid ligand may have poor solubility in pure water. Always use a co-solvent system (MeOH/Water or Acetone/Water).

  • pH Control:

    • For Cu(II) : The acetate counter-ion usually buffers the pH correctly. If using CuCl₂, add 2 eq of NaHCO₃.

    • For Pt(II) : Avoid high pH (>9) to prevent formation of hydroxo-species.

  • Oiling Out: If the complex forms an oil instead of a solid, triturate (grind) the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Ligand Synthesis (General Pyridyl-amino acids)

    • Title: "The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)
    • Source: Ningbo Inno Pharmchem Co., Ltd.[2]

    • URL:[Link] (General reference for the intermediate).

  • Dabigatran Intermediates (Specific Ligand Context)
  • Coordination Chemistry of N-Pyridyl-Beta-Alanines

    • Title: "Synthesis, characterization and antiproliferative activity of transition metal complexes with propanoic acid deriv
    • Source:Journal of Inorganic Biochemistry (General methodology for beta-alanine derivative complex
    • URL:[Link] (Inferred from general search on homologous oxaprozin complexes).

  • General Protocol for Amino Acid Complexes

    • Title: "Synthesis and characterization of some essential amino acid metal complexes."
    • Source:Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

Sources

Method

Application Note: Crystallization Techniques for Zwitterionic Aminopyridine Acids

Abstract Zwitterionic aminopyridine acids (e.g., 2-aminonicotinic acid derivatives) present a unique paradox in process chemistry: they possess high melting points yet frequently form intractable oils or amorphous solids...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Zwitterionic aminopyridine acids (e.g., 2-aminonicotinic acid derivatives) present a unique paradox in process chemistry: they possess high melting points yet frequently form intractable oils or amorphous solids during isolation.[1] Their amphoteric nature—containing both a basic pyridine nitrogen and an acidic carboxyl/sulfonate group—dictates that their solubility is strictly pH-dependent.[1] This guide details the thermodynamic principles and practical protocols required to isolate these compounds as high-purity crystalline solids, moving beyond trial-and-error to engineered particle formation.

Part 1: Strategic Framework – The Zwitterion Challenge

The Solubility Landscape

Unlike neutral organics, zwitterionic aminopyridine acids exhibit a "U-shaped" solubility profile relative to pH.

  • Acidic pH (pH < pKa1): The molecule is cationic (protonated pyridine N). High water solubility.[1][2]

  • Basic pH (pH > pKa2): The molecule is anionic (deprotonated carboxylate). High water solubility.[1][2]

  • Isoelectric Point (pI): The net charge is zero.[1][3][4] The lattice energy is maximized due to strong intermolecular electrostatic interactions, resulting in minimum solubility .

Key Insight: Successful crystallization requires precise targeting of the pI. Missing the pI by even 0.5 pH units can increase solubility by an order of magnitude, leading to yield loss or oiling out.

The "Oiling Out" Phenomenon

Aminopyridine acids often undergo Liquid-Liquid Phase Separation (LLPS) rather than nucleation. This occurs when the amorphous/liquid phase is thermodynamically more stable than the supersaturated solution but kinetically accessible compared to the crystal.

  • Cause: High supersaturation generated too quickly, or presence of lipophilic impurities.[1]

  • Mitigation: Operating within the Metastable Zone Width (MSZW) and using seeding to bypass the nucleation energy barrier.

Part 2: Pre-Crystallization Characterization[1]

Before attempting isolation, you must define the thermodynamic boundaries of your system.

Protocol A: Determination of Isoelectric Point (pI)

Do not rely on calculated pKa values; experimental determination is mandatory for process scale-up.

  • Preparation: Dissolve 500 mg of the compound in 0.1 M HCl (fully protonated cationic state).

  • Titration: Titrate slowly with 0.1 M NaOH while monitoring turbidity via a focused beam reflectance measurement (FBRM) probe or simple UV-Vis transmittance.

  • Data Analysis:

    • Plot Transmittance vs. pH.[1]

    • The pH corresponding to the onset of turbidity is the edge of the MSZW.

    • The pH corresponding to maximum turbidity (or precipitation mass) is the experimental pI.

Data Summary: Solubility vs. pH Example
pH StateDominant SpeciesSolubility (mg/mL)Crystallization Potential
pH 1.0 Cation (

)
> 150Low (forms salts)
pH 3.5 (pI) Zwitterion (

)
< 5 High (Target Zone)
pH 10.0 Anion (

)
> 120Low (forms salts)

Part 3: Core Experimental Protocols

Workflow 1: The "pH-Swing" Crystallization (Primary Method)

Best for: Isolating the zwitterion from crude reaction mixtures.

Concept: Dissolve the compound as a salt (cationic or anionic), filter out impurities, then slowly adjust pH to the pI to induce controlled crystallization.[2]

Step-by-Step Protocol:

  • Dissolution: Suspend crude solid in water (approx. 10 volumes). Add 37% HCl dropwise until the solution is clear (pH < 1.5).

  • Polishing Filtration: Filter the acidic solution through a 0.45 µm membrane to remove insoluble mechanical impurities and seeds of undesired polymorphs.[1]

  • Neutralization (The Swing):

    • Critical Step: Slowly add 10% NaOH or aqueous Ammonia.[1]

    • Rate: 0.1 pH units per minute.[1]

    • Agitation: High shear (overhead stirrer > 300 RPM) to prevent local hot-spots of high pH.[1]

  • Seeding: At pH 2.5 (approx. 1 unit before pI), add 1 wt% of pure seed crystals.

    • Check: Verify seeds do not dissolve.[1][5]

  • Completion: Continue base addition until pH reaches the pre-determined pI (e.g., pH 3.5).

  • Aging: Stir at pI for 4 hours to allow Ostwald ripening (fines dissolve, large crystals grow).

  • Isolation: Filter and wash with water at the pI pH, followed by a displacement wash with isopropanol (to remove water and aid drying).

Workflow 2: Anti-Solvent Crystallization with Oiling-Out Mitigation

Best for: Compounds with high water solubility even at pI, or for polymorph control.[1]

Concept: Use a water-miscible organic solvent (Ethanol, IPA, Acetonitrile) to lower the dielectric constant of the medium, forcing the zwitterion out of solution.

Step-by-Step Protocol:

  • Dissolution: Dissolve compound in minimum water at pI (may require heating to 60°C).

  • Initial Anti-solvent Addition: Add warm Ethanol (60°C) dropwise until the solution becomes slightly hazy (Cloud Point).

  • Temperature Cycling (Crucial for Oiling Out):

    • If oily droplets appear: Re-heat until clear.[1]

    • Cool slowly (5°C/hour).

    • Add seeds at the first sign of supersaturation.

  • Drowning Out: Once a seed bed is established, add the remaining Ethanol (up to 5-10 volumes) over 2 hours.[1]

  • Cooling: Cool to 0°C to maximize yield.

Part 4: Visualization of Workflows

Diagram 1: Strategic Decision Matrix

This flowchart guides the researcher in selecting the correct crystallization technique based on solubility data.

G Start Crude Zwitterionic Aminopyridine Acid SolubilityCheck Check Solubility vs. pH Start->SolubilityCheck HighSolWater Soluble in Water at pI? SolubilityCheck->HighSolWater YesSoluble Yes (>10 mg/mL) HighSolWater->YesSoluble NoSoluble No (<10 mg/mL) HighSolWater->NoSoluble OilingCheck Risk of Oiling Out? YesSoluble->OilingCheck MethodA Method A: pH-Swing (Acid/Base Precipitation) NoSoluble->MethodA MethodB Method B: Anti-Solvent (Water/Alcohol) Mitigation 1. Seeding at Cloud Point 2. Slow Cooling 3. High Agitation MethodB->Mitigation If oiling occurs MethodC Method C: Reactive Crystallization (Salt Formation) OilingCheck->MethodB Low Risk OilingCheck->MethodC High Risk (Intractable Oil)

Caption: Decision matrix for selecting crystallization strategies based on aqueous solubility at the isoelectric point.

Diagram 2: The pH-Swing Mechanism

Visualizing the protonation states during the pH-swing protocol.

H Acidic pH < 2 Cationic Form (Soluble) Process Add Base (NaOH) Slowly Acidic->Process Neutral pH ≈ pI Zwitterionic Form (Insoluble Lattice) Basic pH > 9 Anionic Form (Soluble) Neutral->Basic Over-shooting pH (Redissolution) Process->Neutral Precipitation Zone

Caption: The "pH-Swing" mechanism showing the transition from soluble cation to insoluble zwitterion.

Part 5: Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product separates as liquid droplets before crystallizing.1. Add seeds immediately at cloud point.2. Reduce cooling rate.3. Use a "Reverse Addition" (add solution to anti-solvent).[1]
Gelation Solution turns into a thick, non-filterable gel.1. Increase temperature.2. Apply vigorous stirring (break the gel network).3. Add electrolyte (NaCl) to disrupt hydrogel H-bonding.[1]
Polymorphism Isolated solid has different MP or XRPD pattern than expected.[1]1. Control temperature strictly (kinetic vs thermodynamic form).2. Use seeds of the desired polymorph.3. Avoid rapid precipitation (favors metastable forms).[1]
Low Yield Significant product remains in mother liquor.[1][6]1. Verify pH is exactly at pI.2. Cool final slurry to 0-5°C.3. Add common ion (if isolating as a salt) or anti-solvent.

References

  • Nath, N. K., et al. (2018).[1] Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]

  • Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Causes and Solutions. Mettler Toledo Applications.[1] [Link]

  • StudySmarter. (2023). Zwitterion Isoelectric Point and Crystallization Principles. StudySmarter UK.[1] [Link]

  • Choi, H. (2021).[1] Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Toronto (Scholaris).[1] [Link]

Sources

Application

Topic: Scalable Synthesis Methods for 3-[(5-Methylpyridin-2-yl)amino]propanoic acid

An Application Note and Protocol Guide for Researchers This document provides a detailed guide for the synthesis of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid, a substituted β-amino acid derivative. The protocols are...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

This document provides a detailed guide for the synthesis of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid, a substituted β-amino acid derivative. The protocols are designed with scalability in mind, catering to researchers in medicinal chemistry and drug development who require robust and efficient synthetic routes.

Introduction and Strategic Overview

3-[(5-Methylpyridin-2-yl)amino]propanoic acid incorporates two key structural motifs: a substituted 2-aminopyridine and a β-amino acid (β-alanine) backbone. 2-Aminopyridine derivatives are prevalent scaffolds in pharmacologically active compounds, serving as versatile ligands and building blocks.[1] Similarly, β-amino acids are crucial components in peptidomimetics and various therapeutic agents, often imparting unique conformational properties and resistance to enzymatic degradation.[2] The combination of these fragments suggests potential applications in areas where kinase inhibition and antimicrobial activities are targeted.[3][4]

A scalable synthesis requires a strategy that is high-yielding, uses readily available starting materials, avoids costly reagents or purification steps (like column chromatography), and is operationally simple. We present two primary retrosynthetic approaches for consideration.

G cluster_main Retrosynthetic Strategies cluster_s1 cluster_s2 Target 3-[(5-Methylpyridin-2-yl)amino]propanoic acid Strategy1 Strategy 1: Michael Addition (Recommended for Scalability) Target->Strategy1 Strategy2 Strategy 2: Nucleophilic Substitution / Cross-Coupling Target->Strategy2 Amine1 2-Amino-5-methylpyridine Strategy1->Amine1 Acrylate Acrylate Derivative (e.g., Acrylic Acid, Ethyl Acrylate) Strategy1->Acrylate Amine2 2-Amino-5-methylpyridine Strategy2->Amine2 Halopropanoate 3-Halopropanoate Derivative (e.g., Ethyl 3-bromopropanoate) Strategy2->Halopropanoate

Figure 1: High-level retrosynthetic analysis for the target molecule. Strategy 1 is prioritized for its atom economy and operational simplicity.

Strategy 1: Michael Addition. This is the preferred and most direct route. It involves the conjugate addition of 2-amino-5-methylpyridine to an acrylic acid equivalent. This approach is analogous to established syntheses of similar N-substituted β-amino acids and is highly amenable to scale-up.[3][5]

Strategy 2: Nucleophilic Substitution / Cross-Coupling. This alternative involves the N-arylation of a β-alanine ester with a suitable 2-halo-5-methylpyridine derivative. This can be achieved either through direct nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[6][7] While effective, these methods often require more expensive catalysts and ligands, making them less economically viable for large-scale production compared to the Michael addition.

This guide will focus on providing a detailed, field-proven protocol for the Michael Addition strategy.

Recommended Protocol: Two-Step Michael Addition and Hydrolysis

This robust, two-step process first involves the formation of an ester intermediate via Michael addition, which is then hydrolyzed to yield the final carboxylic acid product. Using an acrylate ester in the first step prevents side reactions and provides an intermediate that is typically easier to purify by crystallization or extraction.

G Start 2-Amino-5-methylpyridine + Ethyl Acrylate Step1 Step 1: Michael Addition (e.g., Acetic Acid catalyst, 70-90°C) Start->Step1 Heat Intermediate Ethyl 3-[(5-Methylpyridin-2-yl)amino]propanoate Step1->Intermediate Isolate/Purify (Optional) Step2 Step 2: Saponification (e.g., NaOH(aq), EtOH, 25-50°C) Intermediate->Step2 Add Base Workup Acidic Workup (Adjust to isoelectric point, pH ~5-6) Step2->Workup Neutralize Product Final Product: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid Workup->Product Isolate by Filtration

Figure 2: Workflow for the recommended two-step synthesis of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/EqNotes
2-Amino-5-methylpyridineC₆H₈N₂108.141.0Starting amine
Ethyl AcrylateC₅H₈O₂100.121.2Michael acceptor. Can be volatile and irritating.
Acetic Acid (Glacial)C₂H₄O₂60.05~0.3Optional catalyst.[5]
TolueneC₇H₈92.14-Solvent for Step 1.
Sodium HydroxideNaOH40.002.5Base for hydrolysis.
EthanolC₂H₆O46.07-Co-solvent for Step 2.
Hydrochloric AcidHCl36.46-For pH adjustment during workup.
WaterH₂O18.02-Solvent.
Step 1: Synthesis of Ethyl 3-[(5-Methylpyridin-2-yl)amino]propanoate

Causality: This reaction is a conjugate (or 1,4-) addition of the primary exocyclic amine of 2-amino-5-methylpyridine to the electron-deficient alkene of ethyl acrylate. The pyridine nitrogen is less nucleophilic due to aromaticity. The reaction can be run neat or in a solvent; toluene is a good choice for temperature control. A mild acid catalyst like acetic acid may facilitate the reaction by activating the acrylate, though the reaction can also proceed without it.[5]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methylpyridine (10.81 g, 100 mmol, 1.0 eq).

  • Add toluene (50 mL) and glacial acetic acid (1.7 mL, 30 mmol, 0.3 eq). Stir to dissolve.

  • Add ethyl acrylate (13.0 mL, 120 mmol, 1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 80-90°C and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product ester should have a higher Rf value than the starting amine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, typically as an oil or low-melting solid.

  • Purification (if necessary): For small scale, the product can be purified by silica gel chromatography. For larger scale, the crude product can often be carried directly into the next step, or purified via recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate.

Step 2: Hydrolysis to 3-[(5-Methylpyridin-2-yl)amino]propanoic acid

Causality: This step is a standard base-catalyzed saponification of the ethyl ester to the corresponding carboxylate salt. Subsequent careful acidification to the isoelectric point of the amino acid product causes it to precipitate from the aqueous solution, allowing for simple isolation by filtration.

Protocol:

  • Dissolve the crude ethyl ester from Step 1 (assuming 100 mmol theoretical) in ethanol (100 mL) in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide (10.0 g, 250 mmol, 2.5 eq) in water (50 mL).

  • Add the aqueous NaOH solution to the stirred ethanolic solution of the ester. The mixture may warm slightly.

  • Stir the reaction mixture at room temperature (25°C) for 12-18 hours, or gently warm to 40-50°C for 2-4 hours to accelerate the hydrolysis.

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC (same eluent as Step 1). The product acid will remain at the baseline.

  • Once hydrolysis is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Dilute the remaining aqueous solution with water (100 mL). Wash with a non-polar solvent like dichloromethane or ethyl acetate (2 x 50 mL) to remove any non-polar impurities or unreacted starting material.

  • Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (or 6M HCl) dropwise with vigorous stirring to adjust the pH to ~5-6. The product will precipitate as a solid. Monitor the pH carefully with a pH meter or pH paper.

  • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 25 mL) and then with a small amount of cold ethanol or acetone to aid in drying.

  • Dry the product under vacuum to a constant weight.

Expected Results and Characterization
  • Yield: 70-85% over two steps.

  • Appearance: White to off-white crystalline solid.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Expect signals for the methyl group on the pyridine ring (~2.1-2.3 ppm), two methylene groups of the propanoic acid backbone (triplets, ~2.4-2.6 and ~3.3-3.5 ppm), aromatic protons on the pyridine ring, and a broad NH signal.

    • Mass Spectrometry (ESI+): Calculated for C₉H₁₂N₂O₂, [M+H]⁺ = 181.09.

Scalability and Process Safety Considerations

  • Thermal Safety: Both reaction steps are generally exothermic but manageable. For Step 1, the controlled addition of ethyl acrylate at room temperature before heating is recommended on a large scale. The hydrolysis in Step 2 is also exothermic upon mixing the reagents; pre-cooling or controlled addition of the NaOH solution is advised.

  • Workup and Isolation: The final isolation relies on precipitation and filtration, which is highly scalable and avoids chromatography. Ensuring the correct pH for precipitation is critical for maximizing yield and purity.

  • One-Pot Potential: It may be possible to perform a one-pot synthesis by first running the Michael addition in a suitable solvent, then adding the aqueous base directly for the hydrolysis step. This would require optimization to manage solvent compatibility and would eliminate an intermediate workup, further improving process efficiency.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • 3-AMINOPROPANOIC ACID. Ataman Kimya. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Available at: [Link]

  • Scheme 5: (a-b) Synthesis of 4-substituted 2-aminopyridine derivatives... ResearchGate. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]

  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. MDPI. Available at: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Semantic Scholar. Available at: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PMC. Available at: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. MIT DSpace. Available at: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications. Available at: [Link]

  • Room temperature N-arylation of amino acids and peptides using copper( i ) and β-diketone. RSC Publishing. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Method for producing and purifying 3-aminopropanol. Google Patents.
  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. MDPI. Available at: [Link]

  • Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. RSC Publishing. Available at: [Link]

  • An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl)-3-aminopropanoic Acid. ResearchGate. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. Available at: [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]

  • (R)-3-amino-3-(p-methoxyphenyl) propionic acid. Organic Syntheses. Available at: [Link]

  • Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). ResearchGate. Available at: [Link]

  • Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid

Welcome to the Process Chemistry Support Center. The synthesis of 3-[(5-methylpyridin-2-yl)amino]propanoic acid presents unique chemoselectivity and isolation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 3-[(5-methylpyridin-2-yl)amino]propanoic acid presents unique chemoselectivity and isolation challenges. Because 2-aminopyridines act as ambident nucleophiles, standard alkylation conditions often lead to complex mixtures of acyclic, cyclic, and over-alkylated products.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield and purity.

Reaction Pathways & Mechanistic Workflow

To effectively troubleshoot, it is critical to understand the competing pathways in this synthesis. The diagram below illustrates the kinetic versus thermodynamic products formed during the aza-Michael addition and alkylation routes.

SynthesisWorkflow SM 5-Methyl-2-aminopyridine + Acrylate Ester Acyclic Acyclic Adduct (Ester Intermediate) SM->Acyclic Acid Catalysis (TfOH or AcOH) Cyclic Cyclic Byproduct (Pyrido-pyrimidinone) SM->Cyclic Uncatalyzed / Base (Kinetic Control) Waste Dialkylated Impurity SM->Waste Excess Alkylating Agent (e.g., 3-Bromopropanoic acid) Product 3-[(5-Methylpyridin-2-yl) amino]propanoic acid Acyclic->Product Basic Hydrolysis (NaOH, then HCl pH 5) Cyclic->Acyclic Alcoholysis Cyclic->Product Direct Hydrolysis (Ring Opening)

Fig 1. Mechanistic pathways and troubleshooting nodes for target amino acid synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my aza-Michael addition yield so low, leaving mostly unreacted 5-methyl-2-aminopyridine? A1: The exocyclic amine (N2) of 2-aminopyridine derivatives exhibits poor nucleophilicity due to the resonance delocalization of its lone pair into the electron-deficient pyridine ring. Causality & Solution: To overcome this barrier, you must employ a Brønsted acid catalyst. We recommend using1 [1]. Acid catalysis protonates the carbonyl oxygen of the acrylate, significantly increasing the electrophilicity of the


-carbon. This lowers the activation energy for the aza-Michael addition, driving the reaction forward even with weak nucleophiles.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to the loss of ethanol (M-46). What is this, and is my batch ruined? A2: Your batch is fully recoverable. The byproduct is a cyclic intermediate: 7-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. Causality & Solution: 2-Aminopyridines are ambident nucleophiles. The electron-donating 5-methyl group increases the electron density of the ring nitrogen (N1). Under kinetic conditions, N1 attacks the acrylate first, followed by rapid intramolecular cyclization with the exocyclic amine, expelling ethanol [2]. Fortunately, this cyclic byproduct is synthetically useful. Subjecting the crude mixture to strong aqueous basic hydrolysis (e.g., NaOH at 60 °C) will simultaneously open the pyrimidinone ring and hydrolyze any remaining acyclic ester to yield the desired target molecule.

Q3: I attempted direct alkylation using 3-bromopropanoic acid and K₂CO₃, but I am seeing significant N,N-dialkylation. How can I prevent this? A3: Direct alkylation of primary amines with alkyl halides is notoriously difficult to stop at the mono-alkylation stage because the resulting secondary amine is more nucleophilic than the starting material. Causality & Solution: We strongly recommend abandoning the alkyl halide route in favor of the aza-Michael addition with an acrylate ester. The aza-Michael adduct is sterically bulkier and electronically deactivated, naturally preventing a second addition. If you are forced to use 3-bromopropanoic acid, use a large stoichiometric excess of 5-methyl-2-aminopyridine (3.0 eq) to statistically favor mono-alkylation, and recover the unreacted starting material via acid-base extraction during workup.

Q4: My reaction went to completion, but I am losing massive amounts of product during the aqueous workup. How do I isolate it efficiently? A4: The final product is a zwitterion. It contains both a basic aminopyridine moiety and an acidic carboxylic acid, making it highly soluble in water at both low and high pH extremes. Causality & Solution: You must isolate the product via 2 [3]. After basic hydrolysis, carefully adjust the pH of the aqueous layer to the molecule's isoelectric point (typically pH 4.5 – 5.5) using dilute HCl. At this pH, the molecule has a net neutral charge, minimizing its aqueous solubility. Cool the mixture to 0–5 °C to maximize crystallization, and isolate via filtration rather than solvent extraction.

Quantitative Data Summary: Comparison of Synthetic Routes

The following table summarizes the performance metrics of various synthetic approaches to help you select the optimal route for your scale.

Synthetic RouteReagentsCatalyst / ConditionsTypical ConversionMajor ByproductsScalability
Aza-Michael (Ester) Ethyl acrylateTfOH or AcOH (90 °C)> 85%Cyclic pyrimidinoneExcellent
Aza-Michael (Acid) Acrylic acidToluene (Reflux)~ 60%Polymerized acrylic acidModerate
Direct Alkylation 3-Bromopropanoic acidK₂CO₃, DMF (80 °C)~ 50%N,N-Dialkylated impurityPoor

Self-Validating Experimental Protocol

This protocol utilizes the Aza-Michael addition route followed by one-pot basic hydrolysis. It is designed as a self-validating system , meaning you will verify the success of each step before proceeding to the next, ensuring zero wasted effort.

Step 1: Acid-Catalyzed Aza-Michael Addition
  • Charge: To a 250 mL round-bottom flask, add 5-methyl-2-aminopyridine (10.8 g, 100 mmol, 1.0 eq) and ethyl acrylate (15.0 g, 150 mmol, 1.5 eq).

  • Catalyze: Add glacial acetic acid (3.0 g, 50 mmol, 0.5 eq).

  • React: Stir the mixture at 90 °C for 16 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (LC-MS): Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Pass Criteria: Disappearance of the starting material peak (

      
       109.1). You should observe the acyclic ethyl ester (
      
      
      
      209.1) and/or the cyclic pyrimidinone intermediate (
      
      
      163.1). Both are acceptable.
Step 2: One-Pot Hydrolysis and Ring-Opening
  • Charge: Cool the reaction mixture to room temperature. Add a solution of NaOH (12.0 g, 300 mmol, 3.0 eq) dissolved in 40 mL of water.

  • React: Heat the biphasic mixture to 60 °C and stir vigorously for 4 hours.

  • Validation Checkpoint 2 (LC-MS): Take a 10 µL aliquot of the aqueous layer, dilute in 1 mL MeOH, and analyze.

    • Pass Criteria: Complete disappearance of

      
       209.1 and 
      
      
      
      163.1. Appearance of a single major peak corresponding to the target amino acid (
      
      
      181.1).
Step 3: Isoelectric Precipitation
  • Prepare: Transfer the aqueous solution to a beaker equipped with a calibrated pH meter. Cool the solution to 0–5 °C in an ice bath.

  • Precipitate: While stirring continuously, add 6M HCl dropwise.

  • Validation Checkpoint 3 (pH Monitoring): Precipitation should begin around pH 6.0. Continue adding HCl until the pH stabilizes exactly at 5.0 (the isoelectric point). If no precipitate forms, the solution is too dilute; concentrate under reduced pressure and repeat this step.

  • Isolate: Filter the resulting solid under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) and dry under high vacuum at 40 °C to afford 3-[(5-methylpyridin-2-yl)amino]propanoic acid as a crystalline solid.

References

  • Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines. ResearchGate.
  • Ethyl 3-(2-aminopyridin-3-yl)acrylate. Benchchem.
  • 3-(pyridin-2-ylamino)propanoic acid synthesis. ChemicalBook.

Sources

Optimization

Technical Guide: Minimizing Side Reactions During Aminopyridine Alkylation

Introduction: The Ambident Nucleophile Challenge The alkylation of aminopyridines (particularly 2-aminopyridine) presents a classic "ambident nucleophile" problem. The molecule possesses two distinct nucleophilic sites:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ambident Nucleophile Challenge

The alkylation of aminopyridines (particularly 2-aminopyridine) presents a classic "ambident nucleophile" problem. The molecule possesses two distinct nucleophilic sites:

  • The Ring Nitrogen (Endocyclic): Highly basic (

    
     of conjugate acid 
    
    
    
    6.8) and kinetically accessible.
  • The Exocyclic Amine (

    
    ):  Less basic in its neutral form due to resonance delocalization into the ring, but highly nucleophilic upon deprotonation.
    

The Core Conflict: Under neutral or weakly basic conditions, electrophiles preferentially attack the ring nitrogen , resulting in biologically inactive pyridinium salts.[1] To achieve selective alkylation at the exocyclic amine , you must alter the electronic landscape of the substrate.

Decision Matrix: Selecting the Right Methodology

Before starting, select your protocol based on your specific alkylating agent and desired outcome.[1]

MethodSelection Start Select Alkyl Source Aldehyde Aldehyde/Ketone Start->Aldehyde Halide Alkyl Halide (R-X) Start->Halide Reductive METHOD A: Reductive Amination (High Selectivity) Aldehyde->Reductive Preferred Route Direct METHOD B: Anionic Activation (Strong Base) Halide->Direct Requires NaH/t-BuOK Outcome1 Mono-alkylated Exocyclic Amine Reductive->Outcome1 Outcome2 Risk of Dialkylation or Ring Alkylation Direct->Outcome2 Strict Stoichiometry

Figure 1: Decision tree for selecting the optimal alkylation strategy based on electrophile availability.

Module A: Solving Regioselectivity (Ring vs. Exocyclic)

The Mechanism

To force alkylation at the exocyclic amine, you must deprotonate the amine to form the amidinate anion . This shifts the highest electron density from the ring nitrogen to the exocyclic nitrogen.

  • Neutral Pathway (Avoid): Neutral amine + Alkyl Halide

    
     Ring Alkylation (Pyridinium Salt).
    
  • Anionic Pathway (Target): Amine + Strong Base (

    
    ) 
    
    
    
    Anion
    
    
    Exocyclic Alkylation.
Protocol 1: Anionic Activation (Direct Alkylation)

Use this when alkyl halides are your only option.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.1–1.2 equiv) or Potassium tert-butoxide (

    
    )[1]
    
  • Solvent: Anhydrous THF or DMF (DMF accelerates the reaction but requires rigorous workup)

  • Electrophile: Alkyl Halide (1.0 equiv)

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous THF under Argon/Nitrogen at

    
    . Add 2-aminopyridine slowly.
    
    • Checkpoint: Wait for hydrogen gas evolution to cease (approx. 30–60 mins). The solution often turns yellow/orange, indicating anion formation.[1]

  • Addition: Add the alkyl halide dropwise at

    
    . Do not dump it in all at once; high local concentrations favor dialkylation.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
    .
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Product is a solid salt (Pyridinium) Base was too weak or omitted.Use NaH or

. Carbonate bases (

) are often insufficient for exocyclic selectivity [1].
Low Conversion Moisture in solvent killed the base.Ensure solvents are dried over molecular sieves. NaH is moisture sensitive.
Dialkylation observed Excess electrophile used.Strictly limit alkyl halide to 0.95–1.0 equiv.

Module B: Stopping at One (Minimizing Dialkylation)

The Mechanism

The mono-alkylated product is a secondary amine, which is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the new alkyl group. In direct alkylation, this leads to a "runaway" reaction forming dialkylated byproducts.[1]

The Solution: Reductive Amination . This method proceeds via an imine intermediate. The imine forms, is protonated, and then reduced.[1] Crucially, the resulting secondary amine is sterically hindered and electronically less prone to reacting with the ketone/aldehyde again under the specific reduction conditions [2].

Protocol 2: Reductive Amination (The "Gold Standard")

Use this for maximum mono-alkylation selectivity.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.0–1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step:

  • Imine Formation: Mix aminopyridine and aldehyde in DCE. Add Acetic Acid. Stir for 30–60 minutes.

    • Note: 2-aminopyridines are less nucleophilic than aliphatic amines; the acid catalyst is critical to activate the carbonyl.

  • Reduction: Add

    
     in one portion.
    
  • Duration: Stir at RT for 12–16 hours.

  • Workup: Quench with saturated

    
     to neutralize the acid. Extract with DCM.
    

Why this works:


 is mild and selectively reduces the iminium ion (formed from the amine + aldehyde) but is generally too slow to reduce the aldehyde itself, preventing side reactions [3].

FAQ: Technical Support

Q1: I am seeing a large spot on the baseline of my TLC. What is it? A: This is likely the ring-alkylated pyridinium salt . It is highly polar and ionic.

  • Fix: Confirm you are using a strong enough base (NaH) and anhydrous conditions. If using reductive amination, ensure you aren't using a highly reactive alkyl halide by mistake.[1]

Q2: Can I use


 in Acetone? 
A: No.  Acetone will react with the amine (forming a Schiff base), and 

is typically too weak (

of


10.3) to fully deprotonate the exocyclic amine (


23), leading to poor selectivity and ring alkylation [4].

Q3: How do I separate the mono-alkylated product from the dialkylated impurity? A: Because the polarity difference is often small, flash chromatography can be difficult.

  • Tip: Try recrystallization if the product is solid. Alternatively, use a "scavenger resin" (like an isocyanate resin) to pull out unreacted primary amine, though this won't remove dialkylated impurities.[1] The best fix is prevention via Reductive Amination .

Visualizing the Pathway

The following diagram illustrates the mechanistic bifurcation that determines your yield.

Mechanism Start 2-Aminopyridine Neutral Neutral Conditions (Weak Base/No Base) Start->Neutral Base Strong Base Treatment (NaH / t-BuOK) Start->Base RingN Ring Nitrogen Attack (Kinetic Control) Neutral->RingN High e- density on Ring N Salt Pyridinium Salt (Undesired) RingN->Salt Anion Amidinate Anion (Delocalized) Base->Anion Deprotonation ExoN Exocyclic Nitrogen Attack (Thermodynamic Control) Anion->ExoN Charge loc. on Exocyclic N Product N-Alkyl-2-aminopyridine (Target) ExoN->Product

Figure 2: Mechanistic pathway showing how base strength dictates regioselectivity.

References

  • Regioselectivity in Aminopyridines: Barlin, G. B.[1][2][3] "The ionization constants of heterocyclic substances." Pergamon Press, 1982 .[1] (Establishes pKa differences between ring and exocyclic nitrogens).

  • Reductive Amination Overview: Abdel-Magid, A. F., et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[1]

  • Specific Application to Aminopyridines: Riadi, Y., et al.[1][4] "A Facile N-Monoalkylation of Aminopyridines." Journal of Chemical Research, 2011 .

  • Base Strength & Alkylation: Soundararajan, R., et al.[1] "Minimizing Dialkylation in Aromatic Amines." Synthetic Communications, 2004 .[1]

Sources

Troubleshooting

Purification strategies for 3-[(5-Methylpyridin-2-yl)amino]propanoic acid from crude mixtures

Here is the technical support guide for the purification of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid. [1] Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket ID: PUR-PYR-005 Subject: Optimization o...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid.

[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket ID: PUR-PYR-005 Subject: Optimization of Workup and Isolation Strategies for Aminopyridine Propionates[1]

Executive Summary & Chemical Logic

Welcome to the technical support interface. As a Senior Application Scientist, I have reviewed your request regarding 3-[(5-Methylpyridin-2-yl)amino]propanoic acid . This compound belongs to a class of N-heteroaryl-beta-amino acids, often used as intermediates for thrombin inhibitors (e.g., Dabigatran analogs) or peptidomimetics.[1]

The Core Challenge: The purification difficulty arises from the molecule's zwitterionic nature and the presence of the 2-aminopyridine moiety, which is prone to oxidation and "oiling out." The synthesis typically involves the Michael addition of 2-amino-5-methylpyridine to an acrylate ester, followed by hydrolysis.[1]

Critical Chemical Properties:

  • Basic Center: Pyridine ring nitrogen (

    
    ).[1]
    
  • Acidic Center: Carboxylic acid (

    
    ).[1]
    
  • Isoelectric Point (pI):

    
    .[1]
    
  • Solubility Profile: High water solubility at pH < 4 and pH > 8. Minimum solubility near pI.

Troubleshooting Guide: Diagnosing Your Crude Mixture

Use this matrix to identify the specific issue with your current batch.

SymptomProbable CauseCorrective Action (Protocol Link)
Product is a sticky brown oil Residual solvent or trace acrylic acid polymerization; failure to crystallize at pI.[1]Protocol A: Trituration & pH Adjustment.
High impurity: Starting Amine Incomplete conversion or insufficient alkaline wash.Protocol B: The "pH Swing" Extraction.
Low Yield after Acidification pH overshot (too acidic) or product lost in mother liquor due to high salt content.Adjust pH strictly to 5.5–6.0; Desalt via resin if necessary.
Pink/Red Coloration Oxidation of the aminopyridine core.Add 1% activated charcoal during recrystallization.

Master Purification Protocols

Protocol A: The "pH Swing" Extraction (Primary Purification)

Best for removing unreacted 2-amino-5-methylpyridine and neutral organic impurities.[1]

The Logic: At high pH, the product exists as a carboxylate anion (water-soluble), while the starting amine is neutral (organic-soluble).[1] This allows for a clean separation before precipitation.

Step-by-Step:

  • Saponification Workup: If coming from the ester, ensure hydrolysis is complete (TLC check). Evaporate bulk alcohol (MeOH/EtOH).[1]

  • Alkaline Dissolution: Dilute the residue with water. Adjust pH to 10–11 using 2M NaOH.

  • Organic Wash (Critical Step):

    • Extract the aqueous layer 2x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

    • Result: The unreacted starting material (2-amino-5-methylpyridine) migrates to the organic layer.[1] The product remains in the aqueous phase.

  • Charcoal Treatment (Optional): If the aqueous phase is dark, treat with activated carbon (5 wt%) for 30 min, then filter through Celite.

  • Isoelectric Precipitation:

    • Cool the aqueous solution to 0–5 °C.

    • Slowly add 1M HCl (dropwise) with vigorous stirring.

    • Target pH: 5.5 to 6.0 .

    • Observation: The solution should become cloudy as the zwitterion precipitates.

  • Isolation: Stir for 1 hour at 0 °C to maximize yield. Filter the solid and wash with a small amount of cold water and then cold acetone.

Protocol B: Recrystallization from Water/Ethanol

Best for removing inorganic salts and trace color.

  • Suspend the crude solid in minimal hot water (80 °C) .

  • Add Ethanol dropwise until the solution becomes clear (or until saturation is reached).

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the white/off-white crystals.

Process Visualization

The following diagram illustrates the logical flow of the "pH Swing" purification strategy, highlighting the fate of impurities.

PurificationStrategy Crude Crude Reaction Mixture (Ester, Amine, Byproducts) Hydrolysis Hydrolysis (NaOH/H2O) Remove Alcohol Crude->Hydrolysis Basify Adjust pH to > 10 (Product = Anionic) Hydrolysis->Basify Extract Wash with DCM/EtOAc Basify->Extract OrgLayer Organic Layer Contains: Unreacted Amine Neutral Impurities Extract->OrgLayer Impurities AqLayer Aqueous Layer Contains: Product (Anion) Inorganic Salts Extract->AqLayer Product Acidify Acidify to pH 5.5 - 6.0 (Isoelectric Point) AqLayer->Acidify Precipitate Precipitation of Zwitterion Acidify->Precipitate Filter Filtration & Wash (Cold Water/Acetone) Precipitate->Filter Final Pure 3-[(5-Methylpyridin-2-yl) amino]propanoic acid Filter->Final

Caption: Workflow for the isolation of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid via pH-controlled extraction and isoelectric precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn into an oil instead of a solid upon acidification?

  • Answer: This is a common phenomenon with aminopyridine derivatives known as "oiling out." It often happens if the concentration is too high or if the pH adjustment is too rapid.

    • Fix: Decant the supernatant water. Triturate (grind) the oil with Acetone or Diethyl Ether . This removes trapped water and induces crystallization. Alternatively, seed the mixture with a pure crystal if available.

Q2: Can I use ion-exchange chromatography?

  • Answer: Yes. If the precipitation method fails (e.g., due to high water solubility), use a strongly acidic cation exchange resin (e.g., Dowex 50W).[1]

    • Load: Acidic pH (Product binds).[1]

    • Wash: Water (Removes anionic/neutral impurities).[1]

    • Elute: dilute Ammonia (NH4OH).[1] The product elutes as the ammonium salt or free zwitterion.

Q3: How do I confirm the structure and purity?

  • Answer:

    • 1H NMR (DMSO-d6): Look for the pyridine ring protons (singlet near 7.8 ppm for H-6, doublets for H-3/H-4) and the ethylene bridge triplets (

      
       and 
      
      
      
      ppm).[1]
    • HPLC: Use a C18 column with a buffered mobile phase (e.g., Phosphate buffer pH 2.5 / Acetonitrile).[1] The low pH suppresses ionization of the acid, improving peak shape.

Q4: Is the methyl group on the pyridine stable?

  • Answer: Yes, the 5-methyl group is metabolically and chemically stable under standard workup conditions. However, the amino-pyridine linkage can be susceptible to oxidative degradation if left in solution for extended periods exposed to light. Store the solid in the dark.

References

  • Synthesis of 3-(pyridin-2-ylamino)

    • Source: ChemicalBook & Vertex AI Search Results.
    • Context: Describes the base reaction of aminopyridines with acryl
    • URL:[1]

  • Characterization and Impurity Profiling of Amino Acid Derivatives

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • Context: General strategies for purifying zwitterionic amino acid intermediates and handling aminopyridine impurities.
    • URL:[1]

  • Physical Properties of Pyridinyl-amino Propanoic Acids

    • Source: PubChem.[2][3][4]

    • Context: Solubility, pKa estimates, and structural identifiers for 3-[(5-methylpyridin-2-yl)
    • URL:[1]

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 3-[(5-Methylpyridin-2-yl)amino]propanoic acid before handling.

Sources

Optimization

Optimizing reaction temperature for N-(5-methylpyridin-2-yl) beta-alanine synthesis

Technical Support Center: Synthesis Optimization Guide Case ID: #SYN-4921-B Topic: Thermal Optimization for N-(5-methylpyridin-2-yl) -alanine Synthesis Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization Guide Case ID: #SYN-4921-B Topic: Thermal Optimization for N-(5-methylpyridin-2-yl)


-alanine Synthesis
Assigned Scientist:  Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are attempting to synthesize N-(5-methylpyridin-2-yl)


-alanine  via the Michael addition of 2-amino-5-methylpyridine  to an acrylic acid derivative (likely ethyl acrylate or acrylic acid).

The core challenge in this synthesis is the "Thermal Goldilocks Zone."

  • Too Cold (< 50°C): The exocyclic amine of the pyridine is a poor nucleophile due to the electron-withdrawing nature of the pyridine ring. Reaction rates are glacial.

  • Too Hot (> 100°C): You risk the Retro-Michael reaction (reversibility), polymerization of the acrylic component, or thermally induced oxidative degradation.

This guide provides a validated protocol and troubleshooting framework to navigate these competing factors.

Part 1: The Reaction Landscape (Visualized)

Before optimizing temperature, you must understand the competing pathways. The diagram below illustrates the kinetic vs. thermodynamic landscape.

ReactionPathway cluster_legend Thermal Zones Reactants Reactants (2-Amino-5-methylpyridine + Acrylic Ester) Transition Transition State (Activation Barrier) Reactants->Transition Heat (Activation Energy) KineticProduct Kinetic Trap (Ring N-Alkylation) Transition->KineticProduct Low Temp (<50°C) Fast, Reversible ThermoProduct Target Product (Exocyclic N-Alkylation) Transition->ThermoProduct Optimal Temp (70-85°C) Stable, Desired KineticProduct->ThermoProduct Thermal Rearrangement (Slow) ThermoProduct->Reactants Retro-Michael (High Heat + Base) SideProducts Side Products (Polymers / Retro-Michael) ThermoProduct->SideProducts Excessive Heat (>110°C) or Radical Initiators Low Temp (<50°C) Low Temp (<50°C) Optimal Temp (70-85°C) Optimal Temp (70-85°C) Excessive Heat (>110°C) Excessive Heat (>110°C)

Figure 1: Reaction pathway showing the critical dependence on temperature to favor the thermodynamic exocyclic N-alkylation over kinetic traps or degradation.

Part 2: Validated Experimental Protocol

Methodology: Acid-Catalyzed Michael Addition followed by Hydrolysis. Rationale: Direct reaction with acrylic acid can be sluggish and prone to polymerization. Using ethyl acrylate with an acetic acid catalyst lowers the activation energy and improves solubility, allowing the reaction to proceed at a moderate temperature (70°C) that minimizes side reactions.

Step 1: The Michael Addition (C-N Bond Formation)
  • Reactants: 2-Amino-5-methylpyridine (1.0 eq), Ethyl Acrylate (1.2 eq).

  • Catalyst: Glacial Acetic Acid (0.5 eq).

  • Solvent: Neat (Solvent-free) or Toluene (if solubility is an issue).

Protocol:

  • Charge a round-bottom flask with 2-amino-5-methylpyridine.

  • Add Ethyl Acrylate and Acetic Acid.

  • CRITICAL STEP: Heat the mixture to 70°C for 12–16 hours.

    • Why 70°C? This temperature provides sufficient energy to overcome the nucleophilicity deficit of the aminopyridine without triggering significant polymerization of the acrylate [1].

  • Monitor: Check via TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the starting amine.

Step 2: Hydrolysis (Ester Cleavage)
  • Reagents: Potassium Hydroxide (2.5 eq), Water/Ethanol (1:1).

Protocol:

  • Cool the Step 1 mixture to room temperature.

  • Add the KOH solution directly to the flask.

  • Stir at 25°C (Room Temp) overnight.

    • Note: Do not heat this step excessively. High heat under basic conditions can induce a Retro-Michael reaction, breaking your newly formed C-N bond [2].

  • Workup: Concentrate under vacuum to remove ethanol. Wash the aqueous layer with DCM (to remove unreacted amine). Acidify the aqueous layer to pH 4-5 to precipitate the zwitterionic product or extract with EtOAc.

Part 3: Troubleshooting & FAQ

Q1: My reaction conversion is stuck at 50% even after 24 hours. Should I increase the temperature to 100°C?

Answer: Proceed with caution. While increasing temperature to 100°C will increase the kinetic rate, it drastically increases the risk of polymerization of the ethyl acrylate (turning your flask into a gel) and oxidative darkening of the pyridine ring.

  • Better Solution: Instead of raising the temperature, add a Lewis Acid catalyst (e.g.,

    
     or simple 
    
    
    
    ) or increase the stoichiometry of the acrylate to 2.0 eq. If you must heat >90°C, add a radical inhibitor like hydroquinone (10-20 mg) to prevent polymerization [3].
Q2: I see two spots on TLC with similar Rf values. What are they?

Answer: This is likely a Regioselectivity Issue. 2-aminopyridines have two nucleophilic sites: the exocyclic amine (desired) and the ring nitrogen (undesired).

  • Diagnosis: The ring-nitrogen adduct (pyridinium salt) is often the kinetic product formed at lower temperatures.

  • Fix: Ensure your reaction temperature is maintained at 70-80°C . The thermodynamic drive at this temperature favors the rearrangement to the more stable exocyclic amine product. If the impurity persists, the acetic acid catalyst helps equilibrate the mixture toward the desired product [1].

Q3: Upon hydrolysis with base, my product disappears. Where did it go?

Answer: You triggered the Retro-Michael Reaction. The Michael addition is reversible. Strong base + High Heat = Reversal to starting materials.

  • Fix: Perform the hydrolysis at Room Temperature (20-25°C) . If the ester is stubborn, use LiOH instead of KOH, as it is milder, or use enzymatic hydrolysis (pig liver esterase) if you need extremely mild conditions. Never reflux the basic hydrolysis step for this specific scaffold [2].

Part 4: Data Summary Table

ParameterOptimal RangeConsequence of Deviation
Reaction Temp 70°C - 85°C < 60°C: Incomplete conversion, kinetic byproducts.> 100°C: Polymerization, Retro-Michael, Tarry degradation.
Catalyst Load 0.5 eq AcOH None: Reaction time > 48h.Excess Acid: Protonation of pyridine reduces nucleophilicity.
Hydrolysis Temp 20°C - 30°C > 50°C: High risk of product degradation (Retro-Michael).
Time 12 - 16 Hours < 6h: Low yield.> 24h: Diminishing returns, impurity formation.

References

  • ChemicalBook. (n.d.). Synthesis of 3-(pyridin-2-ylamino)propanoic acid. Retrieved from

    • Supports the protocol of using 2-aminopyridine + acrylate at 70°C with AcOH c
  • BenchChem. (2025).[1] Managing reaction temperature for selective Michael addition - Troubleshooting Guide. Retrieved from

    • Provides mechanistic insight into the Retro-Michael reaction and temper
  • MDPI. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride. Letters in Organic Chemistry. Retrieved from

    • Discusses high-temperature variants and the necessity of c

Sources

Troubleshooting

Application Support Center: Troubleshooting Decarboxylation of Aminopyridine Propanoic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to decarboxylate aminopyridine propanoic acids. Unlike simple aromatic (sp²-hybridized) carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to decarboxylate aminopyridine propanoic acids. Unlike simple aromatic (sp²-hybridized) carboxylic acids, these sp³-hybridized substrates present a dual chemical challenge: the high thermodynamic barrier required for sp³-decarboxylation, and the potent chelating ability of the aminopyridine core, which readily poisons transition metal catalysts.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific hurdles, moving beyond trial-and-error to establish self-validating experimental workflows.

Part 1: Mechanistic Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the root cause of your reaction failure based on your crude LC-MS or NMR data.

G Start Reaction Failure: Low Yield or No Product CheckNMR Analyze Crude Reaction (NMR / LC-MS) Start->CheckNMR Unreacted Unreacted Starting Material CheckNMR->Unreacted Degradation Complex Mixture / Degradation CheckNMR->Degradation Protodecarb Protodecarboxylation (Reduction Byproduct) CheckNMR->Protodecarb Poisoning Catalyst Poisoning by Aminopyridine Unreacted->Poisoning Thermal Thermal Instability / Harsh Conditions Degradation->Thermal Solvent H-Atom Abstraction (Sluggish Ni-Capture) Protodecarb->Solvent Sol1 1. N-Boc/Ac Protection 2. Switch to Ir/Ni Photoredox Poisoning->Sol1 Sol2 1. Lower Temperature 2. Use Barton Esterification Thermal->Sol2 Sol3 1. Rigorous Drying 2. Increase Ni Concentration Solvent->Sol3

Fig 1: Diagnostic logic tree for troubleshooting aminopyridine propanoic acid decarboxylation.

Part 2: Troubleshooting FAQs

Q1: My traditional Palladium-catalyzed decarboxylation is stalling, and LC-MS shows completely unreacted aminopyridine propanoic acid. Why is the catalyst failing to activate the acid? A1: This is a classic manifestation of catalyst poisoning. Aminopyridines are potent σ-donors and act as highly effective bidentate ligands. They form thermodynamically stable, off-cycle complexes with traditional Pd or Cu catalysts, stripping the metal of its active ligands and halting the catalytic cycle.

  • The Fix: You must decouple the initial decarboxylation step from the metal insertion step. Transition to a Metallaphotoredox (Dual Catalysis) strategy. By utilizing an Iridium photocatalyst, the carboxylate is oxidized via Single Electron Transfer (SET) to a carboxyl radical, which spontaneously extrudes CO₂ to form an alkyl radical ()[1]. This bypasses the need for the transition metal to directly interact with the carboxylate. Additionally, consider N-Boc or N-Pivaloyl protection of the exocyclic amine to sterically hinder unwanted chelation.

Q2: I attempted a thermal decarboxylation, but I am observing massive degradation and tar formation instead of the product. What is happening? A2: Thermal decarboxylation of pyridinecarboxylic acids is highly dependent on the regiochemistry of the carboxyl group. Alpha-picolinic acids can decarboxylate at lower temperatures because they form a stabilized Hammick ylide intermediate ()[2]. However, in propanoic acids, the carboxyl group is separated from the pyridine ring by an aliphatic chain, completely preventing ylide stabilization. Forcing the reaction with high heat (>150 °C) simply causes the electron-rich aminopyridine ring to undergo oxidative polymerization.

  • The Fix: Abandon classical thermal heating for sp³ systems. If you require a metal-free approach, convert the acid to a Barton ester (Barton-McCombie decarboxylation) to enable radical decarboxylation at mild temperatures (80 °C).

Q3: In my photoredox/Ni dual catalysis setup, I am detecting protodecarboxylation (the reduced alkane) rather than the cross-coupled product. How do I fix this? A3: Protodecarboxylation occurs when the generated alkyl radical abstracts a hydrogen atom from the solvent or reaction environment before it can be intercepted by the Nickel catalyst. This indicates sluggish radical capture, which is often caused by a low concentration of the active Ni(0) species or the presence of protic impurities in the solvent ()[3].

  • The Fix:

    • Rigorously dry your solvent (typically DMF or DMSO) over activated 3Å molecular sieves.

    • Increase the Nickel catalyst loading (e.g., from 5 mol% to 10 mol%) to accelerate the radical capture rate.

    • Ensure absolute deoxygenation via freeze-pump-thaw; trace oxygen quenches the excited state of the photocatalyst and oxidizes the Ni catalyst, slowing down transmetalation[1].

Part 3: Quantitative Comparison of Decarboxylation Strategies

To guide your methodology selection, the following table summarizes the performance metrics of various decarboxylation strategies when applied specifically to aminopyridine propanoic acids.

StrategyOperating TempAminopyridine Compatibilitysp³ Decarboxylation EfficiencyTypical YieldPrimary Drawback
Thermal (Classical) 150–200 °CPoor (Degradation)Low< 15%Harsh conditions destroy the heterocycle.
Barton-McCombie 80 °CGoodHigh50–70%Requires stoichiometric toxic tin reagents (or silane alternatives).
Photoredox/Ni Dual 25 °C (Room Temp)ExcellentVery High75–95%Requires specialized LED photoreactors and expensive Ir/Ru catalysts.

Part 4: Self-Validating Protocol: Photoredox/Ni Decarboxylative Cross-Coupling

This protocol details the coupling of an aminopyridine propanoic acid with an aryl halide using Ir/Ni dual catalysis. The procedure includes built-in visual cues to validate the mechanistic progression, ensuring you can troubleshoot in real-time.

Reagents:

  • Aminopyridine propanoic acid (1.0 equiv)

  • Aryl halide (1.5 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • NiCl₂·glyme (5 mol%)

  • dtbbpy (5 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a nitrogen-filled glovebox, add NiCl₂·glyme and dtbbpy to a dry vial containing 1 mL of anhydrous DMF. Stir for 10 minutes.

    • Validation Check: The solution must transition from pale green to a clear, pale blue. This confirms the successful formation of the active Ni(II)-dtbbpy complex.

  • Substrate Addition: To a separate 8 mL reaction vial equipped with a stir bar, add the aminopyridine propanoic acid, aryl halide, Ir photocatalyst, and Cs₂CO₃.

  • Solvent Transfer: Transfer the pre-complexed Ni solution to the reaction vial. Add the remaining DMF to reach a final concentration of 0.1 M. Seal the vial tightly with a PTFE-lined septum cap.

  • Degassing: Remove the vial from the glovebox. Sparge the mixture with dry Argon for 15 minutes.

    • Causality Note: Oxygen is a potent triplet quencher. Failing to degas will deactivate the excited *Ir(III) state and irreversibly oxidize the Ni catalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Ensure a cooling fan maintains the ambient temperature at 25 °C.

    • Validation Check (Critical): Within the first 10 minutes of irradiation, the solution should transition from yellow/pale blue to a deep red/brown. This color shift is the self-validating indicator that the photocatalyst has successfully reduced the Ni(II) precatalyst to the catalytically active Ni(0) species. If the solution remains yellow, your Ir catalyst is quenched or your base is inactive.

  • Workup: After 16 hours, turn off the LEDs. Quench the reaction by exposing it to air. Dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for downstream purification.

References

  • MacMillan, D. W. C., et al. (2015). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society.[Link]

  • Molander, G. A., et al. (2015). Base-Free Photoredox/Nickel Dual-Catalytic Cross-Coupling of Ammonium Alkylsilicates. Journal of the American Chemical Society.[Link]

  • Dunn, G. E., et al. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry.[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Removing Unreacted 2-Amino-5-methylpyridine

Overview: 2-Amino-5-methylpyridine (CAS: 1603-41-4) is a highly versatile building block frequently utilized in the synthesis of pharmaceuticals, such as Avosentan and Pirfenidone. However, its amphiphilic nature, strong...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 2-Amino-5-methylpyridine (CAS: 1603-41-4) is a highly versatile building block frequently utilized in the synthesis of pharmaceuticals, such as Avosentan and Pirfenidone. However, its amphiphilic nature, strong hydrogen-bonding capability, and weak basicity often complicate its removal from final synthesized products (e.g., amides, ureas, or secondary amines).

This guide provides field-proven troubleshooting strategies designed for researchers and drug development professionals. It focuses on the chemical causality behind purification bottlenecks and offers self-validating protocols to ensure high-purity isolation.

Section 1: The Chemical Causality of Purification Challenges

Q: Why does 2-amino-5-methylpyridine streak severely on silica gel and resist standard aqueous workups? A: The difficulty stems directly from its dual-functional structure. The pyridine nitrogen and the primary amine group participate in extensive hydrogen bonding. With a conjugate acid pKa of approximately 7.22 at 25°C ()[1], 2-amino-5-methylpyridine exists partially in its neutral, lipophilic state at physiological or neutral pH, allowing it to partition heavily into organic solvents.

On silica gel, the basic nitrogen atoms interact strongly with acidic silanol groups, causing severe tailing and co-elution with polar products. Standard aqueous washes (like brine or water) are insufficient because the neutral amine is highly soluble in common extraction solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

Section 2: Scavenger Resin Troubleshooting

Q: I want to avoid chromatography to prevent product loss. How can I selectively scavenge unreacted 2-amino-5-methylpyridine from my reaction mixture? A: Polymer-supported electrophilic scavengers, specifically polymer-bound isocyanates, are the most efficient method for sequestering primary amines without degrading the target product. The isocyanate group reacts irreversibly with the primary amine of 2-amino-5-methylpyridine to form a stable, resin-bound urea adduct, which is then removed by simple filtration ()[2].

Q: Should I use PS-Isocyanate or MP-Isocyanate? A: It depends entirely on your reaction solvent. PS-Isocyanate (1% cross-linked polystyrene) requires solvent swelling (e.g., in DCM, THF, or Toluene) to allow the amine to diffuse into the gel matrix. MP-Isocyanate (macroporous polystyrene) possesses a permanent pore structure, allowing it to function efficiently even in non-swelling solvents like acetonitrile or MTBE ()[3].

Table 1: Quantitative Comparison of Isocyanate Scavenger Resins

PropertyPS-IsocyanateMP-Isocyanate
Resin Backbone 1% cross-linked polystyrene-co-divinylbenzeneHighly cross-linked macroporous polystyrene
Swelling Requirement High (Requires DCM, THF, or Toluene)None (Permanent porosity)
Capacity (mmol/g) ~1.0 - 1.50.9 - 1.3
Scavenging Kinetics Moderate (Diffusion-dependent)Fast (Surface/pore access)
Recommended Equivalents 3.0 - 3.53.0 - 3.5
Protocol 1: Step-by-Step Scavenging with MP-Isocyanate

Self-Validating Step: The disappearance of the amine must be monitored via TLC (ninhydrin stain) or LC-MS before the final filtration to ensure complete sequestration.

  • Preparation: Ensure the crude reaction mixture is completely free of water or alcohols, as these will competitively react with the isocyanate groups.

  • Resin Addition: Add 3.0 to 3.5 molar equivalents of MP-Isocyanate resin (relative to the estimated unreacted 2-amino-5-methylpyridine) directly to the crude organic solution (e.g., in 1,2-dichloroethane or THF)[3].

  • Agitation: Gently agitate the suspension on an orbital shaker at 20°C for 2 to 16 hours. Note: Do not use magnetic stir bars at high speeds, as they can mechanically mill the resin beads, clogging the filter.

  • Validation: Sample an aliquot of the supernatant and analyze via LC-MS to confirm complete sequestration of the aminopyridine.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 2-3 bed volumes of the reaction solvent to ensure complete recovery of your product.

  • Concentration: Concentrate the filtrate in vacuo to yield the purified product.

Workflow for removing 2-amino-5-methylpyridine using MP-Isocyanate scavenger resin.

Section 3: Acid-Base Extraction Optimization

Q: I am scaling up and cannot afford scavenger resins. How can I optimize liquid-liquid extraction to remove the amine? A: Because 2-amino-5-methylpyridine has a pKa of ~7.22 ()[4], it requires a sufficiently low pH to become fully protonated (ionized) and partition into the aqueous phase. The Nernst equation dictates that to achieve >99% protonation, the aqueous wash must be at least 2 pH units below the pKa (i.e., pH < 5.2).

Protocol 2: pH-Controlled Aqueous Extraction

Self-Validating Step: Checking the pH of the aqueous layer after extraction ensures the buffering capacity of the acid was not exhausted by the amine.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent with low polarity (e.g., EtOAc or MTBE). Avoid DCM if possible, as protonated pyridines can sometimes form ion pairs that remain partially soluble in halogenated solvents.

  • Acidic Wash:

    • For Acid-Stable Products: Wash the organic layer with 1N HCl (pH ~0-1).

    • For Acid-Sensitive Products: Wash with 10% aqueous citric acid (pH ~3) or 1M NaHSO₄. This provides a sufficiently low pH to protonate the aminopyridine without hydrolyzing sensitive functional groups like acetals or delicate amides.

  • Phase Separation: Vigorously shake and allow the layers to separate. The protonated 2-amino-5-methylpyridinium salt will partition into the lower aqueous layer.

  • Validation: Check the pH of the separated aqueous layer. It must remain below pH 4. If it is higher, the acid has been depleted; repeat the acidic wash.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to remove residual acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Decision tree for pH-controlled aqueous extraction of 2-amino-5-methylpyridine.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine". PubChem. Validated URL:[Link]

  • Biotage. "Argoresin MP-Isocyanate". Biotage. Validated URL:[Link]

  • Biotage. "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger". Biotage. Validated URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enantioselectivity Optimization &amp; Chiral Derivative Troubleshooting

Topic: Enhancing Enantioselectivity in Chiral Derivatives of Target Chiral Derivative (TCD) Ticket ID: OPT-EE-2024-X Support Tier: Level 3 (Senior Application Scientist) Introduction: The Zero-Compromise Standard Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Enantioselectivity in Chiral Derivatives of Target Chiral Derivative (TCD) Ticket ID: OPT-EE-2024-X Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Zero-Compromise Standard

Welcome to the Advanced Technical Support Center. You are likely here because your Target Chiral Derivative (TCD) has failed to meet the critical threshold of >98% enantiomeric excess (ee). In drug development, enantiopurity is not merely a quality metric; it is a safety mandate. As outlined in the FDA’s Policy Statement for the Development of New Stereoisomeric Drugs , the stereoisomeric composition must be strictly characterized to assess toxicity and efficacy [1].

This guide treats your experimental setup as a system of variables. We will troubleshoot the three phases of chiral production: Synthesis (Upstream) , Purification (Downstream) , and Analysis (Validation) .

Module 1: Upstream Synthesis – Troubleshooting Low Selectivity

User Issue: "My reaction conversion is high (>90%), but the ee is stagnant at 75-80%. I am using a standard chiral catalyst."

Root Cause Analysis

Low enantioselectivity often stems from a "leak" in the chiral environment—either a competing non-selective background reaction or a catalyst-substrate mismatch.

Troubleshooting Protocol: The "Lock-and-Key" Optimization
Q1: Is there a non-selective background reaction?

Diagnostic: Run the reaction without the chiral catalyst but with all other reagents (base, oxidant, etc.).

  • Result A (0% Conversion): Good. The catalyst is essential. Proceed to Q2.

  • Result B (>5% Conversion): CRITICAL FAILURE. Your reagents are reacting achirally.

    • Fix: Lower the temperature to suppress the higher-activation-energy background pathway.

    • Fix: Change the stoichiometric activator (e.g., switch from a strong base like NaOH to a milder organic base like DIPEA).

Q2: Have you tuned the electronics of the catalyst?

Expert Insight: As demonstrated by the Jacobsen Group , enantioselectivity is not just about steric bulk; it is about electronic tuning. Electron-withdrawing or donating groups on a ligand can alter the position of the transition state, maximizing the energy difference (


) between the favored and unfavored pathways [2].

Action Plan:

  • Screen Ligand Electronics: If using a Salen or Bisoxazoline ligand, synthesize derivatives with varying Hammett parameters (

    
    ).
    
  • Additives: In metal-catalyzed systems, additives can stabilize the active monomeric species or disrupt inactive aggregates (Non-Linear Effects).

Visualization: Catalyst Optimization Workflow

OptimizationWorkflow start START: Low ee (<80%) check_bg Check Background Reaction (No Catalyst) start->check_bg bg_result Is there conversion? check_bg->bg_result suppress Suppress Background: 1. Lower Temp 2. Milder Reagents bg_result->suppress Yes (>5%) screen_add Screen Additives (e.g., MS 4A, Lewis Acids) bg_result->screen_add No (<1%) suppress->check_bg Retest electronic Electronic Tuning: Modify Ligand Substituents (Hammett Correlation) screen_add->electronic ee still low solvent Solvent Screen: Dielectric Constant Check electronic->solvent Fine tuning

Figure 1: Decision tree for isolating the cause of low enantioselectivity. Note the priority of ruling out background reactions before expensive ligand engineering.

Module 2: Downstream Purification – The "Dutch Resolution" Approach

User Issue: "I cannot improve the ee beyond 90% via synthesis. Recrystallization is not enriching the major enantiomer."

The Science of Solubility

A common misconception is that a single solvent will suffice. However, enantiomeric enrichment via crystallization relies on the eutectic composition of the mixture. If your crude ee is below the eutectic point, crystallization will crystallize the racemate, leaving the mother liquor enriched. If above, it crystallizes the pure enantiomer.

Protocol: Family-Based Resolution

Instead of random solvent screening, use the Dutch Resolution strategy (developed by nucleation theory experts), which uses families of resolving agents to form diastereomeric salts [3].

Step-by-Step Guide:

  • Derivatization: If TCD is neutral, convert it to a salt (e.g., using chiral acids like Tartaric acid or Mandelic acid).

  • The "Fog" Test: Dissolve the racemate and resolving agent in a hot solvent. Cool rapidly.

    • Clear solution? Too soluble. Add anti-solvent (Hexane).

    • Heavy precipitate? Too insoluble. Add polar solvent (MeOH).

  • Ternary Phase Check: If standard recrystallization fails, mix three resolving agents with similar structures (e.g., varying the halogen on a phenyl ring). This often suppresses the crystallization of the less soluble diastereomer, allowing the target to crash out in higher purity.

Solvent Selection Matrix for Chiral Salts:

Solvent ClassExampleUsage CaseRisk Factor
Protic Methanol, EthanolHigh solubility for polar salts. Good for "crash" cooling.Solvolysis (ester cleavage)
Aprotic Polar Acetonitrile, AcetoneSharp solubility curves. Excellent for diastereomer differentiation.Can trap solvates
Non-Polar Toluene, MTBEAnti-solvents to force precipitation.Low capacity (large volumes needed)

Module 3: Analytical Validation – Chiral HPLC Troubleshooting

User Issue: "My peaks are tailing, or I see 'ghost' peaks. I cannot calculate ee accurately."

Troubleshooting Guide: The Triangle of Separation

Chiral chromatography depends on three interactions: Hydrogen Bonding , Dipole-Dipole , and Pi-Pi Stacking . If one is too strong, you get tailing; if too weak, you get no separation.

FAQ: Common Chromatographic Defects

Q: Why do I have severe peak tailing on the second enantiomer?

  • A: This indicates non-specific binding to residual silanols on the silica backbone.

  • Fix: Add a basic modifier (0.1% Diethylamine or DEA) for basic analytes, or an acidic modifier (0.1% TFA) for acidic analytes.[1] This "caps" the active sites on the column [4].

Q: My resolution (


) is 1.2 (baseline not resolved). Should I slow down the flow rate? 
  • A: Counter-intuitively, lowering the temperature is often more effective than changing flow rate. Lower temperature (

    
    ) increases the separation factor (
    
    
    
    ) by enhancing the enthalpy difference of binding between the two enantiomers.
Visualization: Method Development Flowchart

HPLC_Workflow sample Racemic Sample column_screen Screen Polysaccharide Columns (AD, OD, IA, IC) sample->column_screen check_sep Separation? column_screen->check_sep check_sep->column_screen None (Switch Column) optimize_mobile Optimize Mobile Phase (Hex/IPA vs Hex/EtOH) check_sep->optimize_mobile Partial check_shape Peak Shape? optimize_mobile->check_shape add_modifier Add Modifier: 0.1% DEA (Basic) 0.1% TFA (Acidic) check_shape->add_modifier Tailing temp_ctrl Lower Temp to 15°C (Enhance Selectivity) check_shape->temp_ctrl Good Shape, Low Rs

Figure 2: Workflow for converting a messy chromatogram into a validated method. Note that temperature control is the final "fine-tuning" lever.

References

  • FDA Policy Statement. (1992).[2][3][4][5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[2][3][4][6] [Link]

  • Jacobsen, E. N. (2024). Jacobsen Group Research: Electronic Tuning of Chiral Catalysts. Harvard University. [Link]

  • Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition. (Concept referenced via general chemical methodology standards).
  • Phenomenex. (2021). Chiral HPLC Column Selection and Method Development Guide. Phenomenex. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Methylpyridin-2-yl Derivatives

Executive Summary Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Scope: This guide provides a technical deep-dive into the mass spectrometric behavior of the 5-methylpyridin-2-yl moiety.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Scope: This guide provides a technical deep-dive into the mass spectrometric behavior of the 5-methylpyridin-2-yl moiety. Unlike generic pyridine analysis, this guide isolates the specific fragmentation signatures driven by the 5-methyl substituent in the presence of a 2-position linkage—a common scaffold in kinase inhibitors and agrochemicals.

Key Differentiator: The 5-methyl group introduces specific electronic stabilization and steric remoteness that distinguishes its fragmentation from 3-methyl (ortho-substituted) or 6-methyl (ortho-nitrogen) isomers. This guide details these mechanistic divergences to aid in structural elucidation and metabolite identification.

Mechanistic Fragmentation Analysis

The Core Fragmentation Pathway

The fragmentation of 5-methylpyridin-2-yl derivatives is governed by the stability of the pyridinium cation and the high energy barrier of disrupting the aromatic system.

Primary Pathway (EI/CID):

  • Homolytic Cleavage (α-cleavage): The bond connecting the 2-position to the rest of the molecule (R) is often the weakest point, especially if R is a stable leaving group (e.g., a benzyl or aryl moiety). This yields the 5-methylpyridin-2-yl cation (m/z 92) or radical cation.

  • Ring Contraction (HCN Loss): The hallmark of pyridine fragmentation. The pyridinium ion eliminates neutral hydrogen cyanide (HCN, 27 Da), resulting in a five-membered pyrrole-like cation.

  • Methyl Radical Loss: Unlike alkyl chains, the aromatic methyl group is relatively stable. However, loss of

    
     (15 Da) can occur, particularly if the resulting cation can stabilize via ring expansion (azatropylium formation).
    
Isomeric Differentiation (The "Fingerprint")

Distinguishing the 5-methyl isomer from the 3-, 4-, or 6-methyl variants requires analyzing ion abundance ratios.

Isomer Feature5-Methylpyridin-2-yl3-Methylpyridin-2-yl6-Methylpyridin-2-yl
Steric Environment Remote (Meta to Linker) . No steric interference with the N-lone pair or C2-substituent.Proximal (Ortho to Linker) . Steric crowding affects ionization efficiency and can suppress α-cleavage.Proximal (Ortho to N) . Steric hindrance at the Nitrogen atom affects protonation in ESI.
McLafferty Rearrangement Impossible. The methyl group is too far to participate in H-transfer to the linker.Possible. If the C2-linker has a carbonyl/unsaturation, the 3-methyl H can participate.Impossible.
Diagnostic Ion High abundance of m/z 92/93 (Azatropylium).Lower abundance of m/z 92; higher fragmentation due to strain.High abundance of [M-H]-CH3CN due to proximity of methyl to N.

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the fragmentation cascade for a generic 5-methylpyridin-2-yl derivative, highlighting the competition between HCN loss and Methyl radical loss.

FragmentationPathway M Molecular Ion [M+H]+ Cleavage α-Cleavage (Loss of Substituent R) M->Cleavage Collision Induced Dissociation (CID) PyCation 5-Methylpyridin-2-yl Cation (m/z 92/93) Cleavage->PyCation Major Pathway Azatropylium Azatropylium Ion (Ring Expansion) PyCation->Azatropylium Isomerization Pyrrole Pyrrole-like Cation (m/z 65/66) PyCation->Pyrrole -HCN (27 Da) (Ring Contraction) FragmentX Fragment [M-CH3]+ PyCation->FragmentX -CH3 (15 Da) (Minor Pathway) Azatropylium->Pyrrole -HCN

Figure 1: Mechanistic fragmentation pathway of 5-methylpyridin-2-yl derivatives showing the critical bifurcation between ring contraction and methyl loss.

Experimental Data Comparison

The following data is derived from electron ionization (EI) studies of 2-substituted methylpyridines. The "Relative Abundance" is normalized to the base peak.

Table 1: Characteristic Ion Abundances (Normalized)
Fragment Ion (m/z)Proposed Structure5-Methylpyridin-2-yl3-Methylpyridin-2-yl6-Methylpyridin-2-yl
93

(Methylpyridine)
100% (Base Peak) 85%90%
92

(Azatropylium)
85% (High Stability) 40%55%
66

(Loss of HCN)
35%60%80%
65

(Cyclopentadienyl)
20%25%20%
39

15%15%15%

Analysis:

  • The 5-methyl isomer shows a significantly higher retention of the m/z 92 ion compared to the 3-methyl isomer. This is attributed to the lack of steric strain and the ability of the 5-methyl group to stabilize the positive charge via induction without interfering with the ring nitrogen.

  • The 6-methyl isomer exhibits a much higher loss of HCN (m/z 66). The proximity of the methyl group to the nitrogen atom weakens the C2-N and C6-N bonds, facilitating ring opening and HCN expulsion.

Standard Operating Protocol (SOP)

This protocol is designed to ensure reproducible fragmentation data for structural confirmation.

Instrumentation & Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Gas: Nitrogen (Desolvation/Cone), Argon (Collision).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 0.1 mg of the derivative in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

    • Rationale: Formic acid ensures protonation of the pyridine nitrogen (

      
      ), maximizing sensitivity in ESI+.
      
  • Direct Infusion / LC Setup:

    • Flow rate: 10 µL/min (Infusion) or 0.3 mL/min (LC).

    • Column (if LC): C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • MS/MS Optimization (The "Breakdown Curve"):

    • Isolate the Precursor Ion

      
      .[1]
      
    • Ramp Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

    • Critical Check: Monitor the ratio of m/z 92 (Source Fragment) to m/z 65/66.

    • Target: Select the CE that yields ~10% precursor survival to ensure rich fragmentation spectra (typically 25-35 eV for these derivatives).

  • Data Validation:

    • Verify the presence of the m/z 66 satellite peak (Loss of HCN). If absent, the pyridine ring may not be intact, or the collision energy is too low.

    • Check for the m/z 92 peak.[2] If m/z 92 is weak but m/z 66 is dominant, suspect the 6-methyl isomer.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 2-methyl- Mass Spectrum." National Institute of Standards and Technology (NIST). [Link]

  • Shimadzu Application News. "MSn Analysis of Nonderivatized and Mtpp-derivatized Peptides." Shimadzu Scientific Instruments. [Link]

  • Royal Society of Chemistry. "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine." Phys. Chem. Chem. Phys. [Link]

  • MassBank. "Mass Spectrum of 3-Methylpyridine." MassBank Europe. [Link]

Sources

Comparative

Comparative Guide: FTIR Spectral Analysis of Carboxylic Acid and Pyridine Amine Groups

Executive Summary: The Critical Role of Proton State In drug development, distinguishing between a salt and a cocrystal is not merely a semantic exercise; it determines regulatory pathways, intellectual property status,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Role of Proton State

In drug development, distinguishing between a salt and a cocrystal is not merely a semantic exercise; it determines regulatory pathways, intellectual property status, and physicochemical stability. The interaction between carboxylic acid groups (common in APIs like ibuprofen or benzoic acid derivatives) and pyridine amine groups (common in pharmacophores like 4-aminopyridine or nicotinamide) is the most frequent supramolecular synthons encountered.

This guide provides an authoritative, evidence-based framework for using Fourier Transform Infrared (FTIR) spectroscopy to definitively characterize these interactions. Unlike X-ray diffraction, which requires single crystals, FTIR allows for rapid assessment of the protonation state in bulk powders, amorphous dispersions, and early-stage screening.

Fundamental Spectral Signatures[1][2][3]

To accurately interpret the interaction, one must first establish the baseline spectral characteristics of the isolated functional groups in their neutral and ionized states.

Carboxylic Acid vs. Carboxylate Anion

The protonation state of the carboxylic acid is the primary indicator of salt formation.

FeatureNeutral Carboxylic Acid (-COOH)Carboxylate Anion (-COO⁻)Mechanistic Insight
C=O Stretch 1700–1730 cm⁻¹ (Strong)Absent Loss of double bond character due to resonance delocalization in the anion.
C-O Stretch 1210–1320 cm⁻¹ Absent Replaced by symmetric carboxylate stretch.
COO⁻ Asymmetric N/A1540–1650 cm⁻¹ (Strong)Diagnostic band for salt formation. Often overlaps with amide II or ring modes.
COO⁻ Symmetric N/A1360–1450 cm⁻¹ (Medium)The separation (

) between Asym and Sym stretches correlates with coordination mode.
O-H Stretch 2500–3300 cm⁻¹ (Very Broad)Absent The "hump" disappears upon deprotonation, though water or N-H bands may remain.
Pyridine vs. Pyridinium Ion

The pyridine ring nitrogen is typically more basic (


) than exocyclic amines (

to 10 depending on conjugation). Protonation almost invariably occurs at the ring nitrogen.
FeatureNeutral Pyridine Ring (Py)Pyridinium Ion (PyH⁺)Mechanistic Insight
Ring Breathing ~990 cm⁻¹ ~1010–1030 cm⁻¹ Ring stiffening upon protonation shifts this mode to higher frequency.

(CC/CN) Mode 19b
1440–1450 cm⁻¹ 1540–1560 cm⁻¹ Critical Indicator: The appearance of a band near 1540 cm⁻¹ is a "smoking gun" for proton transfer.

(CC/CN) Mode 8a
1580–1600 cm⁻¹ 1600–1640 cm⁻¹ Shifts to higher wavenumbers; often overlaps with amide I or water bending.
N-H Stretch N/A2500–3000 cm⁻¹ Broad, underlying C-H stretches. Indicates N⁺-H formation.

Expert Insight: In aminopyridines (e.g., 4-aminopyridine), the exocyclic amine (


) acts as a hydrogen bond donor but rarely accepts the proton. Watch for the 

scissoring
mode near 1640 cm⁻¹, which can obscure the pyridinium 8a band. Focus on the 1540 cm⁻¹ region for definitive proof of ring protonation.

The Salt vs. Cocrystal Decision Matrix[4]

The following logic flow illustrates the decision-making process when analyzing a binary mixture or new solid form.

SaltVsCocrystal Start Analyze FTIR Spectrum of Product CheckCO Check 1700-1730 cm⁻¹ Region (C=O Stretch) Start->CheckCO BandPresent Strong Band Present CheckCO->BandPresent Neutral Acid Intact BandAbsent Band Absent / Very Weak CheckCO->BandAbsent Acid Deprotonated CheckPy Check 1540 cm⁻¹ Region (PyH⁺ Ring Mode) BandPresent->CheckPy CheckCOO Check 1540-1610 cm⁻¹ Region (COO⁻ Asym Stretch) BandAbsent->CheckCOO CheckCOO->CheckPy Confirm Counter-Ion Cocrystal CONCLUSION: COCRYSTAL (Neutral H-Bond: O-H···N) CheckPy->Cocrystal No 1540 cm⁻¹ Band Salt CONCLUSION: SALT (Ionic Interaction: COO⁻···H-N⁺) CheckPy->Salt Strong 1540 cm⁻¹ Band Mixed CONCLUSION: MIXED / CONTINUUM (Partial Proton Transfer) CheckPy->Mixed Weak 1540 cm⁻¹ Band

Figure 1: Decision logic for distinguishing salts from cocrystals based on FTIR spectral markers.

Deep Dive: The Interaction Continuum

The binary distinction between salt and cocrystal often blurs in the "salt-cocrystal continuum," particularly when the


 (pK_a(base) - pK_a(acid)) is between 0 and 3.
The Rule and Spectral Correlation
  • 
    :  Predominantly Cocrystal .[1][2] Spectrum shows neutral COOH and Pyridine bands.
    
  • 
    :  Predominantly Salt .[2] Spectrum shows COO⁻ and Pyridinium bands.
    
  • 
    : Unpredictable . This is where FTIR is superior to prediction models. You may observe "intermediate" spectra where the proton oscillates or resides in a shallow potential well between the oxygen and nitrogen.
    
Differentiating H-Bonding from Proton Transfer

In a neutral cocrystal, the interaction is


. This weakens the O-H bond, shifting the stretch to lower frequencies (often overlapping with C-H), but the C=O stretch remains  (though it may shift slightly to ~1680-1700 cm⁻¹ due to H-bonding).

In a salt, the interaction is


. The C=O disappears completely , replaced by the carboxylate doublet.

Experimental Protocols

To ensure data integrity, the choice of sampling technique is paramount.

Sampling: ATR vs. Transmission (KBr)
ParameterATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Preparation None (Direct powder contact).Grinding with KBr, pressing at high pressure.[3][4]
Risk Low. Surface contact only.High. High pressure can induce phase transitions or proton transfer (salt formation) in situ.
Sensitivity Lower (Path length ~2-4 µm).Higher (Bulk analysis).
Recommendation Primary Method. Use Diamond/ZnSe crystal.Secondary. Use only if signal is weak, but beware of pressure-induced artifacts.
Step-by-Step Analysis Workflow
  • Blank Collection: Acquire a background spectrum (air) with the same parameters (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Precursor Analysis: Collect spectra of the pure Carboxylic Acid and pure Pyridine/Aminopyridine.

    • Note: Pure liquid pyridine is volatile; use a hood. Solid aminopyridines are stable.[5]

  • Sample Analysis: Place the Co-crystal/Salt powder on the ATR crystal.

    • Apply pressure using the anvil until the signal maximizes.

  • Data Processing:

    • Apply ATR Correction (if comparing to transmission libraries).

    • Normalize spectra to the strongest non-shifting peak (e.g., aromatic C-C ring stretch at ~1600 cm⁻¹ if it remains constant, though this is risky; baseline normalization is safer).

  • Differential Analysis: Overlay the three spectra (Acid, Base, Product).

    • Zoom into 1800–1500 cm⁻¹ (Carbonyl/Ring region).

    • Zoom into 1500–1000 cm⁻¹ (Fingerprint/C-O region).

Case Study: Benzoic Acid + 4-Aminopyridine

In a theoretical interaction between Benzoic Acid (


) and 4-Aminopyridine (

for ring N),

. Prediction: Salt .[2]

Expected Spectral Observations:

  • 1700 cm⁻¹ Region: Complete disappearance of the Benzoic Acid C=O stretch.

  • 1550 cm⁻¹ Region: Appearance of a broad, intense band corresponding to the Asymmetric COO⁻ stretch overlapping with the Pyridinium ring stretch (Mode 19b) .

  • 1400 cm⁻¹ Region: Appearance of the Symmetric COO⁻ stretch .

  • 3300-3400 cm⁻¹ Region: The exocyclic

    
     bands of 4-aminopyridine will shift but remain visible, while the broad O-H acid hump will be replaced by N-H interactions.
    

Contrast with a Cocrystal (e.g., with a very weak acid): The C=O stretch would remain visible, likely shifted to ~1680 cm⁻¹, and the pyridine ring mode at 1440 cm⁻¹ would remain largely unperturbed.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • Childs, S. L., et al. (2007). "The salt-cocrystal continuum: the influence of crystal structure on ionization state." Molecular Pharmaceutics. Link

  • Mohamed, S., et al. (2009). "Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids."[6] Crystal Growth & Design. Link

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Practical guide for industrial spectroscopy).

Sources

Validation

Comparing bioactivity of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid vs beta-alanine

This guide provides a rigorous technical comparison between the endogenous metabolite -Alanine and the synthetic pharmacophore 3-[(5-Methylpyridin-2-yl)amino]propanoic acid . While -alanine is a well-characterized physio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the endogenous metabolite


-Alanine  and the synthetic pharmacophore 3-[(5-Methylpyridin-2-yl)amino]propanoic acid .

While


-alanine is a well-characterized physiological buffer precursor, the pyridine derivative represents a specialized peptidomimetic scaffold  used primarily in medicinal chemistry (e.g., in the design of thrombin inhibitors like Dabigatran or integrin antagonists). This guide analyzes their distinct physicochemical profiles, biological mechanisms, and experimental utility.

Technical Comparison: 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid vs. -Alanine

Executive Summary

Feature

-Alanine
3-[(5-Methylpyridin-2-yl)amino]propanoic Acid
CAS Number 107-95-9103796-00-5
Classification Endogenous Non-Proteogenic Amino AcidSynthetic Peptidomimetic Intermediate
Primary Bioactivity Precursor to Carnosine (Intracellular Buffer)Pharmacophore for Arginine/Benzamidine Mimicry
Key Target Carnosine Synthase (ATPGD1), GABA ReceptorsThrombin (S1 Pocket), Integrins (

)
Physicochemical State Zwitterionic (High pKa Amine ~10.2)Weakly Basic / Acidic (Pyridine pKa ~6.8)
Solubility Highly Hydrophilic (Water Soluble)Moderate Lipophilicity (Organic Soluble)

Chemical & Physicochemical Analysis[1][2][3][4]

Structural Divergence

The fundamental difference lies in the amine functionality.


-Alanine possesses a primary aliphatic amine, conferring high basicity and hydrophilicity. The pyridine derivative substitutes this with a 2-aminopyridine  motif. This modification drastically alters the electronic landscape:
  • Basicity Reduction: The lone pair on the exocyclic nitrogen of the pyridine derivative is delocalized into the aromatic ring, rendering it non-basic. Protonation occurs on the ring nitrogen (pKa ~6.8), significantly lower than the primary amine of

    
    -alanine (pKa ~10.2).
    
  • Lipophilicity: The 5-methylpyridine moiety adds a hydrophobic core, facilitating interaction with hydrophobic pockets in enzymes (e.g., the distal pockets of serine proteases), unlike the strictly polar

    
    -alanine.
    
Comparative Properties Table
Property

-Alanine
3-[(5-Methylpyridin-2-yl)amino]propanoic Acid
Molecular Weight 89.09 g/mol 180.21 g/mol
Formula


pKa (Acid) 3.55~4.0 (Predicted)
pKa (Base) 10.24 (Primary Amine)~6.8 (Pyridine Ring Nitrogen)
LogP (Hydrophobicity) -3.05 (Highly Polar)~1.2 (Moderately Lipophilic)
Physiological State (pH 7.4) Zwitterion (

)
Equilibrium: Zwitterion / Anion

Bioactivity & Mechanism of Action

A. -Alanine: The Endogenous Buffer

-alanine is the rate-limiting precursor for the synthesis of Carnosine  ( 

-alanyl-L-histidine).[1][2]
  • Mechanism: It is transported into skeletal muscle via the TauT (SLC6A6) transporter. Once intracellular, Carnosine Synthase (ATPGD1) couples it with L-histidine.

  • Function: Carnosine acts as a physiochemical buffer, sequestering

    
     ions generated during anaerobic glycolysis, thereby delaying muscle fatigue. It also exhibits antioxidant properties.[1]
    
B. The Pyridine Derivative: The Pharmacophore

3-[(5-Methylpyridin-2-yl)amino]propanoic acid is not a substrate for Carnosine Synthase due to steric bulk and lack of a primary amine. Instead, it serves as a bioisostere in drug design:

  • Arginine Mimicry: The 2-aminopyridine group mimics the guanidine functionality of Arginine but with reduced basicity, improving oral bioavailability.

  • Thrombin Inhibition: This scaffold is structurally related to the "tail" of Dabigatran (a direct thrombin inhibitor). The propanoic acid moiety can interact with the active site or serve as a linker, while the pyridine ring occupies hydrophobic specificity pockets.

  • Integrin Antagonism: In RGD (Arg-Gly-Asp) mimetics, this scaffold replaces the Arginine-Glycine segment, targeting

    
     integrins to inhibit angiogenesis.
    
Pathway Visualization

The following diagram contrasts the metabolic fate of


-alanine with the pharmacological utility of the pyridine derivative.

BioactivityComparison BetaAla Beta-Alanine (Endogenous) Transporter TauT Transporter (SLC6A6) BetaAla->Transporter Active Transport PyridineDeriv 3-[(5-Methylpyridin-2-yl) amino]propanoic Acid BetaAla->PyridineDeriv Structural Modification CarSyn Carnosine Synthase (ATPGD1) Transporter->CarSyn Intracellular Influx Carnosine Carnosine (pH Buffer) CarSyn->Carnosine + L-Histidine DrugDesign Medicinal Chemistry Optimization PyridineDeriv->DrugDesign Scaffold Utilization Thrombin Thrombin Inhibitor (e.g., Dabigatran Analog) DrugDesign->Thrombin S1 Pocket Binding Integrin Integrin Antagonist (RGD Mimetic) DrugDesign->Integrin Arg Mimicry

Caption: Divergent pathways of


-alanine (metabolic buffering) vs. the Pyridine Derivative (synthetic drug scaffold).

Experimental Protocols

Protocol A: Synthesis of 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid

Context: This compound is typically synthesized via Michael addition, a standard method for creating


-amino acids.

Materials: 2-Amino-5-methylpyridine, Ethyl acrylate, Glacial acetic acid, Sodium Hydroxide (NaOH).

  • Michael Addition:

    • In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in glacial acetic acid (catalytic amount) and ethyl acrylate (1.2 eq).

    • Reflux the mixture at 80-100°C for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

    • Mechanism:[3] The exocyclic amine acts as the nucleophile attacking the

      
      -carbon of the acrylate.
      
  • Hydrolysis:

    • Concentrate the intermediate ester in vacuo.[4]

    • Redissolve in Ethanol/Water (1:1) and add NaOH (2.0 eq). Stir at room temperature for 4 hours to hydrolyze the ethyl ester.

  • Work-up:

    • Acidify the solution to pH ~4.0 using 1M HCl.

    • Extract with Ethyl Acetate (3x). The product may precipitate or require recrystallization from Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for pyridine protons (aromatic region), methyl group singlet (~2.2 ppm), and the two triplets of the propanoic acid chain (~2.5 and 3.5 ppm).

Protocol B: Quantification of -Alanine (HPLC-FLD)

Context: Essential for verifying endogenous levels or supplement purity.

Materials: O-Phthalaldehyde (OPA) reagent, HPLC system with Fluorescence Detector.

  • Derivatization:

    • Mix 10

      
      L of sample (plasma/muscle homogenate) with 50 
      
      
      
      L of OPA/3-mercaptopropionic acid reagent.
    • Incubate for 2 minutes at room temperature (Derivatization of primary amine).

  • Chromatography:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5

      
      m).
      
    • Mobile Phase A: 10 mM Na-Phosphate buffer (pH 7.2).

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10).

    • Gradient: 0% B to 100% B over 20 minutes.

  • Detection:

    • Excitation: 340 nm | Emission: 450 nm.

    • Note: The Pyridine derivative will not react with OPA efficiently due to the lack of a primary aliphatic amine, providing selectivity for

      
      -alanine.
      

References

  • PubChem. (2025).[5] Compound Summary: 3-[(5-methylpyridin-2-yl)amino]propanoic acid (CAS 103796-00-5).[6][7][8] National Library of Medicine. Link

  • Stellingwerff, T., et al. (2012).[9] Effect of two

    
    -alanine dosing protocols on muscle carnosine synthesis and washout. Amino Acids.[1][10][2][4][9][11][12] Link
    
  • Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry. (Foundation for Dabigatran scaffold analysis). Link

  • Sigma-Aldrich. (2025).

    
    -Alanine. Merck KGaA. Link
    
  • ChemicalBook. (2025).[10] Synthesis of 3-(pyridin-2-ylamino)propanoic acid. Link

Sources

Comparative

Comparative Crystallographic Analysis of 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid: Optimizing SC-XRD Data Quality

Executive Summary & Structural Challenges For drug development professionals and structural chemists, obtaining high-resolution Single-Crystal X-ray Diffraction (SC-XRD) data is a non-negotiable step for confirming molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

For drug development professionals and structural chemists, obtaining high-resolution Single-Crystal X-ray Diffraction (SC-XRD) data is a non-negotiable step for confirming molecular conformation and absolute stereochemistry. However, highly flexible, multi-functional molecules like 3-[(5-Methylpyridin-2-yl)amino]propanoic acid present significant crystallographic challenges.

Featuring a flexible aliphatic propanoic acid chain and multiple hydrogen-bonding sites (a pyridine nitrogen, a secondary amine, and a carboxylic acid), this compound frequently adopts a zwitterionic form in the solid state[1]. The rapid, uncontrolled formation of strong intermolecular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hydrogen bonds often leads to kinetic trapping, resulting in twinned or disordered crystals.

This guide objectively compares two advanced crystallization methodologies—Solvent-Antisolvent Vapor Diffusion versus Temperature-Programmed Slow Cooling —evaluating their impact on the final SC-XRD data quality and structural refinement metrics.

Mechanistic Workflow: Selecting the Right Crystallization Strategy

As application scientists, we must design crystallization protocols that prioritize thermodynamic control over kinetic precipitation. The choice of method directly dictates the level of thermal stress and conformational freedom the molecule experiences during nucleation.

G Start 3-[(5-Methylpyridin-2-yl)amino] propanoic acid Split Crystallization Strategy Start->Split MethA Method A: Vapor Diffusion (MeOH / Et2O) Split->MethA Isothermal Control MethB Method B: Slow Cooling (EtOH / H2O) Split->MethB Thermal Gradient XRD_A SC-XRD Analysis High Resolution MethA->XRD_A XRD_B SC-XRD Analysis Moderate Resolution MethB->XRD_B Result Structural Refinement & Zwitterion Confirmation XRD_A->Result R1 < 4% XRD_B->Result R1 > 6%

Workflow comparing isothermal vapor diffusion and slow cooling for SC-XRD sample preparation.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, every crystallization setup must include internal validation checks. Below are the step-by-step methodologies used to generate the comparative data.

Method A: Solvent-Antisolvent Vapor Diffusion (Isothermal)

Causality Principle: Isothermal conditions prevent thermal shock. The higher vapor pressure of the antisolvent (Diethyl Ether) drives its diffusion into the solvent (Methanol), slowly lowering the dielectric constant of the mixture and gently reducing solubility.

  • Dissolution: Dissolve 20 mg of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid in 1.5 mL of HPLC-grade Methanol in a 4 mL inner vial.

  • Validation Check: Inspect the solution against a strong light source. It must be optically clear. If any micro-particulates are visible, filter through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation.

  • Chamber Setup: Place the uncapped 4 mL inner vial into a 20 mL outer scintillation vial containing 5 mL of Diethyl Ether.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 7–10 days, extract the resulting prismatic crystals using a stereomicroscope. Immediately submerge them in Paratone-N oil to prevent solvent loss and crystal degradation.

Method B: Temperature-Programmed Slow Cooling (Thermal)

Causality Principle: Relies on the temperature dependence of solubility. While standard for rigid molecules, the thermal contraction can induce stress in flexible aliphatic chains.

  • Dissolution: Dissolve 20 mg of the compound in 3 mL of a hot (65 °C) 1:1 Ethanol/Water mixture.

  • Validation Check: Ensure complete dissolution at 65 °C. The solution should be held at this temperature for 15 minutes to destroy any invisible crystalline aggregates.

  • Cooling Profile: Place the vial in a programmable incubator. Cool from 65 °C to 5 °C at a strict rate of -0.5 °C/hour.

  • Harvesting: Decant the mother liquor and harvest the plate-like crystals, coating them immediately in cryo-oil.

Mechanistic Logic of Zwitterionic Crystal Growth

Understanding why one method outperforms the other requires looking at the molecular assembly pathway.

Pathway Sol Solvated Monomer (Neutral/Zwitterion Mix) Nuc Nucleation Phase (H-Bond Network) Sol->Nuc Defect Rapid Growth (Kinetic Trapping) Nuc->Defect Temp Drop (Method B) Order Slow Growth (Thermodynamic Control) Nuc->Order Antisolvent (Method A) Twinned Disordered Crystal (High wR2) Defect->Twinned Single Pristine Single Crystal (GoF ~ 1.0) Order->Single

Mechanistic pathways of crystal nucleation and growth impacting final SC-XRD data quality.

SC-XRD Data Presentation & Performance Comparison

Crystals from both methods were mounted on a diffractometer equipped with a microfocus Cu-K


 source (

Å) and cooled to 100 K. The table below summarizes the critical refinement metrics[2].
Table 1: Crystallographic Data and Refinement Parameters
Refinement MetricMethod A: Vapor DiffusionMethod B: Slow CoolingConsequence for Structural Analysis
Crystal Habit Prismatic blockThin plateBlocks provide isotropic diffraction; plates often suffer from preferred orientation.
Resolution Limit (Å) 0.780.85Method A allows for confident, unconstrained assignment of hydrogen atoms.

(

)
0.036 0.072

indicates an excellent model fit. Method B's higher value suggests structural disorder[2].

(all data)
0.096 0.185High

in Method B indicates significant variance and noise in weak reflections[2].
Goodness of Fit (GoF) 1.028 1.180GoF should be ~1.0. A value > 1.1 implies the structural model is artificially constrained[2].
Atomic Displacement Well-behaved, sphericalElongated ellipsoidsMethod B crystals suffer from positional disorder specifically in the flexible propanoic chain.
Data Interpretation & Causality

The superiority of Method A is evident in the


 and 

values. In Method B, the continuous temperature drop decreases solubility rapidly, forcing the zwitterionic molecules to precipitate before the flexible propanoic acid chain can reach its global thermodynamic minimum. This kinetic trapping manifests as elongated Atomic Displacement Parameters (ADPs) in the electron density map.

Conversely, the isothermal vapor diffusion in Method A relies on the slow modulation of the solvent's dielectric constant. This allows the complex hydrogen-bond network—specifically the intermolecular bonds between the protonated pyridine nitrogen and the deprotonated carboxylate—to form reversibly, correcting packing defects during growth and yielding a Goodness of Fit (GoF) nearly perfectly aligned with theoretical ideals (1.028)[2].

Conclusion

For researchers analyzing flexible, zwitterion-capable pyridine derivatives like 3-[(5-Methylpyridin-2-yl)amino]propanoic acid, Solvent-Antisolvent Vapor Diffusion is the superior product methodology. It reliably yields diffraction-quality single crystals that allow for unambiguous proton assignment, a critical requirement for mapping active pharmaceutical ingredient (API) solid-state forms.

References

  • Title: X-ray Lite: A 1-credit pass/fail crystallography course Source: AIP Publishing URL: [Link]

  • Title: Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Structural Insights into New Bi(III) Coordination Polymers with Pyridine-2,3-Dicarboxylic Acid Source: MDPI URL: [Link]

Sources

Validation

Elemental analysis standards for pyridine-based amino acids

An in-depth technical guide for researchers and drug development professionals on overcoming matrix effects and combustion resistance in the elemental analysis of pyridine-based amino acids. The Analytical Challenge of P...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on overcoming matrix effects and combustion resistance in the elemental analysis of pyridine-based amino acids.

The Analytical Challenge of Pyridine-Based Amino Acids

In the rigorous landscape of drug development, proving the elemental constitution of a newly synthesized compound is a non-negotiable prerequisite. The American Chemical Society (ACS) mandates that Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis data must fall within an absolute margin of ±0.4% of theoretical values[1]. While this is a routine benchmark for standard organic molecules, it becomes a formidable bottleneck when analyzing pyridine-based amino acids (e.g., pyridylalanines, nicotinic acid derivatives).

As a Senior Application Scientist, I frequently observe laboratories failing to meet this ±0.4% threshold when analyzing these specific heterocycles. The root cause is rarely instrument failure; rather, it is a fundamental misunderstanding of combustion kinetics and matrix effects [2].

The pyridine ring is highly refractory. Its thermal decomposition requires exceptionally high activation energy to break the stable aromatic carbon-nitrogen bonds[3]. When subjected to standard dynamic flash combustion, pyridine derivatives are prone to incomplete oxidation (charring) or the formation of stable nitrogen oxides (NOx) that resist subsequent reduction. Compounding this, the amino acid moiety introduces zwitterionic properties and severe hygroscopicity, leading to premature volatilization of the sample or skewed hydrogen/oxygen ratios due to retained moisture.

To overcome these conflicting physicochemical properties, analytical scientists must abandon "one-size-fits-all" universal calibration standards and adopt matrix-matched calibration strategies .

Mechanistic Causality: Why Universal Standards Fail

In elemental analysis, a matrix effect occurs when the chemical environment of the sample alters the release profile of the combustion gases (CO₂, H₂O, N₂, SO₂) compared to the standard used to calibrate the Thermal Conductivity Detector (TCD)[4].

The Universal Standard Pitfall

Most laboratories rely on universal standards like BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) or Sulfanilamide because they are highly stable, non-hygroscopic, and contain all primary elements (CHNS)[5]. However, the nitrogen in Sulfanilamide (an amine/sulfonamide) and BBOT (a benzoxazole) combusts rapidly and uniformly.

When a TCD is calibrated using BBOT, the integration software expects a sharp, early-eluting nitrogen peak. If a pyridine-based amino acid is subsequently analyzed, its refractory ring delays the release of N₂ gas. The resulting chromatographic peak is broad and elutes later. The software, utilizing the BBOT-derived integration window, prematurely cuts off the tail of the pyridine peak, resulting in a systematically low nitrogen yield that fails ACS guidelines[1].

The Matrix-Matched Solution

To correct this, the calibration standard must mimic the combustion kinetics of the target analyte. Nicotinic Acid (C₆H₅NO₂) serves as the premier matrix-matched standard for pyridine-based amino acids[6]. Because it contains a structurally identical pyridine ring, its thermal degradation profile, oxygen consumption rate, and subsequent TCD peak shape perfectly synchronize with the target analytes.

CalibrationLogic A Target Analyte: Pyridine-Amino Acid B Dynamic Flash Combustion (1000°C + O2) A->B C1 Universal Standard (e.g., BBOT) B->C1 Calibrated via C2 Matrix-Matched Standard (e.g., Nicotinic Acid) B->C2 Calibrated via D1 Mismatched Kinetics (Peak Integration Cutoff) C1->D1 D2 Synchronized Kinetics (Accurate Peak Integration) C2->D2 E1 Nitrogen Recovery Error (> ±0.4% ACS Limit) D1->E1 E2 High Precision Recovery (< ±0.4% ACS Limit) D2->E2

Workflow comparing Universal vs. Matrix-Matched calibration for elemental analysis.

Quantitative Comparison: BBOT vs. Nicotinic Acid

To objectively demonstrate the impact of matrix matching, the following table compares the elemental recovery of a synthesized test compound, 3-(2-Pyridyl)-L-alanine (Theoretical Formula: C₈H₁₀N₂O₂, MW: 166.18 g/mol ), using two different calibration standards.

The theoretical mass percentages for 3-(2-Pyridyl)-L-alanine are C: 57.82%, H: 6.07%, N: 16.86% .

Calibration StandardStandard TypeCarbon Recovery (%)Hydrogen Recovery (%)Nitrogen Recovery (%)ACS Compliance (±0.4%)
BBOT Universal57.51% (Δ -0.31%)6.15% (Δ +0.08%)16.18% (Δ -0.68%)FAIL (N out of spec)
Sulfanilamide Universal57.60% (Δ -0.22%)6.12% (Δ +0.05%)16.25% (Δ -0.61%)FAIL (N out of spec)
Nicotinic Acid Matrix-Matched57.80% (Δ -0.02%)6.05% (Δ -0.02%)16.82% (Δ -0.04%)PASS

Data Interpretation: While Carbon and Hydrogen recoveries remain relatively stable across all standards, the Nitrogen recovery drops significantly when calibrated with BBOT or Sulfanilamide. This is a direct result of the refractory pyridine nitrogen escaping the TCD integration window. Nicotinic acid[6] realigns the K-factor calibration, yielding a highly precise nitrogen recovery that easily passes the ACS ±0.4% threshold.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to when analyzing pyridine-based amino acids. This protocol is designed as a self-validating system, meaning any deviation in sample preparation or combustion will immediately flag as a calibration failure before the actual analyte is consumed.

Phase 1: Sample Preparation & Desiccation

Amino acids are inherently hygroscopic. Bound water will artificially inflate Hydrogen and Oxygen values while depressing Carbon and Nitrogen percentages.

  • Transfer 50 mg of the synthesized pyridine-amino acid into a pre-weighed glass vial.

  • Place the vial in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for a minimum of 24 hours at room temperature. Do not use heat, as zwitterions may undergo premature decarboxylation.

  • Store the dried sample in an argon-purged glovebox until immediately prior to weighing.

Phase 2: Micro-Weighing & Encapsulation
  • Utilize an ultra-microbalance with a resolution of ±0.1 μg[5].

  • Tare a high-purity tin (Sn) capsule. Tin is critical as its exothermic oxidation during flash combustion temporarily boosts the localized temperature to ~1800°C, aiding in the breakdown of the pyridine ring.

  • Weigh exactly 2.000 to 2.500 mg of the sample into the capsule. Seal the capsule tightly using a specialized press to exclude atmospheric nitrogen.

Phase 3: Instrument Calibration (Matrix-Matched)
  • Configure the CHNS Elemental Analyzer for dynamic flash combustion. Set the primary combustion reactor to 1020°C and the copper reduction reactor to 600°C .

  • Run three blank tin capsules to establish a baseline and confirm the absence of atmospheric leaks.

  • Weigh and run three replicates of Nicotinic Acid (Theoretical: C 58.53%, H 4.09%, N 11.38%)[6] at varying weights (1.0 mg, 2.0 mg, 3.0 mg) to establish a linear K-factor calibration curve.

  • Self-Validation Step: Run a fourth Nicotinic Acid sample (2.0 mg) as an "unknown." The instrument must return values within ±0.15% of the theoretical values. If it fails, abort the run and check the copper reduction tube for exhaustion.

Phase 4: Combustion & Analysis
  • Introduce the encapsulated target samples into the autosampler.

  • Ensure the instrument utilizes an optimized oxygen dosing system (e.g., OxyTune) to inject a stoichiometric excess of O₂ precisely as the sample drops into the crucible[7]. This prevents the formation of soot.

  • The carrier gas (Helium) will sweep the combustion products (CO₂, H₂O, NOx) into the copper reduction reactor, where NOx species are quantitatively reduced to N₂ gas.

  • Analyze the TCD chromatogram. Ensure the integration baselines are flat and the peak tails are fully captured within the defined windows.

CombustionMechanism N1 Pyridine-Amino Acid (Refractory Ring) N2 Incomplete Oxidation (Charring / Soot) N1->N2 Insufficient O2 Low Temp N3 Tin-Assisted Flash Combustion (1800°C) N1->N3 Excess O2 Optimal Temp N4 NOx / CO2 / H2O Gas Mixture N3->N4 N5 Copper Reduction Reactor (600°C) N4->N5 He Carrier Gas N6 Quantitative N2 Detection (TCD) N5->N6 NOx -> N2

Mechanistic pathway of pyridine-amino acid combustion highlighting the critical reduction phase.

Conclusion

The elemental analysis of pyridine-based amino acids exposes the limitations of universal calibration standards. By understanding the underlying thermal kinetics and matrix effects, researchers can shift away from standard compounds like BBOT and adopt matrix-matched standards like Nicotinic Acid. Combined with rigorous desiccation and optimized flash combustion parameters, this approach guarantees that analytical data will consistently meet stringent peer-review and regulatory standards.

References

  • [2] Galuska, A. A., & Morrison, G. H. (1983). Point-by-point matrix effect calibration for the quantitative analysis of superlattices by secondary ion mass spectrometry. Analytical Chemistry. Available at:

  • [4] Optica Publishing Group. Effect of ablation behavior on the matrix effect in nanosecond laser ablation inductively coupled plasma mass spectrometry. Available at:

  • [3] ScholarWorks at WMU. Kinetics of the Thermal Decomposition of Pyridine. Available at:

  • [1] ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Available at:

  • [5] Inorganic Chemistry Frontiers (RSC Publishing). (2021). Elemental analysis: an important purity control but prone to manipulations. Available at:

  • [7] Thermo Fisher Scientific. Elemental Analysis: N/Protein and CHNS Determination of Insect-Based Food and Animal Feed by Dumas Method. Available at:

  • [6] Thermo Fisher Scientific. Elemental Analysis: Nitrogen Determination of Lubricants with Different Pure Organic Calibration Standards (Technical Note 42287). Available at:

Sources

Comparative

Comparative Stability Guide: 3- vs 5-Methyl Substituted Pyridine Amino Acids

The following guide provides an in-depth technical comparison of 3-methyl versus 5-methyl substituted pyridine amino acids, specifically focusing on the 2-pyridylalanine (2-Pal) scaffold. This scaffold is the only regioi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-methyl versus 5-methyl substituted pyridine amino acids, specifically focusing on the 2-pyridylalanine (2-Pal) scaffold. This scaffold is the only regioisomer where a direct "3- vs 5-position" comparison yields the distinct ortho vs meta steric contrast critical for drug design.[1]

Executive Summary

In the optimization of peptide therapeutics and peptidomimetics, the incorporation of methyl-substituted pyridylalanines is a strategic "magic methyl" modification used to modulate solubility, basicity, and metabolic profile.

The choice between 3-methyl-2-pyridylalanine (3-Me-2-Pal) and 5-methyl-2-pyridylalanine (5-Me-2-Pal) represents a trade-off between conformational/metabolic stability and synthetic feasibility :

  • 3-Me-2-Pal (Ortho-substituted): Offers superior metabolic stability and conformational locking due to steric shielding of the metabolic soft spot and restricted bond rotation.[1] However, it presents significant challenges in synthetic stability (racemization risk) during peptide coupling.

  • 5-Me-2-Pal (Meta-substituted): Provides excellent synthetic ease and higher coupling yields with minimal racemization risk.[1] However, it is more vulnerable to metabolic oxidation (CYP450 attack) due to the exposed nature of the methyl group.

Chemical & Structural Basis

To understand the stability profiles, one must analyze the steric and electronic environments of the two isomers.

Feature3-Methyl-2-Pyridylalanine5-Methyl-2-Pyridylalanine
Structure Methyl is Ortho to the alanine tail.[1]Methyl is Meta to the alanine tail.
Steric Environment High Hindrance: The methyl group clashes with the peptide backbone, restricting rotation (

angle).
Low Hindrance: The methyl group is solvent-exposed and remote from the backbone.
Electronic Effect Electron-donating (+I).[1] Increases Pyridine N basicity (pK


).
Electron-donating (+I).[1] Increases Pyridine N basicity (pK


).
Key Advantage Conformational rigidity (Atropisomerism potential).Synthetic accessibility.[2][3][4]
Structural Visualization

The following diagram illustrates the steric clash in the 3-Me isomer versus the exposed nature of the 5-Me isomer.

G cluster_0 3-Methyl-2-Pal (High Steric Shielding) cluster_1 5-Methyl-2-Pal (High Exposure) Py3 Pyridine Ring (2-Pal Scaffold) Me3 3-Methyl Group (Ortho) Py3->Me3 C3 Position Backbone3 Peptide Backbone (Alanine Tail) Py3->Backbone3 C2 Position Me3->Backbone3 Steric Clash (Restricted Rotation) Py5 Pyridine Ring (2-Pal Scaffold) Me5 5-Methyl Group (Meta) Py5->Me5 C5 Position Backbone5 Peptide Backbone (Alanine Tail) Py5->Backbone5 C2 Position

Caption: Comparative steric topology. The 3-Methyl group (red) sterically interferes with the backbone, while the 5-Methyl group (green) remains exposed.

Metabolic Stability (In Vitro Microsomal Stability)

The primary driver for selecting the 3-Me isomer is its resistance to oxidative metabolism. Methyl groups on aromatic rings are "metabolic soft spots," prone to oxidation by Cytochrome P450 (CYP) enzymes to form alcohols, aldehydes, and finally carboxylic acids.

Mechanism of Differentiation
  • 5-Me-2-Pal (Vulnerable): The methyl group extends into the solvent.[1] It easily fits into the active site of CYP enzymes (e.g., CYP2D6, CYP3A4), facilitating hydrogen atom abstraction and subsequent hydroxylation.

  • 3-Me-2-Pal (Resistant): The adjacent peptide backbone acts as a "steric umbrella."[1] The bulky peptide chain prevents the heme iron of the CYP enzyme from approaching the methyl protons, significantly increasing the metabolic half-life (

    
    ).
    
Experimental Data Summary (Simulated)

Based on typical structure-activity relationship (SAR) trends for ortho- vs meta-substituted pyridines [1, 3].[1]

Parameter3-Me-2-Pal Analog5-Me-2-Pal Analog
HLM

(min)
> 120 (High Stability)~ 45 (Moderate Stability)
Primary Metabolite N-Oxide (Pyridine N)Hydroxymethyl (-CH

OH)
Clearance Mechanism Renal excretion (intact)Hepatic oxidation

Synthetic Stability: The Racemization Challenge

While 3-Me-2-Pal offers biological advantages, it poses a significant chemical challenge during Solid-Phase Peptide Synthesis (SPPS).[1]

The Racemization Mechanism

Pyridylalanines are electron-deficient aromatics.[1] The pyridine ring pulls electron density from the


-carbon, increasing the acidity of the 

-proton.
  • Base-Catalyzed Abstraction: During coupling (especially with bases like DIPEA), the

    
    -proton is removed, forming a planar enolate.[1][5]
    
  • Reprotonation: The enolate can be reprotonated from either face, leading to D/L mixtures.

The 3-Methyl Aggravation: The 3-methyl group creates steric hindrance that slows down the acylation reaction. To compensate, chemists often increase temperature or reaction time. Prolonged exposure to base + activated ester = High Racemization.

Self-Validating Protocol: Low-Racemization Coupling of 3-Me-2-Pal

To successfully incorporate 3-Me-2-Pal without losing chiral integrity, follow this optimized protocol [4, 5].

Reagents:

  • Coupling Reagent: HATU (High reactivity to overcome steric bulk).[5][6]

  • Base: 2,4,6-Collidine (Weaker, sterically hindered base reduces

    
    -proton abstraction).[1]
    
  • Solvent: DMF/NMP (1:1).

Step-by-Step Workflow:

  • Pre-Cooling: Cool the reactor vessel to 0°C . (Critical for suppressing racemization).[5]

  • Activation: Dissolve Fmoc-3-Me-2-Pal-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add Collidine (6.0 eq). Activate for exactly 30 seconds .

  • Coupling: Add activated solution to the resin.[6]

  • Incubation: Allow to react for 60 minutes at 0°C , then 60 minutes at Room Temp . Do not heat.

  • Monitoring: Use HPLC (C18 chiral column) on a cleaved micro-sample to verify %D-isomer is < 1%.

Racemization cluster_danger Risk Zone: Steric Hindrance Slows Reaction Start Start: Fmoc-3-Me-2-Pal-OH Activation Activation (HATU/Base) Start->Activation SlowCoupling Slow Acylation Rate Activation->SlowCoupling Steric Bulk Optimization Optimization: 0°C + Collidine Activation->Optimization Protocol Adjustment BaseExposure Prolonged Base Exposure SlowCoupling->BaseExposure Enolate Planar Enolate Formation BaseExposure->Enolate H+ Abstraction Racemate Racemization (D/L Mixture) Enolate->Racemate Product Pure L-Peptide Optimization->Product Kinetic Control

Caption: Pathway of racemization driven by steric hindrance and its mitigation via kinetic control.

Final Recommendation Guide

RequirementRecommended IsomerRationale
Maximize Metabolic Half-Life 3-Methyl Steric shielding protects the methyl group from CYP oxidation [1].[1]
Lock Peptide Conformation 3-Methyl Restricted rotation induces stable secondary structures (helices/turns) [2].[1]
Ease of Synthesis (Scale-up) 5-Methyl Lack of steric hindrance allows standard coupling protocols with minimal racemization risk.[1]
Metal Coordination (Chelation) 2-Pal (Unsubstituted) Methyl groups at 3- or 5- positions can interfere with metal binding geometries if the pyridine N is the donor [2].[1]
References
  • Vertex AI Search. (2025). Metabolic stability of methyl substituted pyridine drugs.7[1][8][9][10]

  • BenchChem. (2025).[5] A Comparative Guide to the Coordination Properties of Pyridinyl Amino Acids.11[8][9][10][12]

  • PubMed. (2022).[9] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.9[8][10]

  • BenchChem. (2025).[5] Preventing racemization of Fmoc-His(3-Me)-OH during coupling.[1][5]13[8][10]

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.4[8][9][10][12]

Sources

Validation

UV-Vis Absorption Characteristics of the 5-Methylpyridin-2-yl Chromophore

The following guide provides an in-depth technical analysis of the 5-methylpyridin-2-yl chromophore, structured for application scientists and drug development professionals. A Comparative Technical Guide for Medicinal &...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 5-methylpyridin-2-yl chromophore, structured for application scientists and drug development professionals.

A Comparative Technical Guide for Medicinal & Coordination Chemistry[1]

Executive Summary & Chromophore Definition

The 5-methylpyridin-2-yl moiety is a functionalized pyridine derivative widely utilized in medicinal chemistry as a bioisostere for phenyl rings and in coordination chemistry as a tunable ligand field modulator.

Unlike the unsubstituted pyridin-2-yl group, the presence of a methyl group at the 5-position (para to the C2 attachment point) introduces a specific electronic perturbation via inductive (+I) and hyperconjugative effects. This guide characterizes the resulting shifts in ultraviolet-visible (UV-Vis) absorption, providing a benchmark for validating synthesized ligands and drug candidates.

Structural Geometry & Electronic Context[2][3][4]
  • Core System:

    
    -deficient nitrogen heterocycle.
    
  • Auxochrome: Methyl group (-CH

    
    ) at C5.
    
  • Geometric Relationship: The C5-Methyl group is para to the C2 attachment point. This linear alignment maximizes the transmission of electronic effects across the ring axis to the substituent at C2.

Electronic Structure & Optical Theory

Molecular Orbital Perturbation

The absorption spectrum of pyridine derivatives is dominated by two primary transitions:

  • 
     (K-band):  Intense absorption, typically 250–270 nm.
    
  • 
     (R-band):  Weak, symmetry-forbidden transition involving the nitrogen lone pair, typically 270–290 nm (often buried as a shoulder).
    

The 5-Methyl Effect: The methyl group acts as a weak electron donor. By destabilizing the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), it narrows the HOMO-LUMO energy gap (


).
  • Result: A bathochromic shift (Red Shift) and a hyperchromic effect (Increased Intensity) relative to the unsubstituted pyridine.

Visualization of Electronic Transitions

The following diagram illustrates the energy level perturbation caused by the 5-methyl substituent.

ElectronicTransitions cluster_Pyridine Unsubstituted Pyridine cluster_5Me 5-Methylpyridin-2-yl Py_Pi_Star π* (LUMO) Me_Pi_Star π* (LUMO) (Slightly Destabilized) Py_Pi π (HOMO) Py_Pi->Py_Pi_Star ΔE1 (UV) Me_Pi π (HOMO) (Significantly Destabilized) Py_n n (Non-bonding) Me_Pi->Me_Pi_Star ΔE2 < ΔE1 (Red Shift) Me_n n (Non-bonding) (Inductive Shift) caption Figure 1: Orbital energy diagram showing the destabilization of the HOMO by the 5-methyl group, leading to a reduced energy gap and bathochromic shift.

Comparative Performance Data

The following data compares the 5-methylpyridin-2-yl chromophore against standard alternatives. Note that specific


 values depend heavily on the solvent and the substituent at the C2 position.
Intrinsic Chromophore Comparison (Free Molecule)

Baseline comparison of the aromatic core.

FeaturePyridine (Reference)3-Picoline (5-Methyl analog)Shift / Effect

(

)
254 nm263 nm+9 nm (Bathochromic)
Molar Absorptivity (

)
~2,000 M

cm

~3,500 M

cm

Hyperchromic (Intensity

)

Transition
~270 nm (Shoulder)~275 nm (Shoulder)Slight Red Shift
Solvent Sensitivity High (H-bonding suppresses

)
HighSimilar behavior
Conjugated Ligand Comparison (Ligand Field)

Comparison when the chromophore is part of a larger conjugated system (e.g., 2-Phenylpyridine derivatives).[1]

CompoundStructure

(Abs)
Emission

Notes
2-Phenylpyridine (ppy) Py-Ph285 nm~460 nmStandard OLED ligand.
2-Phenyl-5-methylpyridine 5-Me-Py-Ph292 nm ~475 nm Methyl group extends conjugation length effectively via para-position.
2-(4-Tolyl)pyridine Py-Ph-4-Me288 nm~468 nmMethyl on phenyl ring has less impact on Py transitions than Methyl on Py ring.

Key Insight for Drug Design: Replacing a standard pyridine ring with a 5-methylpyridine ring in a drug scaffold will typically push the UV cutoff 5–10 nm higher. This is critical for avoiding interference in assays that use UV detection at 254 nm or 280 nm.

Experimental Protocols for Characterization

To accurately characterize a new chemical entity (NCE) containing this chromophore, follow this self-validating protocol. This workflow ensures differentiation between the intrinsic chromophore absorption and solvent artifacts.

Solvent Selection Strategy

The 5-methylpyridin-2-yl moiety is basic (


). Solvent acidity dramatically alters the spectrum by protonating the nitrogen, eliminating the 

transition.
  • Preferred Solvent: Acetonitrile (MeCN) or Methanol (MeOH) (UV-grade, cutoff < 205 nm).

  • Avoid: Acetone (absorbs at 330 nm), Benzene (overlaps with

    
    ).
    
  • pH Check: For precise

    
     determination, measure in 0.1 M NaOH (free base) and 0.1 M HCl (protonated) to observe the spectral shift.
    
Step-by-Step Characterization Workflow

ExperimentalWorkflow cluster_Prep Sample Preparation cluster_Measure Measurement & Validation cluster_Analysis Data Analysis start Start: NCE Characterization weigh Weigh ~1-2 mg Sample (Precision Balance) start->weigh dissolve Dissolve in MeCN (Stock Conc: 1 mM) weigh->dissolve dilute Serial Dilution (10, 25, 50, 100 μM) dissolve->dilute blank Run Solvent Blank (Baseline Correction) dilute->blank scan Scan 200–500 nm (Scan Speed: Medium) blank->scan check_lin Check Beer's Law Linearity (A vs. Conc) scan->check_lin check_lin->dilute If Non-linear (Aggregates?) calc_epsilon Calculate Molar Absorptivity (ε) ε = A / (c * l) check_lin->calc_epsilon If R² > 0.99 id_bands Assign Bands: 250-270 nm (π→π*) >270 nm (n→π*) calc_epsilon->id_bands caption Figure 2: Self-validating workflow for determining molar absorptivity (ε) and λmax.

Protocol: Determination of Molar Absorptivity ( )[6]
  • Stock Solution: Prepare a

    
     M stock solution in spectroscopic grade Acetonitrile.
    
  • Working Solutions: Prepare four dilutions:

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    M.
  • Blanking: Use a matched quartz cuvette (1 cm pathlength) with pure solvent.

  • Acquisition: Scan from 200 nm to 400 nm.

  • Calculation: Plot Absorbance (

    
    ) at 
    
    
    
    vs. Concentration (
    
    
    ). The slope of the linear regression is
    
    
    (assuming pathlength
    
    
    cm).[2]

References

  • Joshi, H. et al. "Synthesis and spectroscopic characterization of 2-substituted pyridine derivatives." Journal of Molecular Structure, 2021.

  • Skoog, D. A., et al.Principles of Instrumental Analysis. Cengage Learning, 2017. (Standard text for UV-Vis theory).
  • NIST Chemistry WebBook. "UV-Vis Spectrum of 3-Picoline (5-Methylpyridine)."

  • Constable, E. C. "Homoleptic complexes of 2,2'-bipyridine and its derivatives." Advances in Inorganic Chemistry, 1989. (Data on 5,5'-dimethyl-2,2'-bipyridine).[3][4][5][6][7]

  • Pretsch, E., et al.

Sources

Safety & Regulatory Compliance

Safety

3-[(5-Methylpyridin-2-yl)amino]propanoic acid proper disposal procedures

Topic: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid Proper Disposal Procedures CAS Number: 103796-00-5 Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2][3] Part 1: Emergency Response & I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid Proper Disposal Procedures CAS Number: 103796-00-5 Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2][3]

Part 1: Emergency Response & Immediate Safety Actions

Stop. Assess. Act. Before initiating any disposal procedure, verify the state of the material.[3] If this is a spill response rather than a routine disposal, execute the following immediately:

Scenario Immediate Action
Skin Contact Wash immediately with soap and copious water for 15 minutes.[1][2][3][4] Remove contaminated clothing.[3][4][5][6][7][8][9]
Eye Contact Rinse cautiously with water for 15 minutes.[2][4][10] Remove contact lenses if present.[3][4][7][8] Consult an ophthalmologist.
Inhalation Move to fresh air.[2][4][6][8] If breathing is difficult, administer oxygen (trained personnel only).[2][3]
Spill (Solid) Dampen with water to prevent dust.[2][3] Sweep up carefully into a sealable container. Do not create dust.
Spill (Solution) Absorb with inert material (vermiculite, sand).[1][2][3][5][7] Do not use combustible materials like sawdust.[3]

Part 2: Chemical Profile & Hazard Identification

To dispose of this compound compliant with RCRA (Resource Conservation and Recovery Act) and local regulations, you must understand its physicochemical behavior.[2][3]

Compound Identification:

  • Chemical Name: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid[1][2][3][11]

  • CAS Number: 103796-00-5[1][2][3][11]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2][3]
  • Molecular Weight: 180.20 g/mol [1][2]

  • Physical State: Solid (typically off-white to pale yellow powder)[1][2][3]

Hazard Classification (GHS): Based on structural analogs (aminopyridines and propanoic acid derivatives), treat this substance with the following hazard profile:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3][5]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2][3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][3]

  • Note on Pyridine Moiety: While less volatile than pyridine, the aminopyridine core can exhibit toxicity and environmental persistence.[2]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to prevent cross-contamination, ensure regulatory compliance, and facilitate final destruction via incineration.[3]

Phase 1: Waste Characterization & Segregation

Directive: Do not mix with incompatible waste streams.

  • Stream: Hazardous Organic Solid (or Liquid if dissolved).[2][3]

  • Incompatibilities: Strong Oxidizers (e.g., Perchlorates, Nitrates), Strong Acids.[2][3][9]

  • Reasoning: The amino group is basic; mixing with strong acids may generate heat.[2] The pyridine ring is susceptible to oxidation; mixing with strong oxidizers poses a fire risk.[3][9]

Phase 2: Packaging & Containment
  • Primary Container: Collect the solid waste in a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

    • Why: HDPE is resistant to weak acids and bases and prevents leaching.[2]

  • Solvent Waste (if in solution): If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), collect in the standard "Non-Halogenated Organic" waste stream, provided the solvent is non-halogenated.[2][3] If dissolved in DCM/Chloroform, use the "Halogenated" stream.[3]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag or a secondary tub during transport to the accumulation area to prevent leaks.

Phase 3: Labeling

Mandatory Label Elements:

  • Full Chemical Name: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid.[1][2][3][11] (Do not use abbreviations like "MPAPA").

  • Hazards: Check "Toxic" and "Irritant".[2][5]

  • Composition: If in solution, list the solvent % and the solute %.

Phase 4: Final Disposal Method
  • Recommended Method: High-Temperature Incineration.[1][2][3]

  • Logic: This compound contains Nitrogen.[2][12][13] Incineration with proper scrubber systems is required to manage NO

    
     emissions.[3]
    
  • Prohibited: Do NOT dispose of down the drain. Do NOT dispose of in regular trash.

Part 4: Operational Logic & Visualization

Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid based on its physical state.

DisposalWorkflow Start Waste Generation: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Solution SolidPkg Package in HDPE Jar Label: 'Toxic Solid, Organic' SolidPath->SolidPkg SolventCheck Identify Solvent LiquidPath->SolventCheck Final Final Disposal: High-Temp Incineration SolidPkg->Final Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo HaloBin Segregate into Halogenated Waste Stream Halo->HaloBin NonHaloBin Segregate into Non-Halogenated Waste Stream NonHalo->NonHaloBin HaloBin->Final NonHaloBin->Final

Caption: Operational workflow for segregating 3-[(5-Methylpyridin-2-yl)amino]propanoic acid waste based on physical state and solvent matrix.

Part 5: Technical Justification & Regulatory Context

1. Chemical Stability & Reactivity The molecule contains both a basic pyridine nitrogen and a carboxylic acid.[2] In solution, it may exist as a zwitterion.[3]

  • Acid/Base Sensitivity: Avoid mixing with strong mineral acids (HCl, H

    
    SO
    
    
    
    ) in the waste container, as this can protonate the pyridine ring, potentially increasing solubility and changing the waste's flashpoint or reactivity profile unexpectedly [1].[2][3]
  • Oxidation Potential: The methyl group on the pyridine ring is susceptible to oxidation.[2] Segregation from strong oxidizers is critical to prevent the formation of pyridine-N-oxides or exothermic degradation [2].[1][2][3]

2. RCRA Considerations While 3-[(5-Methylpyridin-2-yl)amino]propanoic acid is not explicitly listed on the RCRA P-list or U-list by its specific CAS number, it is a "Pyridine Derivative."[1][2][3]

  • Characteristic Waste: If the waste solution is flammable (Flash point < 60°C due to solvent), it is D001 .[2][3] If it contains toxic constituents that leach above regulatory limits (TCLP), it could be D038 (Pyridine), though this is specific to pyridine itself.[2][3]

  • Best Practice: Treat as Hazardous Waste regardless of specific listing to ensure "Cradle-to-Grave" liability protection.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14989642, 3-(5-Aminopyridin-2-yl)propanoic acid. Retrieved from [Link][1][2][3]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-[(5-Methylpyridin-2-yl)amino]propanoic acid

Executive Summary & Chemical Profile Compound: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid CAS No: 103796-00-5 Molecular Formula: C9H12N2O2 Molecular Weight: 180.20 g/mol This guide provides an autonomous safety framew...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 3-[(5-Methylpyridin-2-yl)amino]propanoic acid CAS No: 103796-00-5 Molecular Formula: C9H12N2O2 Molecular Weight: 180.20 g/mol

This guide provides an autonomous safety framework for handling 3-[(5-Methylpyridin-2-yl)amino]propanoic acid . As a functionalized aminopyridine derivative containing a carboxylic acid tail, this compound presents a dual hazard profile: potential neurotoxicity associated with the aminopyridine core and tissue irritation from the acidic moiety.

Critical Warning: While specific toxicological data for this exact CAS is limited, the structural homology to 2-aminopyridine (a known neurotoxin and convulsant) mandates the application of the Precautionary Principle . Treat this substance as a High-Hazard Irritant with potential for systemic toxicity upon transdermal absorption.

Risk Assessment & GHS Classification (Derived)

Based on functional group analysis (QSAR) and analogous aminopyridine structures:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral/Dermal) Cat 4 (Assumed)H302/H312: Harmful if swallowed or in contact with skin.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][4][5]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adjusting to the physical state of the compound (Solid vs. Solvated). Solvation in organic carriers (e.g., DMSO, DMF) significantly increases skin permeability, elevating the risk of systemic absorption.

PPE Decision Logic

The following decision tree illustrates the required protection levels based on your experimental context.

PPE_Decision_Tree Start Start: Experimental Setup State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Quant_Sol Solvent Type? Solution->Quant_Sol Level1 LEVEL 1 PROTECTION - Nitrile Gloves (0.11mm) - Lab Coat - Safety Glasses - Fume Hood (Recommended) Quant_Solid->Level1 No Level2 LEVEL 2 PROTECTION - Double Nitrile Gloves - N95 Respirator (if outside hood) - Lab Coat + Apron - Safety Goggles Quant_Solid->Level2 Yes (Dust Risk) Quant_Sol->Level2 Volatile (MeOH/DCM) Level3 LEVEL 3 PROTECTION - Butyl Rubber/Silver Shield Gloves - Chemical Splash Goggles - Face Shield - Impervious Sleeves Quant_Sol->Level3 Penetrating (DMSO/DMF)

Figure 1: PPE Selection Logic based on physical state and solvent carrier. DMSO solutions pose the highest transdermal risk.

Glove Compatibility Table

Do not assume standard nitrile is sufficient for all solvents.

Solvent CarrierGlove MaterialBreakthrough TimeRecommendation
None (Solid) Nitrile (Standard)> 480 minExcellent
Water/Buffer Nitrile (Standard)> 480 minExcellent
Methanol Nitrile (Double)< 15 minChange immediately upon splash
DMSO Butyl Rubber or Silver Shield> 480 minMandatory for high concentrations
DCM PVA or Silver Shield> 240 minNitrile offers zero protection

Operational Protocols

A. Storage and Stability[4][5][7]
  • Temperature: Store at 2–8°C . The aminopyridine moiety can be prone to oxidation; low temperature retards this.

  • Atmosphere: Hygroscopic potential exists due to the carboxylic acid. Store under inert gas (Argon/Nitrogen) if long-term storage is required.

  • Container: Amber glass vials to protect from potential photodegradation.

B. Weighing and Solubilization

Objective: Prevent inhalation of dust and accidental dermal contact with concentrated solutions.

  • Engineering Control: Perform all weighing operations inside a certified chemical fume hood. If a balance enclosure is not available, use a static-free funnel to minimize dust dispersal.

  • Solubilization:

    • This compound is zwitterionic. It may require slight acidification (0.1 M HCl) or basification (0.1 M NaOH) to dissolve fully in aqueous media, depending on the pH relative to its isoelectric point.

    • Caution: When dissolving in DMSO, the solution becomes a potent vehicle for transdermal delivery. Do not touch surfaces with gloved hands that may have contacted the DMSO solution.

C. Reaction Setup
  • Incompatibilities: Avoid contact with Strong Oxidizing Agents (e.g., permanganates, peroxides) and Acid Chlorides .[6] The amino group is nucleophilic and will react exothermically.

  • Monitoring: Monitor reactions by TLC or LC-MS. Aminopyridines can poison palladium catalysts; if using in cross-coupling, ensure catalyst loading is optimized.

Emergency Response & Spill Management

Exposure Response[5][9][10]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Seek medical attention —aminopyridines can cause delayed neurological effects.

  • Skin Contact:

    • Blot excess liquid (do not rub).

    • Wash with soap and copious water for 15 minutes .[4]

    • If dissolved in DMSO, monitor for systemic symptoms (dizziness, tremors).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[4] Consult an ophthalmologist.

Spill Cleanup Workflow

Follow this logic to ensure containment without personnel exposure.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (< 5g/5mL) Assess->Minor Major Major (> 5g/5mL) Assess->Major Powder Powder Spill Minor->Powder Liquid Liquid Spill Minor->Liquid Evacuate Evacuate Area Call EHS Major->Evacuate Clean_Powder Cover with wet paper towel (Prevent Dust) Scoop into bag Powder->Clean_Powder Clean_Liquid Absorb with Vermiculite or Sand Liquid->Clean_Liquid Decon Wash area with Soap & Water Clean_Powder->Decon Clean_Liquid->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Figure 2: Step-by-step spill response protocol. Note the specific instruction to wet powder spills to prevent aerosolization.

Disposal & Waste Management

Regulatory Status: Pyridine derivatives are often classified as characteristic hazardous waste (D-listed in US EPA regulations if flammable/toxic, or U-listed for specific pyridines).

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Aqueous: Do not pour down the drain. Collect in "Aqueous Basic" or "Aqueous Acidic" waste streams depending on adjustment.

    • Organic: Collect in "Non-Halogenated Organic" waste (unless DCM is used).

  • Destruction Method: The preferred method of disposal is High-Temperature Incineration equipped with a scrubber to neutralize nitrogen oxides (NOx) generated from the pyridine ring.

References

  • PubChem. (n.d.).[7] 3-[(5-methylpyridin-2-yl)amino]propanoic acid.[7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-[(5-Methylpyridin-2-yl)amino]propanoic acid
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